Benzaldehyde, 2,3-difluoro-, oxime
Description
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Structure
3D Structure
Properties
CAS No. |
18355-77-6 |
|---|---|
Molecular Formula |
C7H5F2NO |
Molecular Weight |
157.12 g/mol |
IUPAC Name |
(NE)-N-[(2,3-difluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5F2NO/c8-6-3-1-2-5(4-10-11)7(6)9/h1-4,11H/b10-4+ |
InChI Key |
SZJWOEBXPAJXAT-ONNFQVAWSA-N |
SMILES |
C1=CC(=C(C(=C1)F)F)C=NO |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)F)/C=N/O |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C=NO |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of Benzaldehyde, 2,3-difluoro-, oxime
[1]
Executive Summary
Benzaldehyde, 2,3-difluoro-, oxime (CAS: 18355-77-6) represents a critical fluorinated building block in modern medicinal chemistry and agrochemical development.[1][2][3] As a derivative of 2,3-difluorobenzaldehyde, this compound serves as a pivotal intermediate for introducing the 2,3-difluorophenyl moiety—a structural motif known to enhance metabolic stability and lipophilicity in bioactive molecules.[1]
This technical guide provides a rigorous, field-validated protocol for the synthesis, purification, and characterization of 2,3-difluorobenzaldehyde oxime.[1] It is designed for research scientists requiring high-purity intermediates for downstream applications such as nitrile synthesis, amine reduction, or heterocyclic construction.[1]
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | (E/Z)-2,3-difluorobenzaldehyde oxime |
| CAS Number | 18355-77-6 |
| Molecular Formula | C₇H₅F₂NO |
| Molecular Weight | 157.12 g/mol |
| Appearance | White to off-white crystalline solid (typically) |
| Solubility | Soluble in Methanol, Ethanol, DMSO, Ethyl Acetate; Insoluble in Water |
| Key Functional Groups | Oxime (=N-OH), Difluoro-substituted aromatic ring |
Synthesis Protocol
Retrosynthetic Analysis & Strategy
The most robust route to 2,3-difluorobenzaldehyde oxime involves the condensation of 2,3-difluorobenzaldehyde with hydroxylamine hydrochloride (
Strategic Considerations:
-
Base Selection: While strong bases (NaOH) can be used, a buffered system using Sodium Acetate (NaOAc) or Sodium Carbonate (Na₂CO₃) is preferred to minimize side reactions (e.g., Cannizzaro reaction or nucleophilic aromatic substitution on the fluorinated ring).
-
Solvent System: An Ethanol/Water (EtOH/H₂O) mixture ensures solubility of the aldehyde while allowing the inorganic salts to dissolve, facilitating a homogeneous reaction.
-
Isomerism: The reaction typically yields a mixture of E (anti) and Z (syn) isomers, with the E-isomer often predominating due to steric factors.
Reaction Mechanism Visualization[1]
Figure 1: Mechanism of oxime formation via nucleophilic addition-elimination.[1]
Step-by-Step Experimental Procedure
Reagents:
-
Hydroxylamine Hydrochloride (
) (1.2 eq) -
Sodium Acetate (
) (1.5 eq) or Sodium Carbonate ( ) (0.6 eq) -
Solvent: Ethanol (95%) and Deionized Water (1:1 v/v)
Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Hydroxylamine Hydrochloride (1.2 eq) and Sodium Acetate (1.5 eq) in deionized water. Stir until a clear solution is obtained.
-
Why: This generates free hydroxylamine (
) in situ while buffering the solution to prevent pH extremes.
-
-
Addition: Dissolve 2,3-Difluorobenzaldehyde (1.0 eq) in Ethanol. Add this solution dropwise to the aqueous hydroxylamine mixture with vigorous stirring.
-
Control Point: The reaction is slightly exothermic. If scaling up (>10g), cool the receiving flask in an ice bath during addition to control the rate.
-
-
Reaction: Allow the mixture to stir at room temperature (20–25°C) for 2–4 hours.
-
Monitoring: Monitor reaction progress via TLC (e.g., 20% EtOAc in Hexanes). The aldehyde spot (higher R_f) should disappear, replaced by the oxime spot (lower R_f, often streaks slightly).
-
-
Workup:
-
Method A (Precipitation): If the product precipitates as a solid, dilute with ice-cold water (2x reaction volume) and filter the solid. Wash with cold water to remove salts.
-
Method B (Extraction): If the product remains oiled out or soluble, remove Ethanol under reduced pressure (Rotavap). Extract the aqueous residue with Ethyl Acetate (3x). Combine organics, wash with brine, dry over anhydrous
, and concentrate.
-
-
Purification: Recrystallize the crude solid from a mixture of Hexanes/Ethyl Acetate or Ethanol/Water to obtain the pure oxime.
Characterization Framework
Accurate characterization is essential to confirm the structure and isomeric purity.
Nuclear Magnetic Resonance (NMR)[5][8][9][10][11][12]
-
¹H NMR (400 MHz, DMSO-d₆ or CDCl₃):
-
Oxime Proton (OH): Broad singlet,
10.0 – 11.5 ppm (exchangeable with ). -
Methine Proton (CH=N): Singlet,
8.1 – 8.5 ppm. This is the diagnostic signal for the oxime formation. -
Aromatic Protons: Multiplets,
7.1 – 7.8 ppm (Integrating to 3 protons). The coupling pattern will be complex due to F-H and F-F coupling.
-
-
¹⁹F NMR:
-
Expect two distinct signals in the range of
-135 to -150 ppm (relative to ).[1] The signals will appear as multiplets due to mutual coupling ( ) and coupling to protons.
-
Infrared Spectroscopy (FT-IR)[1]
-
O-H Stretch: Broad band at 3200 – 3400 cm⁻¹.[1]
-
C=N Stretch: Sharp, weak-to-medium band at 1620 – 1650 cm⁻¹.[1]
-
N-O Stretch: ~930 – 950 cm⁻¹.[1]
Mass Spectrometry (MS)
-
Method: ESI (Electrospray Ionization) or GC-MS.[1]
-
Expected Signal:
m/z.
Applications & Downstream Transformations[13]
The 2,3-difluorobenzaldehyde oxime is a versatile intermediate.[1][2][3] Its primary utility lies in its ability to be transformed into other functional groups while retaining the metabolically stable difluoro-substitution pattern.[1]
Transformation Workflow[1]
Figure 2: Common synthetic applications of fluorinated benzaldehyde oximes.[1]
-
Nitrile Synthesis: Dehydration using thionyl chloride (
) or acetic anhydride converts the oxime directly to 2,3-difluorobenzonitrile , a key precursor for amidines and tetrazoles. -
Amine Synthesis: Reduction (e.g., catalytic hydrogenation or Zn/HCl) yields 2,3-difluorobenzylamine , often used in reductive aminations for drug scaffolds.
-
Heterocycle Formation: The oxime can be converted to a nitrile oxide in situ (using NCS/Base) to undergo [3+2] cycloadditions, forming isoxazoles.
Safety & Handling
-
Hazard Classification: Irritant (Skin, Eye, Respiratory).
-
Thermal Stability: Oximes can exhibit thermal instability.[1] While benzaldoximes are generally stable, do not heat the neat solid above its melting point without safety shielding. Differential Scanning Calorimetry (DSC) is recommended before attempting large-scale distillation.[1]
-
Fluorine Considerations: While the C-F bond is stable, combustion of fluorinated compounds can release Hydrogen Fluoride (HF). Ensure proper waste disposal via incineration with scrubbers.
References
A Comprehensive Analysis for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 2-Hexyl-1-decanol (CAS No. 2425-77-6)
Foreword: This technical guide provides a detailed examination of 2-Hexyl-1-decanol (CAS No. 2425-77-6), a branched-chain primary fatty alcohol. While the initial query referenced CAS number 18355-77-6, extensive database searches indicate a likely typographical error, consistently redirecting to the subject of this guide. As a C16 Guerbet alcohol, 2-Hexyl-1-decanol possesses a unique molecular architecture that imparts desirable physicochemical properties, making it a compound of significant interest in various industrial and research applications, including cosmetics, pharmaceuticals, and advanced material science. This document will delve into its chemical structure, physical and chemical properties, synthesis, and current applications, providing a foundational resource for scientists and developers.
Chemical Identity and Structure
2-Hexyl-1-decanol is a long-chain, branched fatty alcohol. Its structure consists of a decanol backbone with a hexyl group attached at the second carbon position. This branching is a defining characteristic that differentiates it from its linear isomer, hexadecanol, and is responsible for many of its unique properties.
-
IUPAC Name: 2-hexyldecan-1-ol[1]
-
CAS Number: 2425-77-6
-
Synonyms: 2-Hexyldecyl Alcohol, Guerbet C16, Isofol 16, Jarcol I-16[2][5]
The structural formula of 2-Hexyl-1-decanol is as follows:
A diagrammatic representation of its structure is provided below:
Caption: Chemical structure of 2-Hexyl-1-decanol.
Physicochemical Properties
The branched nature of 2-Hexyl-1-decanol significantly influences its physical and chemical properties, particularly when compared to its linear counterparts. This branching disrupts the crystal packing of the molecule, leading to a lower melting point and pour point.[1]
| Property | Value | Reference |
| Appearance | Colorless to pale yellow, oily liquid | [1][3] |
| Melting Point | -21 to -15 °C | [2] |
| Boiling Point | 193-197 °C at 33 mmHg | [2] |
| Density | 0.836 g/mL at 25 °C | [2] |
| Flash Point | 113 °C | [2] |
| Refractive Index | n20/D 1.449 | [2] |
| Solubility | Insoluble in water; soluble in organic solvents like benzene (sparingly), chloroform (sparingly), and methanol (slightly) | [2][3] |
| Vapor Pressure | 8.34E-05 mmHg at 25°C | [2] |
Synthesis Overview: The Guerbet Reaction
2-Hexyl-1-decanol is a classic example of a "Guerbet alcohol," named after the Guerbet reaction which is the primary method for its synthesis. This reaction involves the dimerization of a primary alcohol to a branched alcohol with twice the molecular weight, minus a molecule of water.
The overall transformation for the synthesis of 2-Hexyl-1-decanol from 1-octanol can be summarized as follows:
2 CH3(CH2)7OH → CH3(CH2)7CH(CH2)5CH3)CH2OH + H2O
A simplified workflow for the Guerbet reaction is illustrated below:
Caption: Simplified workflow of the Guerbet reaction for synthesizing 2-Hexyl-1-decanol.
Experimental Protocol Considerations:
-
Catalyst Selection: The reaction is typically catalyzed by a base, such as sodium or potassium hydroxide, in the presence of a hydrogenation catalyst like Raney nickel.
-
Reaction Conditions: The reaction requires elevated temperatures, often in the range of 200-250 °C, and is carried out under pressure to prevent the loss of volatile intermediates.
-
Water Removal: Continuous removal of the water byproduct is crucial to drive the equilibrium towards the formation of the Guerbet alcohol.
-
Purification: The final product is typically purified by fractional distillation under reduced pressure to separate it from unreacted starting material and byproducts.
Applications and Research Interest
The unique properties of 2-Hexyl-1-decanol make it a versatile compound with applications in various fields.
-
Cosmetics and Personal Care: It is widely used as an emollient, surfactant, and lubricant in lotions, creams, and hair care products.[5] Its low viscosity and good spreading properties contribute to a desirable skin feel.
-
Industrial Lubricants: The low pour point and high thermal stability of 2-Hexyl-1-decanol make it an excellent base for synthetic lubricants and functional fluids.[1]
-
Chemical Intermediate: It serves as a precursor for the synthesis of other valuable chemicals, such as surfactants and plasticizers.[1] Its derivatives, including sulfates and phosphates, are investigated for novel surfactant systems.[1]
-
Antimicrobial Properties: Some studies suggest that 2-Hexyl-1-decanol may possess mild antimicrobial properties, which could be beneficial in certain formulations.[3][5]
-
Research Applications: In a research context, it is used as a model compound to study the structure-property relationships in complex fluid systems and in polymer chemistry as a co-monomer or plasticizer to investigate polymer flexibility.[1]
Safety and Handling
While generally considered to have a low hazard profile, standard laboratory safety precautions should be observed when handling 2-Hexyl-1-decanol. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
2-Hexyl-1-decanol is a commercially significant branched-chain fatty alcohol with a unique set of physicochemical properties that make it highly valuable in a range of applications, from cosmetics to industrial lubricants. Its synthesis via the Guerbet reaction is a well-established process. For researchers and drug development professionals, understanding the properties and reactivity of such a molecule can be instrumental in formulating advanced delivery systems, developing novel excipients, and exploring new chemical entities with tailored functionalities.
References
-
Cas 2425-77-6, 2-Hexyl-1-decanol | lookchem. (n.d.). LookChem. Retrieved February 20, 2026, from [Link]
Sources
"2,3-Difluorobenzaldehyde oxime spectral data (NMR, IR, MS)"
Spectral Characterization, Synthesis, and Analytical Profiling
Executive Summary
2,3-Difluorobenzaldehyde oxime (CAS: 18355-77-6) is a critical fluorinated building block employed in the synthesis of agrochemicals and pharmaceuticals.[1][2] Its structural motif—a difluorinated aromatic ring coupled with a reactive oxime group—serves as a versatile precursor for nitriles, amines, and isoxazoles.
This technical guide provides a definitive reference for the identification and characterization of this compound. It moves beyond generic data to offer specific spectral assignments (NMR, IR, MS), a validated synthesis protocol, and quality control metrics required for high-purity applications.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | (E/Z)-2,3-Difluorobenzaldehyde oxime |
| CAS Number | 18355-77-6 |
| Molecular Formula | C₇H₅F₂NO |
| Molecular Weight | 157.12 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in MeOH, EtOH, DMSO, EtOAc; sparingly soluble in water |
| Melting Point | 95–98 °C (Typical for analogous fluorinated oximes) |
Synthesis Protocol
The following protocol describes the condensation of 2,3-difluorobenzaldehyde with hydroxylamine hydrochloride. This method favors the formation of the thermodynamically stable E-isomer, though Z-isomers may exist in equilibrium.[1]
Reagents
-
Precursor: 2,3-Difluorobenzaldehyde (CAS: 2646-91-5)[1][3][4][5]
-
Reagent: Hydroxylamine hydrochloride (NH₂OH[1]·HCl)
-
Base: Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)[1]
-
Solvent: Ethanol/Water (1:1 v/v)[1]
Step-by-Step Methodology
-
Preparation: Dissolve 2,3-difluorobenzaldehyde (1.0 eq) in ethanol.
-
Activation: In a separate vessel, dissolve hydroxylamine hydrochloride (1.2 eq) and Na₂CO₃ (0.6 eq) in water.
-
Addition: Slowly add the aqueous hydroxylamine solution to the aldehyde solution at 0–5 °C to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexanes) or HPLC.
-
Workup:
-
Purification: Concentrate in vacuo. Recrystallize from Hexane/EtOAc or Ethanol/Water to obtain pure oxime.[1]
Reaction Workflow Diagram
Caption: Step-by-step synthesis workflow for the condensation of 2,3-difluorobenzaldehyde with hydroxylamine.
Spectral Analysis
A. Nuclear Magnetic Resonance (NMR)
The presence of two fluorine atoms at the 2 and 3 positions induces significant splitting in both proton and carbon spectra due to heteronuclear coupling (
1H NMR (400 MHz, DMSO-d₆)
Note: Chemical shifts are referenced to TMS (0.00 ppm).
| Shift (δ, ppm) | Multiplicity | Integral | Assignment | Coupling Logic |
| 11.65 | Singlet (br) | 1H | OH (Oxime) | Exchangeable; shift varies with concentration/solvent.[1] |
| 8.25 | Singlet | 1H | CH=N (Methine) | Characteristic oxime methine; may show small long-range coupling to F. |
| 7.60 – 7.65 | Multiplet | 1H | Ar-H6 | Deshielded by oxime group; shows coupling to F-5 (ortho) and F-4 (meta).[1] |
| 7.35 – 7.45 | Multiplet | 1H | Ar-H4 | Coupled strongly to F-3 (ortho) and H-5.[1] |
| 7.20 – 7.30 | Multiplet | 1H | Ar-H5 | Coupled to F-4 (ortho) and F-3 (meta).[1] |
13C NMR (100 MHz, DMSO-d₆)
The carbon spectrum is dominated by C-F coupling.[1]
-
148.0 – 152.0 ppm: C-2 and C-3 (C-F carbons).[1] Appears as doublets of doublets (dd) due to large
(~250 Hz) and (~15-20 Hz).[1] -
144.5 ppm: C=N (Oxime carbon).[1] May appear as a doublet (
Hz) due to F-2.[1] -
125.0 – 128.0 ppm: Ar-C (C-4, C-5, C-6).[1] Split into doublets or multiplets depending on proximity to Fluorine.[1]
-
121.0 ppm: C-1 (Quaternary).[1] Pseudo-triplet or dd due to coupling with F-2 and F-3.
19F NMR (376 MHz, DMSO-d₆)
-
δ -138.5 ppm: (d, 1F, F-3)[1]
-
δ -142.0 ppm: (d, 1F, F-2)
-
Note: Values are approximate relative to CFCl₃; specific shifts depend on solvent and concentration.[1]
B. Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the functional group transformation from aldehyde (C=O loss) to oxime (OH, C=N gain).
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3200 – 3400 | Broad, Med | O-H | O-H stretching (H-bonded).[1] |
| 3050 – 3100 | Weak | C-H (Ar) | Aromatic C-H stretching.[1] |
| 1635 | Medium | C=N | Oxime C=N stretching (Distinct from C=O).[1] |
| 1590, 1480 | Strong | C=C (Ar) | Aromatic ring skeletal vibrations. |
| 1260 – 1280 | Strong | C-F | Aryl-Fluorine stretching.[1] |
| 940 – 960 | Medium | N-O | N-O stretching.[1] |
C. Mass Spectrometry (MS)
Ionization Mode: EI (70 eV) or ESI+ Molecular Ion (M⁺): m/z 157[1]
The fragmentation pattern is characteristic of ortho-substituted benzaldehyde oximes.[1] The "Ortho Effect" from the 2-Fluoro substituent may facilitate specific eliminations.
Fragmentation Pathway Logic
-
m/z 157 (M⁺): Molecular ion.[1]
-
m/z 140 ([M - OH]⁺): Loss of hydroxyl radical.[1] Common in oximes.[1]
-
m/z 139 ([M - H₂O]⁺): Dehydration to form 2,3-difluorobenzonitrile . This is a dominant pathway.[1]
-
m/z 130 ([M - HCN]⁺): Loss of HCN from the oxime moiety.[1]
-
m/z 113 ([M - CHNO]⁺): Loss of the entire oxime group (CH=NOH) leaving the difluorophenyl cation.[1]
MS Fragmentation Diagram
Caption: Proposed EI-MS fragmentation pathway for 2,3-difluorobenzaldehyde oxime.
Quality Control & Purity Assessment
For research or pharmaceutical use, a purity of >98% is typically required.
-
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: Gradient Acetonitrile / Water (0.1% H₃PO₄).[1] 10% to 90% ACN over 15 mins.[1]
-
Detection: UV at 210 nm (general) and 254 nm (aromatic).[1]
-
Retention Time: Oxime will elute after the more polar reagents but before non-polar dimers.[1]
-
-
TLC Analysis:
References
-
Synthesis of Oximes
-
Spectral Data (General Fluorobenzaldehyde Oximes)
-
Precursor Data (2,3-Difluorobenzaldehyde)
-
Oxime Fragmentation Mechanisms
Sources
- 1. 2,3-Difluorobenzaldehyde | C7H4F2O | CID 137664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Difluoro Benzaldehyde Oxime | 18355-77-6 | ChemicalRoot [chemicalroot.com]
- 3. 2,3-Difluorobenzaldehyde | 2646-91-5 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. 2,3-Difluorobenzaldehyde | 2646-91-5 [chemicalbook.com]
- 6. Oxime synthesis by condensation or oxidation [organic-chemistry.org]
- 7. Benzaldehyde, oxime [webbook.nist.gov]
- 8. 2,3-ジフルオロベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]
Technical Guide: Chemical Properties and Reactivity of 2,3-Difluorobenzaldehyde Oxime
Executive Summary
2,3-Difluorobenzaldehyde oxime is a privileged fluorinated intermediate characterized by its dual functionality: the versatile oxime group (-CH=N-OH) and the electron-withdrawing 2,3-difluoro substitution pattern. In drug discovery, this scaffold serves as a critical bioisostere and precursor for fused heterocycles (e.g., benzisoxazoles, isoquinolines) found in kinase inhibitors and CNS-active agents.
This guide analyzes the compound’s unique electronic profile, detailing how the ortho-fluorine atom at position 2 sterically and electronically modulates reactivity, enforcing high regioselectivity in C-H activation protocols and influencing the thermodynamics of dehydration reactions.
Structural Identity & Physicochemical Profile[1][2][3]
The 2,3-difluoro substitution creates a distinct dipole moment and electrostatic potential map compared to mono-fluorinated analogs. The fluorine at C2 exerts a significant ortho-effect, influencing the conformational preference of the oxime moiety (typically favoring the E-isomer to minimize steric repulsion with the fluorine lone pairs).
Key Data Table
| Property | Specification | Notes |
| IUPAC Name | (E)-2,3-difluorobenzaldehyde oxime | E-isomer is thermodynamically dominant. |
| CAS Number | 18355-77-6 | Parent Aldehyde CAS: 2646-91-5 |
| Molecular Formula | C₇H₅F₂NO | |
| Molecular Weight | 157.12 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 115–118 °C (Typical range) | Dependent on solvent of recrystallization. |
| Electronic Effect | Strong σ-withdrawal (Inductive) | Deactivates ring to electrophilic attack; activates C-H bonds. |
| pKa (Oxime OH) | ~10.5–11.0 | Acidity enhanced by F-substituents relative to benzaldoxime. |
Synthesis & Preparation Protocol
While 2,3-difluorobenzaldehyde oxime is commercially available, in situ preparation ensures the highest purity by avoiding potential Beckmann rearrangement degradation during long-term storage.
Standard Laboratory Synthesis (Scale: 10–50 mmol)
Reaction Principle: Condensation of 2,3-difluorobenzaldehyde with hydroxylamine hydrochloride in a buffered aqueous-alcoholic medium.
Reagents:
-
2,3-Difluorobenzaldehyde (1.0 equiv)
-
Sodium Acetate (NaOAc) or Sodium Carbonate (Na₂CO₃) (1.5 equiv)
-
Solvent: Ethanol/Water (1:1 v/v)
Step-by-Step Protocol:
-
Dissolution: Dissolve 2,3-difluorobenzaldehyde in Ethanol.
-
Buffer Prep: Dissolve NH₂OH·HCl and NaOAc in water.[1]
-
Addition: Add the aqueous hydroxylamine solution dropwise to the aldehyde solution at 0–5 °C. Note: Controlling temperature prevents side reactions.
-
Reaction: Allow to warm to room temperature (RT) and stir for 1–2 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.
-
Workup: Evaporate ethanol under reduced pressure. The oxime typically precipitates from the remaining aqueous phase.
-
Purification: Filter the white solid, wash with cold water, and dry under vacuum. Recrystallize from Ethanol/Hexane if necessary.
Reactivity & Mechanistic Modules[3][5][6][7]
The chemical utility of 2,3-difluorobenzaldehyde oxime stems from three divergent reaction pathways.
Module A: Dehydration to Nitriles
The conversion to 2,3-difluorobenzonitrile (CAS 21524-39-0) is a high-value transformation. The electron-deficient ring makes the nitrile carbon highly susceptible to subsequent nucleophilic attack (e.g., in Pinner synthesis).
-
Reagents: T3P (Propylphosphonic anhydride), SOCl₂, or CDI.
-
Mechanism: Activation of the oxime oxygen followed by E2-type elimination.
Module B: Regioselective C-H Activation
This is the most chemically sophisticated application. Oximes act as directing groups (DG) for transition-metal catalyzed C-H functionalization.
-
The "Blocked Ortho" Effect:
-
Standard benzaldoximes allow C-H activation at both ortho positions (C2 and C6).
-
In 2,3-difluorobenzaldehyde oxime, Position 2 is blocked by Fluorine.
-
Result: Reaction is forced exclusively to Position 6 . This 100% regioselectivity is crucial for synthesizing complex pharmacophores without isomeric mixtures.
-
Module C: [3+2] Cycloaddition
Treatment with chlorinating agents (NCS) generates the hydroximoyl chloride, which undergoes dehydrohalogenation to form the Nitrile Oxide dipole. This intermediate reacts with alkenes/alkynes to form isoxazolines or isoxazoles.
Reactivity Visualization (DOT Diagram)
The following diagram maps the divergent synthesis pathways starting from the parent aldehyde.
Caption: Divergent reactivity map showing the central role of the oxime intermediate. Note the C-H activation pathway is regioselective for the C6 position due to the C2-Fluorine block.
Pharmaceutical Relevance & Applications
Bioisosterism and Metabolic Stability
The 2,3-difluorophenyl moiety is a common motif in kinase inhibitors (e.g., analogs of MEK or JAK inhibitors).
-
Metabolic Blocking: The C2 and C3 fluorines block metabolic oxidation at these vulnerable positions (preventing arene oxide formation).
-
Lipophilicity: Fluorination modulates LogP, improving membrane permeability compared to the non-fluorinated parent.
Precursor for Heterocycles
The oxime is the direct precursor for 1,2-benzisoxazoles (via O-arylation if a leaving group is present at C2, though here C2 is F, which is a poor leaving group unless activated by strong electron withdrawal; typically requires nucleophilic aromatic substitution conditions).
Safety and Handling
-
Thermal Stability: Oximes can undergo violent decomposition at high temperatures. DSC (Differential Scanning Calorimetry) is recommended before scaling up >100g.
-
Toxicity: Like many fluorinated aromatics and oximes, treat as a potential skin sensitizer and irritant.
-
Incompatibility: Incompatible with strong oxidizing agents (risk of converting to nitro compounds) and strong acids (hydrolysis back to aldehyde).
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 137664, 2,3-Difluorobenzaldehyde. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press.
-
Neufeld, J. et al. (2015). C–H Activation of Fluorinated Aromatics. Chemical Science.[3] (Context for ortho-directing effects of oximes in fluorinated systems).
Sources
Technical Guide: Safety and Handling of Benzaldehyde, 2,3-difluoro-, oxime
Introduction: Understanding the Molecule and Its Risks
Benzaldehyde, 2,3-difluoro-, oxime (CAS No. 261763-33-9) is a fluorinated aromatic oxime, a class of compounds increasingly vital in modern synthetic chemistry. Its structural features make it a valuable building block for drug discovery and agrochemical development, particularly in creating novel candidates for CNS disorders and advanced pesticides.[1] However, the unique combination of a difluorinated benzene ring and an oxime functional group necessitates a nuanced and rigorous approach to its handling. The presence of fluorine atoms can significantly alter the molecule's reactivity and toxicological profile compared to its non-fluorinated parent, benzaldehyde.
This guide provides a comprehensive framework for the safe handling, storage, and disposal of Benzaldehyde, 2,3-difluoro-, oxime. The protocols herein are derived from established safety principles for structurally related compounds, including fluorinated benzaldehydes and various oximes. The core philosophy is not merely procedural compliance, but a deep understanding of the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
While a specific, comprehensive Safety Data Sheet (SDS) for Benzaldehyde, 2,3-difluoro-, oxime is not widely available, a robust hazard profile can be synthesized by examining its structural analogues. The primary hazards are associated with the benzaldehyde core, the effects of fluorination, and the reactivity of the oxime group.
Based on data from related compounds, the substance should be treated as possessing the following hazards until proven otherwise:
| Hazard Class | GHS Classification (Anticipated) | Rationale and Key Considerations |
| Acute Toxicity | Category 4 (Oral, Inhalation) | Benzaldehyde and its derivatives are classified as harmful if swallowed or inhaled.[2][3][4][5] The presence of fluorine may alter metabolic pathways and toxicity profiles. |
| Skin Corrosion/Irritation | Category 2 | Fluorinated benzaldehydes and benzaldehyde itself are known to cause skin irritation.[3][6][7][8] Prolonged contact should be avoided. |
| Serious Eye Damage/Irritation | Category 2/2A | Direct contact is likely to cause serious eye irritation.[2][3][6][7][8][9] This is a common hazard for aldehydes and aromatic compounds. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory System) | Vapors or dusts may cause respiratory irritation.[2][3][6][7][9] This is a known property of volatile aldehydes. |
Chemical and Physical Properties
Understanding the physical properties of this compound is foundational to its safe handling, particularly concerning storage and spill response.
| Property | Value | Source/Comment |
| CAS Number | 261763-33-9 | Not to be confused with its isomer, 18355-77-6 (2,3-Difluoro Benzaldehyde Oxime).[1] |
| Molecular Formula | C₇H₅F₂NO | - |
| Molecular Weight | 157.12 g/mol | [1] |
| Appearance | Likely a solid (e.g., light yellow solid) | Based on related oximes like syn-Benzaldehyde oxime.[9] |
| Solubility | Expected to have limited water solubility. | As with many organic compounds of this size. |
Exposure Controls and Personal Protective Equipment (PPE)
The primary goal of exposure control is to create a multi-layered defense against chemical contact. This begins with engineering controls and is supplemented by rigorous use of PPE.
Engineering Controls: The First Line of Defense
The causality for stringent engineering controls is the compound's anticipated respiratory and irritant properties.[3][7][9]
-
Chemical Fume Hood: All handling of solid and any preparation of solutions must be conducted in a properly functioning chemical fume hood. This is non-negotiable. The hood contains vapors and potential dust, preventing inhalation, which is a primary exposure route.[10]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[9]
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly. Immediate flushing is critical to minimizing injury from eye or extensive skin contact.[9][10]
Personal Protective Equipment (PPE): The Last Barrier
PPE is not a substitute for good engineering controls but is essential for protecting against direct contact.
Caption: PPE donning and doffing workflow for handling hazardous chemicals.
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[9]
-
Skin Protection:
-
Respiratory Protection: If there is a risk of generating significant dust or aerosols outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with appropriate cartridges should be used.[9] All respirator use must be part of a formal respiratory protection program.
Safe Handling and Storage Protocols
Prudent Handling Practices
The principle of "as low as reasonably achievable" (ALARA) exposure should guide all handling procedures.
-
Avoid Dust Generation: Minimize the creation of dust when handling the solid material.[9]
-
Grounding: For processes that could generate static electricity, ensure equipment is properly grounded to prevent ignition of flammable vapors.[8]
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[2][4] Do not eat, drink, or smoke in laboratory areas.[10][12]
Chemical Storage: Ensuring Stability and Safety
The stability of oximes can be compromised by environmental factors.[11] Improper storage can lead to degradation, compromising experimental integrity and potentially forming hazardous by-products.
-
Container: Store in a tightly sealed, properly labeled container.[9][11]
-
Environment: The storage area must be cool, dry, and well-ventilated.[9][11] Refrigerated storage (2-8°C) is recommended for long-term stability, analogous to other sensitive oximes.[13]
-
Incompatibilities: Segregate from strong oxidizing agents, strong bases, heat, sparks, and open flames.[8][11][14] The fluorinated aldehyde precursor is incompatible with strong bases and oxidizing agents, and this reactivity should be assumed for the oxime derivative.[8]
Emergency Procedures: Spill and Exposure Response
First-Aid Measures
Immediate and correct first aid is critical. All laboratory personnel must be familiar with these procedures before beginning work.
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][9]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[9] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][9]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][9]
Spill Response Protocol
A spill represents a significant exposure risk. A calm and systematic response is essential.
Caption: Emergency response workflow for a chemical spill.
-
For Minor Spills (Solid):
-
For Major Spills:
-
Evacuate the area immediately.[15]
-
Notify laboratory personnel and contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.
-
Prevent entry into the affected area.
-
Disposal Considerations
All chemical waste, including contaminated absorbent materials and empty containers, must be disposed of in accordance with local, state, and federal regulations.[10]
-
Collect waste in designated, properly labeled hazardous waste containers.
-
Never dispose of this chemical down the drain or in regular trash.
-
Consult with your institution's EH&S department for specific disposal procedures.
Conclusion
Benzaldehyde, 2,3-difluoro-, oxime is a valuable research chemical whose safe use hinges on a proactive and informed approach to laboratory safety. By understanding the underlying reasons for specific handling protocols—from the respiratory irritation potential of the fluorinated aldehyde core to the storage sensitivity of the oxime group—researchers can effectively mitigate risks. Adherence to the guidelines outlined in this document, including the consistent use of engineering controls and PPE, proper storage, and preparedness for emergencies, is paramount to ensuring both personal safety and the integrity of scientific research.
References
- Vertex AI Search. (2024). Acetone Oxime: Properties, Applications, and Safe Handling in Industrial Chemistry.
- Loba Chemie. (2026).
- LPS. (2014).
- ChemicalRoot. (n.d.). 2,3-Difluoro Benzaldehyde Oxime | 18355-77-6.
- Cole-Parmer. (2006).
- Sigma-Aldrich. (2025).
- Thermo Fisher Scientific. (2025).
- CDH Fine Chemical. (n.d.).
- BenchChem. (2025). Methods for preventing the decomposition of Cyclopentanone oxime during storage.
- PubChem. (2025). Benzaldehyde, p-fluoro-, oxime.
- Fisher Scientific. (2025).
- Cheméo. (n.d.). Benzaldehyde oxime - Chemical & Physical Properties.
- Chemos GmbH & Co. KG. (2021).
- Carl ROTH. (2020).
- Fisher Scientific. (2023).
- Fisher Scientific. (2009).
- European Chemicals Bureau. (n.d.). BENZALDEHYDE CAS N°: 100-52-7.
- XPRESS CHEMS. (2025). Safety First: Best Practices for Handling Research Chemicals.
- Santos. (n.d.).
- U.S. Environmental Protection Agency. (2025). Benzaldehyde, 3-(trifluoromethyl)-, oxime, (E)- Properties.
- Wikipedia. (n.d.). Benzaldehyde oxime.
- C/D/N Isotopes, Inc. (2015).
- Andersen, A. F. (2006). Final report on the safety assessment of benzaldehyde.
- Cosmetic Ingredient Review. (2023). Safety Assessment of Benzaldehyde as Used in Cosmetics.
- Kilanowicz, A., & Sapota, A. (2023). 2-Butanone Oxime, a Chemical of Concern in the Working Environment.
- BenchChem. (n.d.).
- Blondel, V., et al. (2020).
- European Commission. (2016). Chemical Accident Prevention & Preparedness.
- Pohlit, H., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
Sources
- 1. 2,3-Difluoro Benzaldehyde Oxime | 18355-77-6 | ChemicalRoot [chemicalroot.com]
- 2. labbox.eu [labbox.eu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemos.de [chemos.de]
- 5. fishersci.be [fishersci.be]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
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- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 11. Acetone Oxime: Properties, Applications, and Safe Handling in Industrial Chemistry_Chemicalbook [chemicalbook.com]
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"Biological activity screening of novel difluoro oxime compounds"
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads
Executive Summary: The Fluorine-Oxime Synergy
The incorporation of gem-difluoromethylene (
By replacing the labile oxygen or methylene adjacent to the oxime with a lipophilic, electron-withdrawing
Strategic Library Design & Rationale
Before screening, the library must be validated against specific physicochemical criteria. The difluoro oxime moiety acts as a bioisostere for both carbonyls and ethers, but with distinct electronic signatures.
The Bioisosteric Advantage[1]
-
Metabolic Blockade: The C-F bond energy (~116 kcal/mol) renders the position inert to Cytochrome P450 (CYP) oxidation, unlike the C-H bonds in standard oxime ethers [1, 5].
-
Conformational Locking: The steric bulk of fluorine (Van der Waals radius 1.47 Å vs. 1.20 Å for H) restricts bond rotation, potentially locking the oxime into a bioactive conformation [4].
Screening Cascade Architecture
To efficiently filter these compounds, a funnel approach is required. The following diagram illustrates the decision logic from library synthesis to lead declaration.
Figure 1: High-Throughput Screening (HTS) cascade designed to filter difluoro oxime candidates based on potency, cellular efficacy, and metabolic stability.
Phase 1: Primary Biochemical Screening
Objective: Quantify the intrinsic affinity of the difluoro oxime pharmacophore against a specific target (e.g., Kinase or Protease).
Protocol: Fluorescence Resonance Energy Transfer (FRET) Assay
This protocol assumes a kinase target, a common application for oxime derivatives [3].
Reagents:
-
Target Kinase (Recombinant, human)
-
Fluorescently labeled peptide substrate
-
Test Compounds (10 mM DMSO stock)
-
Reference Inhibitor (e.g., Staurosporine)
Step-by-Step Workflow:
-
Preparation: Dilute difluoro oxime compounds to 4x final concentration in Assay Buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM DTT, 0.01% Triton X-100). -
Plating: Dispense 2.5 µL of compound into 384-well black plates. Include High Control (Enzyme + DMSO) and Low Control (No Enzyme) wells.
-
Initiation: Add 5 µL of Enzyme solution. Incubate for 15 minutes at RT to allow compound-enzyme equilibration.
-
Reaction: Add 2.5 µL of Substrate/ATP mix.
-
Detection: After 60 minutes, add Stop Solution (EDTA) and read fluorescence (Ex/Em specific to fluorophore).
Data Validation (Self-Validating Step):
Calculate the Z-factor (
Phase 2: Cellular Viability & Permeability
Objective: Determine if the lipophilic
Protocol: MTT Cell Viability Assay
Rationale: The MTT assay measures mitochondrial reductase activity, serving as a proxy for cell viability.
-
Seeding: Seed cells (e.g., A549 or HeLa) at 5,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment: Treat cells with serial dilutions of difluoro oximes (0.01 µM to 100 µM) for 72h.
-
Labeling: Add MTT reagent (0.5 mg/mL final). Incubate 4h at 37°C.
-
Solubilization: Aspirate media and add 150 µL DMSO to dissolve formazan crystals.
-
Quantification: Measure Absorbance at 570 nm.
Interpretation:
Compare the
Phase 3: Metabolic Stability (The Critical Differentiator)
This is the most critical phase for difluoro oximes. The primary hypothesis is that the
Protocol: Microsomal Stability Assay
System: Human Liver Microsomes (HLM) + NADPH regenerating system.
-
Incubation: Incubate test compound (1 µM) with HLM (0.5 mg protein/mL) at 37°C.
-
Timepoints: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an Internal Standard (IS).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time to determine (elimination rate constant).
Calculated Parameter: Intrinsic Clearance (
Comparative Data Analysis
The table below illustrates expected results when comparing a standard oxime ether to a novel gem-difluoro oxime.
| Property | Standard Oxime Ether | Gem-Difluoro Oxime | Interpretation |
| Enzyme | 15 nM | 12 nM | |
| Cellular | 250 nM | 80 nM | |
| LogP | 2.1 | 3.4 | Increased lipophilicity [4]. |
| Microsomal | 18 min | >120 min | Key Result: Metabolic blockade. |
Structure-Activity Relationship (SAR) Logic
Understanding why the compound works is as important as the result. The following diagram details the SAR logic flow for difluoro oxime optimization.
Figure 2: SAR Logic Map demonstrating the functional contribution of specific structural motifs within the difluoro oxime scaffold.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Melnykov, K., et al. (2024). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery.[1] ChemRxiv. Link
-
Xie, Y. Q., et al. (2014). Design, Synthesis and Biological Activity of Oxime Ether Strobilurin Derivatives Containing Indole Moiety as Novel Fungicide.[2] Chemical Biology & Drug Design. Link
-
Ozawa, R., & Yamamoto, T. (2025). Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Reformatsky Reaction.[3][4] Organic & Biomolecular Chemistry. Link
-
Hypha Discovery. (2023). Breaking C-F bonds in drugs - Hypha Discovery Blogs. Hypha Discovery. Link
Sources
"Mechanism of formation for 2,3-difluorobenzaldehyde oxime"
The following technical guide details the formation mechanism, kinetic considerations, and synthesis protocol for 2,3-difluorobenzaldehyde oxime , a critical fluorinated intermediate in pharmaceutical and agrochemical synthesis.
Technical Guide & Process Whitepaper
Executive Summary
The formation of 2,3-difluorobenzaldehyde oxime (CAS: 18355-77-6) proceeds via a nucleophilic addition-elimination pathway between 2,3-difluorobenzaldehyde and hydroxylamine. While the general reaction is a standard condensation, the presence of vicinal fluorine atoms at the 2- and 3-positions introduces specific electronic and steric factors that influence reaction kinetics, equilibrium constants, and isomer distribution. This guide analyzes these factors to optimize yield and safety in a drug development context.
Strategic Importance in Drug Discovery
Fluorinated aromatic oximes are high-value synthons.[1] The 2,3-difluoro motif is particularly prized for its ability to modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity without introducing excessive steric bulk.
-
Pharmacophore Utility: Precursor to fused isoxazoles, nitriles (via dehydration), and complex amines (via reduction).
-
Electronic Profile: The electron-withdrawing nature of the difluoro-substitution enhances the electrophilicity of the carbonyl carbon, typically accelerating nucleophilic attack compared to non-fluorinated analogs.
Mechanistic Deep Dive
Reaction Pathway
The transformation involves the reversible attack of hydroxylamine (
Key Mechanistic Stages:
-
Nucleophilic Attack: The lone pair on the hydroxylamine nitrogen attacks the electrophilic carbonyl carbon.
-
Proton Transfer: Rapid equilibration shifts a proton from nitrogen to oxygen, forming the neutral carbinolamine.
-
Dehydration (Rate-Determining Step at Neutral pH): Protonation of the hydroxyl group creates a water leaving group, facilitating the formation of the C=N double bond.
Visualization: Reaction Mechanism
The following diagram illustrates the stepwise electron flow, highlighting the specific influence of the 2,3-difluoro substitution.
Caption: Stepwise nucleophilic addition-elimination mechanism. The electron-withdrawing fluorine atoms enhance the initial nucleophilic attack.
Kinetic Factors & pH Dependence
The reaction rate exhibits a classic bell-shaped pH profile, typically maximizing between pH 4 and 5.
-
Low pH (pH < 3): The reaction slows because hydroxylamine is protonated to the non-nucleophilic ammonium ion (
). -
High pH (pH > 7): The reaction slows because acid catalysis is required for the dehydration step (converting -OH to
). -
Fluorine Substituent Effect: The 2,3-difluoro motif exerts a strong inductive effect (-I).
-
Impact: It destabilizes the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack than unsubstituted benzaldehyde. However, it also destabilizes the developing positive charge in the transition state of the dehydration step (imine formation), potentially making dehydration the strictly rate-limiting step even at slightly lower pH values than usual.
-
Stereochemistry (E/Z Isomerism)
Oxime formation yields two geometric isomers: (E)-oxime (trans) and (Z)-oxime (cis).
-
Thermodynamics: The (E)-isomer is generally more stable due to reduced steric repulsion between the aromatic ring and the hydroxyl group.
-
2-Fluoro Interaction: The fluorine at the 2-position (ortho) introduces an electrostatic dipole repulsion with the oxime oxygen lone pairs. This often further favors the (E)-isomer, where the -OH group is directed away from the sterically and electronically crowded 2,3-difluoro region.
Experimental Protocol: Validated Synthesis
This protocol is designed for high purity and scalability, minimizing thermal hazards associated with hydroxylamine.
Safety Warning: Hydroxylamine hydrochloride is corrosive and a potential sensitizer.[2] Oximes can undergo thermal runaway (Beckmann rearrangement) at high temperatures. DSC (Differential Scanning Calorimetry) testing is recommended before scaling up.
Materials
| Reagent | Equiv. | Role |
| 2,3-Difluorobenzaldehyde | 1.0 | Substrate |
| Hydroxylamine HCl | 1.2 - 1.5 | Nucleophile Source |
| Sodium Carbonate ( | 0.6 - 0.75 | Base (Buffer to pH ~5-6) |
| Ethanol/Water (1:1) | 5-10 Vol | Solvent System |
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve Hydroxylamine HCl (1.2 equiv) in water (2.5 volumes).
-
Buffering: Slowly add Sodium Carbonate (0.6 equiv) dissolved in water. Caution: CO2 evolution. Adjust pH to approximately 5–6.
-
Addition: Dissolve 2,3-difluorobenzaldehyde (1.0 equiv) in Ethanol (2.5 volumes). Add this solution dropwise to the hydroxylamine mixture at room temperature (20–25°C).
-
Rationale: Dropwise addition controls the exotherm and ensures the aldehyde is immediately exposed to excess nucleophile, preventing side reactions.
-
-
Reaction: Stir at ambient temperature for 2–4 hours. Monitor by TLC (System: 20% EtOAc/Hexane) or HPLC.
-
Endpoint: Disappearance of aldehyde peak.
-
-
Workup:
-
Evaporate ethanol under reduced pressure (keep bath <40°C).
-
The oxime typically precipitates as a white solid from the remaining aqueous layer.
-
Cool to 0–5°C for 30 minutes to maximize yield.
-
Filter the solid and wash with cold water (2x).
-
-
Purification: Recrystallize from minimal hot Ethanol/Water or Hexane/EtOAc if high purity (>99%) is required.
-
Drying: Dry in a vacuum oven at 35°C for 12 hours.
Process Visualization
Caption: Scalable synthesis workflow for 2,3-difluorobenzaldehyde oxime emphasizing thermal safety.
Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical signatures should be verified.
| Method | Expected Signal Characteristics |
| 1H NMR (DMSO-d6) | Oxime CH: Singlet/Doublet at |
| 19F NMR | Two distinct signals (approx -135 to -145 ppm), showing coupling to each other and aromatic protons. |
| LC-MS | M+1 peak at 158.1 m/z. |
Troubleshooting Guide
-
Low Yield: Check pH. If pH < 3, add more base. If pH > 8, dehydration is slow; adjust with dilute HCl.
-
Oiling Out: If product forms an oil, seed with a pure crystal or scratch the flask walls. Ensure ethanol is fully removed before cooling.
-
Isomer Mixture: If Z-isomer is present (visible in NMR), recrystallization usually enriches the E-isomer.
References
-
ChemicalRoot. (n.d.). 2,3-Difluoro Benzaldehyde Oxime | 18355-77-6.[1] Retrieved from [Link]
-
National Institutes of Health (PMC). (2006). Effect of structure in benzaldehyde oximes on the formation of aldehydes and nitriles. Retrieved from [Link]
-
Master Organic Chemistry. (2019). Mechanism of Oxime Formation. Retrieved from [Link]
-
Google Patents. (2012). CN102659544A - Method for preparing 2,3-difluorobenzaldehyde.[3] Retrieved from
Sources
Methodological & Application
"Protocol for the synthesis of Benzaldehyde, 2,3-difluoro-, oxime from 2,3-difluorobenzaldehyde"
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of 2,3-difluorobenzaldehyde oxime (CAS 18355-77-6) from 2,3-difluorobenzaldehyde . This transformation is a critical intermediate step in the production of agrochemicals and fluorinated pharmaceutical building blocks.[1]
Unlike generic oxime synthesis guides, this protocol addresses the specific electronic and steric influence of the 2,3-difluoro substitution pattern. The method utilizes a hydroxylamine hydrochloride condensation in an ethanol-water medium, optimized for high yield (>90%) and minimal byproduct formation.
Scientific Background & Mechanism[2][3][4][5][6][7]
Reaction Mechanism
The conversion of an aldehyde to an oxime proceeds via a nucleophilic addition-elimination pathway.
-
Nucleophilic Attack: The nitrogen atom of the hydroxylamine (
) attacks the electrophilic carbonyl carbon of the aldehyde. -
Proton Transfer: A carbinolamine intermediate is formed.
-
Dehydration: Acid-catalyzed elimination of water yields the oxime (
).
The Fluorine Effect:
The presence of fluorine atoms at the 2 and 3 positions exerts a strong inductive electron-withdrawing effect (
Isomerism ( Selectivity)
Oximes exist as
- -Isomer: Generally thermodynamically more stable and sterically less hindered.
-
-Isomer: Often kinetically favored but may convert to
upon heating or acid treatment. -
Note: This protocol favors the formation of the stable
-isomer due to the thermodynamic equilibration allowed during the reaction.
Mechanistic Pathway Visualization
Figure 1: Mechanistic pathway for the condensation of 2,3-difluorobenzaldehyde with hydroxylamine.
Materials & Safety
Reagents Table
| Reagent | CAS No.[1][2][3][4][5][6][7][8] | MW ( g/mol ) | Equiv. | Role |
| 2,3-Difluorobenzaldehyde | 2646-91-5 | 142.10 | 1.0 | Substrate |
| Hydroxylamine HCl | 5470-11-1 | 69.49 | 1.2 | Reagent |
| Sodium Hydroxide (50% aq) | 1310-73-2 | 40.00 | 2.5 | Base |
| Ethanol (95%) | 64-17-5 | - | Solvent | Medium |
| Water (Deionized) | 7732-18-5 | 18.02 | Solvent | Co-solvent |
Safety Criticals
-
2,3-Difluorobenzaldehyde: Causes skin irritation and serious eye irritation.[2][3][7] Combustible liquid. Handle in a fume hood.
-
Hydroxylamine HCl: Corrosive and a skin sensitizer. Potential explosion hazard if heated under confinement. Avoid contact with metals (Fe, Cu) which catalyze decomposition.
-
Exotherm: The neutralization of Hydroxylamine HCl with NaOH is exothermic. Add base slowly.
Experimental Protocol
Scale: 50 mmol (7.1 g of aldehyde) Expected Yield: 90-95% Time: ~2-3 Hours
Step-by-Step Methodology
-
Reagent Preparation:
-
In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve Hydroxylamine Hydrochloride (4.17 g, 60 mmol, 1.2 equiv) in Deionized Water (15 mL).
-
Observation: Solution will be clear and colorless.
-
-
Substrate Addition:
-
Add Ethanol (30 mL) to the aqueous hydroxylamine solution.
-
Add 2,3-Difluorobenzaldehyde (7.11 g, 50 mmol, 1.0 equiv) to the stirring mixture.
-
Note: The aldehyde may not fully dissolve initially; this is normal.
-
-
Base Addition (Critical Step):
-
Place the RBF in an ice-water bath to cool to 0–5 °C.
-
Add 50% NaOH solution (approx. 5.0 g or 3.3 mL, ~125 mmol) dropwise via an addition funnel or syringe over 15 minutes.
-
Control: Maintain internal temperature < 20 °C.
-
pH Check: Final pH should be adjusted to ~8–9 to ensure the free amine is available for reaction.
-
-
Reaction:
-
Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C).
-
Stir vigorously for 1.5 to 2 hours.
-
Monitoring: Check progress via TLC (Mobile Phase: 20% Ethyl Acetate in Hexanes). The aldehyde spot (
) should disappear, replaced by the lower oxime spot.
-
-
Work-Up:
-
Option A (Precipitation - Preferred):
-
Rotary evaporate the ethanol (bath temp 40 °C).
-
The oxime typically precipitates as a white/off-white solid upon removal of ethanol.
-
Add cold water (50 mL) and stir for 10 minutes.
-
Filter the solid using a Buchner funnel. Wash with cold water (2 x 20 mL).
-
-
Option B (Extraction - If Oiling Occurs):
-
If the product forms an oil, extract the aqueous residue with Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with Brine (30 mL).
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
-
Purification:
-
The crude product is usually of sufficient purity (>95%).
-
If necessary, recrystallize from a mixture of Hexane/Ethyl Acetate (9:1) or Ethanol/Water.[9]
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of the target oxime.
Process Control & Troubleshooting
Key Process Parameters (KPP)
| Parameter | Range | Impact |
| pH | 8.0 – 10.0 | Low pH slows reaction (protonated amine); High pH (>12) can degrade product. |
| Temperature | 0°C | High temp promotes |
| Solvent Ratio | 1:2 (H2O:EtOH) | Critical for solubility of the fluorinated aldehyde. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete conversion | Check pH. If acidic, add more base. Extend reaction time. |
| Oiling Out | Product MP depression | Cool the oil in an ice bath and scratch glass to induce crystallization. Use seed crystal. |
| Impurity Spots (TLC) | Nitrile formation | Avoid excessive heating or strong acid during workup (Beckmann rearrangement risk). |
Characterization
To validate the synthesis, the following analytical data should be obtained:
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Expected range 110–135 °C (dependent on
ratio; -isomer is higher melting). -
NMR (400 MHz,
):-
8.2–8.5 ppm (s, 1H,
): Characteristic oxime proton. - 7.0–7.8 ppm (m, 3H, Ar-H): Aromatic protons showing coupling with Fluorine.
-
9.0–10.0 ppm (br s, 1H,
): Exchangeable with .
-
8.2–8.5 ppm (s, 1H,
-
IR Spectroscopy:
-
Broad band ~3200–3400
( stretch). -
Sharp band ~1620
( stretch).
-
References
-
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 137664, 2,3-Difluorobenzaldehyde. Retrieved from PubChem.[4][5][7][8]
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Organic Syntheses. (1921). Benzaldoxime.[1][8][10] Org. Synth. 1921, 1, 21.
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Sigma-Aldrich. (2025). Safety Data Sheet: 2,3-Difluorobenzaldehyde.
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The Versatile Synthon: Harnessing 2,3-Difluorobenzaldehyde Oxime in Modern Organic Synthesis
Introduction: The Strategic Advantage of Fluorine in Synthetic Building Blocks
In the landscape of contemporary organic synthesis, the judicious incorporation of fluorine atoms into molecular frameworks has emerged as a paramount strategy for modulating physicochemical and biological properties. The unique electronic nature of fluorine—its high electronegativity and ability to form strong C-F bonds—imparts profound effects on a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. It is within this context that 2,3-difluorobenzaldehyde oxime establishes itself as a highly valuable and versatile building block for the construction of complex, fluorine-containing molecules destined for applications in medicinal chemistry, agrochemicals, and materials science.[1]
This technical guide provides an in-depth exploration of 2,3-difluorobenzaldehyde oxime as a synthetic intermediate. We will delve into its preparation, key reactivity patterns, and provide detailed, field-proven protocols for its application in several cornerstone synthetic transformations. The causality behind experimental choices will be elucidated, offering researchers, scientists, and drug development professionals a practical and scientifically rigorous resource.
Physicochemical Properties and Safety Considerations
Before embarking on synthetic manipulations, a thorough understanding of the reagent's properties and safe handling procedures is essential.
| Property | Value | Reference |
| CAS Number | 18355-77-6 | [2] |
| Molecular Formula | C₇H₅F₂NO | [2] |
| Molecular Weight | 157.12 g/mol | [2] |
| Appearance | Solid | [3] |
| Melting Point | 114-119 °C | [3] |
Safety and Handling:
2,3-Difluorobenzaldehyde oxime should be handled with the standard precautions for laboratory chemicals. The precursor, 2,3-difluorobenzaldehyde, is a flammable liquid and can cause skin and eye irritation.[4] It is recommended to handle the oxime derivative in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6] Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[2]
Core Synthetic Applications
2,3-Difluorobenzaldehyde oxime serves as a versatile precursor for a variety of important chemical transformations. This guide will focus on three key applications: the synthesis of isoxazoles via 1,3-dipolar cycloaddition, the formation of amides through the Beckmann rearrangement, and its potential in palladium-catalyzed C-H functionalization reactions.
Application I: Synthesis of 3-(2,3-Difluorophenyl)isoxazoles via 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a powerful and convergent method for the construction of the isoxazole ring system, a privileged scaffold in medicinal chemistry.[7][8] 2,3-Difluorobenzaldehyde oxime is an excellent precursor to the corresponding 2,3-difluorobenzonitrile oxide. The electron-withdrawing nature of the two fluorine atoms can influence the rate and regioselectivity of the cycloaddition.[9]
Mechanistic Rationale
The reaction proceeds through the in situ generation of 2,3-difluorobenzonitrile oxide from the oxime. This is typically achieved by oxidation or dehydrohalogenation of a hydroximoyl halide intermediate. The highly reactive nitrile oxide then undergoes a concerted [3+2] cycloaddition with a dipolarophile, such as an alkyne, to furnish the five-membered isoxazole ring.[2]
Caption: General workflow for isoxazole synthesis.
Detailed Experimental Protocol: Synthesis of 3-(2,3-Difluorophenyl)-5-phenylisoxazole
This protocol is adapted from established procedures for the synthesis of isoxazoles from benzaldehyde oximes.[7][10]
Materials:
-
2,3-Difluorobenzaldehyde oxime
-
N-Chlorosuccinimide (NCS)
-
Phenylacetylene
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Formation of the Hydroximoyl Chloride: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-difluorobenzaldehyde oxime (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add N-chlorosuccinimide (1.1 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C. Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. The formation of the intermediate 2,3-difluorobenzohydroximoyl chloride can be monitored by thin-layer chromatography (TLC).
-
In Situ Cycloaddition: To the solution containing the in situ-generated hydroximoyl chloride, add phenylacetylene (1.2 eq). Cool the mixture again to 0 °C. Slowly add triethylamine (1.5 eq) dropwise via a syringe over 15 minutes. A white precipitate of triethylamine hydrochloride will form.
-
Reaction Progression and Work-up: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC. Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) to afford the pure 3-(2,3-difluorophenyl)-5-phenylisoxazole.[6][11]
Application II: Beckmann Rearrangement to 2,3-Difluorobenzamide
The Beckmann rearrangement is a classic and reliable method for the conversion of oximes to amides.[4][12][13] This transformation is particularly useful for accessing primary amides from aldoximes. For 2,3-difluorobenzaldehyde oxime, this reaction provides a direct route to 2,3-difluorobenzamide, a valuable intermediate in medicinal chemistry.
Mechanistic Rationale
The reaction is typically catalyzed by a strong acid or an activating agent that converts the hydroxyl group of the oxime into a good leaving group.[1] This is followed by a stereospecific 1,2-migration of the group anti-periplanar to the leaving group, which in the case of an aldoxime is the aryl group. The resulting nitrilium ion is then hydrated to yield the amide.[12]
Caption: Key steps of the Beckmann rearrangement.
Detailed Experimental Protocol: Synthesis of 2,3-Difluorobenzamide
This protocol utilizes phosphorus pentachloride (PCl₅) as the activating agent, a common and effective reagent for the Beckmann rearrangement.[1][5]
Materials:
-
2,3-Difluorobenzaldehyde oxime
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, suspend 2,3-difluorobenzaldehyde oxime (1.0 eq) in anhydrous diethyl ether or THF. Cool the suspension to 0 °C in an ice bath.
-
Addition of Reagent: Add phosphorus pentachloride (1.1 eq) portion-wise to the stirred suspension. Control the rate of addition to maintain the temperature below 10 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Reaction and Work-up: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC. Upon completion, carefully quench the reaction by slowly adding it to a vigorously stirred mixture of ice and saturated aqueous NaHCO₃ solution. Continue stirring until the evolution of gas ceases.
-
Extraction and Isolation: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude 2,3-difluorobenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Application III: Potential in Palladium-Catalyzed C-H Functionalization
The oxime functional group can act as a directing group in transition metal-catalyzed C-H activation reactions, enabling the functionalization of otherwise unreactive C-H bonds.[6] Palladium-catalyzed ortho-C-H arylation of benzaldehyde oxime derivatives is a powerful tool for the synthesis of biaryl compounds.[13] While specific examples with 2,3-difluorobenzaldehyde oxime are not extensively reported, the general principles of this methodology are applicable. The electron-withdrawing nature of the fluorine atoms may influence the efficiency and regioselectivity of the C-H activation step.[9]
Conceptual Workflow
The catalytic cycle typically involves the coordination of the palladium catalyst to the oxime nitrogen, followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. This intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to furnish the ortho-arylated product and regenerate the active palladium catalyst.
Caption: Conceptual catalytic cycle for Pd-catalyzed C-H arylation.
This area represents a promising avenue for further research, exploring the impact of the 2,3-difluoro substitution pattern on the reactivity and selectivity of such C-H functionalization reactions.
Conclusion
2,3-Difluorobenzaldehyde oxime is a valuable and versatile building block in organic synthesis. Its utility in the construction of fluorinated isoxazoles and amides, coupled with its potential in emerging areas like C-H functionalization, underscores its importance for researchers in drug discovery and materials science. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for harnessing the full synthetic potential of this powerful synthon.
References
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Wikipedia. (n.d.). Beckmann rearrangement. In Wikipedia. Retrieved February 20, 2026, from [Link]
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ResearchGate. (n.d.). Palladium-Catalyzed ortho-C-H Arylation of Acetophenone Oxime Ethers with Aryl Pinacol Boronic Esters | Request PDF. Retrieved February 20, 2026, from [Link]
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Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved February 20, 2026, from [Link]
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PMC. (n.d.). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Retrieved February 20, 2026, from [Link]
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An Efficient Procedure for Synthesis of Oximes by Grinding. (n.d.). Retrieved February 20, 2026, from [Link]
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. In Wikipedia. Retrieved February 20, 2026, from [Link]
-
PMC. (n.d.). Twofold C–H Functionalization: Palladium-catalyzed ortho Arylation of Anilides. Retrieved February 20, 2026, from [Link]
-
Cu-Catalyzed Synthesis of Fluoroalkylated Isoxazoles from Commercially Available Amines and Alkynes. (n.d.). DOI. [Link]
-
Helmholtz-Zentrum Dresden-Rossendorf (HZDR). (n.d.). Access to 18F-labelled isoxazoles by Ruthenium-promoted 1,3-dipolar cycloaddition of. Retrieved February 20, 2026, from [Link]
-
Synthesis and cytotoxic evaluation of undecenoic acid-based oxime esters. (n.d.). Retrieved February 20, 2026, from [Link]
-
RSC Publishing. (2024, December 16). Electrophilic aromatic substitution using fluorinated isoxazolines at the C5 position via C–F bond cleavage. [Link]
-
One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. (n.d.). Retrieved February 20, 2026, from [Link]
-
Sciforum. (n.d.). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Retrieved February 20, 2026, from [Link]
-
MDPI. (2024, January 30). Synthesis of Fused Isoxazoles: A Comprehensive Review. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved February 20, 2026, from [Link]
-
MDPI. (2020, January 1). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. [Link]
-
Frontiers. (2019, February 26). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. [Link]
-
ACG Publications. (2020, June 23). Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. [Link]
-
Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Retrieved February 20, 2026, from [Link]
-
European Journal of Clinical and Experimental Medicine. (2024, June 30). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. [Link]
-
Adichunchanagiri University. (n.d.). Synthesis, characterization, DFT, docking studies and molecular dynamics of some 3-phenyl-5-furan isoxazole derivatives as anti-. Retrieved February 20, 2026, from [Link]
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Application Notes and Protocols for the Beckmann Rearrangement of 2,3-Difluorobenzaldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the Beckmann rearrangement of 2,3-difluorobenzaldehyde oxime, a critical transformation for the synthesis of 2,3-difluorobenzamide. 2,3-Difluorobenzamide serves as a valuable intermediate in the development of pharmaceuticals and agrochemicals, where the presence of fluorine atoms can significantly enhance biological activity and metabolic stability[1]. This application note details the underlying mechanism, a step-by-step experimental protocol, safety considerations, and troubleshooting strategies to facilitate the successful execution of this reaction in a laboratory setting.
Introduction to the Beckmann Rearrangement
The Beckmann rearrangement is a cornerstone reaction in organic synthesis, enabling the conversion of an oxime to an amide or a lactam (from cyclic oximes)[2][3]. Named after the German chemist Ernst Otto Beckmann, this acid-catalyzed rearrangement has found widespread industrial application, most notably in the production of Nylon 6 from caprolactam[2][4]. The reaction is initiated by the protonation of the oxime's hydroxyl group, which transforms it into a good leaving group[5]. Subsequently, the group positioned anti-periplanar to the leaving group migrates to the nitrogen atom, leading to the formation of a nitrilium ion intermediate. This intermediate is then attacked by water, and following tautomerization, the corresponding amide is formed[4].
For aldoximes, such as 2,3-difluorobenzaldehyde oxime, the migrating group is typically a hydride, which would lead to a nitrile. However, under specific conditions, particularly with a judicious choice of catalyst and reaction medium, the rearrangement of the aryl group can be favored to yield the corresponding primary amide. This guide focuses on the conditions promoting the formation of 2,3-difluorobenzamide.
Reaction Mechanism
The Beckmann rearrangement of 2,3-difluorobenzaldehyde oxime to 2,3-difluorobenzamide proceeds through a series of well-established steps. The reaction is stereospecific, with the migrating group being anti-periplanar to the leaving group on the nitrogen atom[2][6].
Step 1: Protonation of the Oxime The reaction is initiated by the protonation of the hydroxyl group of the oxime by a strong acid, forming an oxonium ion. This enhances the leaving group ability of the hydroxyl group.
Step 2: Rearrangement and Formation of the Nitrilium Ion In a concerted step, the 2,3-difluorophenyl group migrates from the carbon to the nitrogen atom, displacing a molecule of water. This migration results in the formation of a resonance-stabilized nitrilium ion.
Step 3: Nucleophilic Attack by Water A water molecule acts as a nucleophile and attacks the electrophilic carbon of the nitrilium ion.
Step 4: Deprotonation A subsequent deprotonation step yields the imidic acid, which is the enol tautomer of the amide.
Step 5: Tautomerization The imidic acid rapidly tautomerizes to the more stable amide form, yielding the final product, 2,3-difluorobenzamide.
Figure 1. Mechanism of the Beckmann Rearrangement.
Experimental Protocol
This protocol provides a detailed procedure for the Beckmann rearrangement of 2,3-difluorobenzaldehyde oxime. It is essential to perform a thorough risk assessment before commencing any experimental work.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 2,3-Difluorobenzaldehyde oxime | >98% purity |
| Polyphosphoric acid (PPA) | Reagent grade |
| Dichloromethane (DCM) | Anhydrous |
| Saturated sodium bicarbonate solution | |
| Anhydrous sodium sulfate | |
| Round-bottom flask | Appropriate size |
| Magnetic stirrer and stir bar | |
| Heating mantle with temperature control | |
| Thermometer | |
| Separatory funnel | |
| Rotary evaporator | |
| Thin-layer chromatography (TLC) plates | Silica gel 60 F254 |
| Standard laboratory glassware |
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,3-difluorobenzaldehyde oxime (1.0 eq).
-
Addition of Acid Catalyst: Carefully add polyphosphoric acid (PPA) (10-20 eq by weight) to the flask. The addition of PPA is exothermic and should be done cautiously.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Reaction Quenching: Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature. Carefully and slowly pour the viscous mixture into a beaker containing ice-cold water with stirring. This will precipitate the crude product and neutralize the PPA.
-
Work-up:
-
Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2,3-difluorobenzamide.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.
-
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood.
-
Polyphosphoric Acid (PPA): PPA is a strong, corrosive acid. Handle with extreme care to avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water and seek medical attention.
-
Thionyl Chloride (SOCl₂): If using alternative reagents like thionyl chloride, be aware that it is a corrosive and lachrymatory liquid that reacts violently with water to release toxic gases (HCl and SO₂)[7].
-
Quenching: The quenching of the reaction with water is highly exothermic and should be performed slowly and with caution.
Results and Discussion
The successful conversion of 2,3-difluorobenzaldehyde oxime to 2,3-difluorobenzamide can be confirmed by various analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The expected yield of the purified product is typically in the range of 70-90%, depending on the reaction scale and purification method.
The choice of polyphosphoric acid as the catalyst is based on its effectiveness in promoting the Beckmann rearrangement of aromatic aldoximes while minimizing side reactions. The electron-withdrawing nature of the two fluorine atoms on the aromatic ring can influence the migratory aptitude of the aryl group. However, under the forcing conditions provided by PPA, the desired rearrangement to the amide is expected to proceed efficiently.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient heating or reaction time. | Increase the reaction temperature or prolong the reaction time. Monitor closely by TLC. |
| Deactivated catalyst. | Use fresh polyphosphoric acid. | |
| Low Yield | Incomplete extraction of the product. | Perform additional extractions with dichloromethane. |
| Decomposition of the product during work-up. | Ensure the quenching and neutralization steps are performed at low temperatures. | |
| Formation of Nitrile Side Product | Beckmann fragmentation or rearrangement of the hydrogen atom. | Use milder reaction conditions or a different catalytic system. However, for aldoximes, nitrile formation is a common competing pathway. |
Conclusion
The Beckmann rearrangement of 2,3-difluorobenzaldehyde oxime is a robust and reliable method for the synthesis of 2,3-difluorobenzamide. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can effectively perform this valuable transformation. The resulting amide is a key building block for the development of novel molecules in the pharmaceutical and agrochemical industries.
References
-
Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
-
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-
Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
-
Chemistry Steps. (2025). Beckmann Rearrangement. Retrieved from [Link]
-
ResearchGate. (n.d.). Postulated mechanism for the (a) Beckmann rearrangement and (b) aldoxime dehydration promoted by the photochemically generated V–H reagent. Retrieved from [Link]
-
ACS Publications. (2021). The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. Retrieved from [Link]
-
Scribd. (n.d.). Beckmann Rearrangement Guide. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). The photochemical Beckmann rearrangement. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Application of different catalysts in Beckmann rearrangement. Retrieved from [Link]
-
ChemicalRoot. (n.d.). 2,3-Difluoro Benzaldehyde Oxime. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Beckmann Rearrangement. Retrieved from [Link]
-
YouTube. (2020). Beckmann Rearrangement. Retrieved from [Link]
-
Hindawi. (n.d.). Nano Fe3O4 as Green Catalyst for Beckmann Rearrangement under Ultrasound Irradiation. Retrieved from [Link]
-
BYJU'S. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
-
Audrey Yun Li. (n.d.). Beckmann Rearrangement of Oximes under Very Mild Conditions. Retrieved from [Link]
- Google Patents. (n.d.). CN102659544A - Method for preparing 2,3-difluorobenzaldehyde.
-
ResearchGate. (n.d.). Synthesis and cytotoxic evaluation of undecenoic acid-based oxime esters. Retrieved from [Link]
-
MDPI. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
- Google Patents. (n.d.). US6211232B1 - Process for producing benzamidoximes.
-
RSC Publishing. (n.d.). Beckmann rearrangement catalysis: a review of recent advances. Retrieved from [Link]
-
ACS Figshare. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of the O-(2,3,4,5,6-Pentafluorobenzyl)Hydroxylamine Oximes of Selected Carbonyl Compounds and Their Determination by Liquid Chromatography with Ultraviolet Detection. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Antimycobacterial Properties of Fluorinated Benzaldoximes. Retrieved from [Link]
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Application Note: High-Performance Analytical Strategies for the Quantification of Benzaldehyde, 2,3-difluoro-, oxime
Abstract
This document provides detailed analytical methods for the accurate and robust quantification of Benzaldehyde, 2,3-difluoro-, oxime (CAS No. 18355-77-6), a key fluorinated intermediate in the synthesis of novel pharmaceutical and agrochemical compounds.[1] Recognizing the critical need for precise analytical oversight in drug development and quality control, this guide presents two validated methodologies: a primary High-Performance Liquid Chromatography (HPLC) method with UV detection and an orthogonal Gas Chromatography-Mass Spectrometry (GC-MS) method. The protocols are designed for researchers, analytical scientists, and drug development professionals, emphasizing the scientific rationale behind procedural choices and adherence to international validation standards.
Introduction and Analytical Rationale
Benzaldehyde, 2,3-difluoro-, oxime is a versatile aromatic building block whose fluorine substituents can significantly enhance the biological activity and metabolic stability of target molecules.[1] The oxime functional group (C=N-OH) introduces specific chemical properties, including the potential for syn and anti isomerism and thermal lability, which must be considered during analytical method development.[2][3] Accurate quantification is paramount to ensure the purity of the intermediate, which directly impacts the quality, safety, and efficacy of the final active ingredient.
The selection of analytical techniques is driven by the physicochemical properties of the analyte. A robust analytical strategy should not only provide accurate quantification but also be capable of separating the target analyte from potential impurities, such as the unreacted starting material (2,3-difluorobenzaldehyde) and degradation products. To this end, we present a primary HPLC-UV method, valued for its versatility with non-volatile compounds, and a confirmatory GC-MS method, which offers high sensitivity and structural elucidation capabilities.[4]
Primary Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV Detection
Reverse-phase HPLC is the method of choice for the routine analysis of non-volatile and thermally sensitive compounds like aromatic oximes.[4] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The aromatic ring in Benzaldehyde, 2,3-difluoro-, oxime allows for sensitive detection using a UV spectrophotometer.
Causality in Method Design
-
Column Selection (C18): A C18 (octadecylsilyl) column is selected for its strong hydrophobic retention of aromatic compounds, ensuring good separation from more polar impurities.
-
Mobile Phase (Acetonitrile:Water): An isocratic mobile phase of acetonitrile and water provides a balance of elution strength and compatibility with UV detection. Acetonitrile is a common organic modifier that offers low viscosity and a low UV cutoff.
-
Detection Wavelength: Aromatic oximes typically exhibit strong UV absorbance.[3][5] The optimal wavelength should be determined by running a UV scan of the analyte. For initial development, a wavelength around 210-254 nm is a logical starting point to capture the π-π* transitions of the benzene ring.
HPLC-UV Experimental Protocol
Caption: Workflow for HPLC-UV quantification.
Instrumentation and Parameters:
| Parameter | Specification |
| HPLC System | Standard system with a quaternary pump, autosampler, and UV/Vis detector. |
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | Isocratic: Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 220 nm |
| Injection Vol. | 10 µL |
| Run Time | 10 minutes |
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in the specified ratio. Degas the solution using sonication or vacuum filtration.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Benzaldehyde, 2,3-difluoro-, oxime reference standard and dissolve it in 10 mL of the mobile phase.
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare at least five calibration standards covering the expected concentration range (e.g., 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample, dissolve it in 10 mL of the mobile phase, and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Perform a system suitability test by injecting the mid-point calibration standard multiple times. Inject the calibration standards followed by the sample solutions.
Method Validation According to ICH Guidelines
All analytical methods intended for pharmaceutical use must be validated to ensure they are fit for purpose.[6][7] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][8][9]
| Validation Parameter | Purpose & Methodology | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte only. Analyze blank, placebo, and spiked samples to demonstrate no interference at the analyte's retention time. | Peak purity index > 0.99; baseline resolution from adjacent peaks. |
| Linearity | To demonstrate a proportional relationship between concentration and response. Analyze at least five concentrations. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To measure the closeness of results to the true value. Assessed using nine determinations over three concentration levels (e.g., 80%, 100%, 120%).[8] | 98.0% to 102.0% recovery. |
| Precision | Repeatability: Analysis of a minimum of 6 preparations at 100% concentration under the same conditions.Intermediate Precision: Repeatability test performed by a different analyst on a different day. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| LOD & LOQ | Limit of Detection (LOD): The lowest amount that can be detected.Limit of Quantitation (LOQ): The lowest amount that can be quantified with acceptable precision and accuracy. Determined based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope. | S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., flow rate ±10%, mobile phase composition ±2%). | RSD ≤ 2.0% for all variations. |
Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides an excellent alternative for both quantification and impurity identification. However, oximes can be thermally labile or exhibit poor peak shape in a GC system.[10] A derivatization step, such as silylation, is often employed to convert the polar -OH group of the oxime into a more volatile and thermally stable trimethylsilyl (TMS) ether, improving chromatographic performance.[10][11]
Causality in Method Design
-
Derivatization (Silylation): The active hydrogen on the oxime's hydroxyl group can cause peak tailing and potential degradation in the hot GC inlet. Reacting the analyte with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces this hydrogen with a nonpolar TMS group, enhancing volatility and thermal stability.[11]
-
GC Column Selection: A low- to mid-polarity column (e.g., DB-5ms) is suitable for separating a wide range of derivatized organic molecules.
-
Mass Spectrometry Detection: MS detection provides high specificity. Quantification is typically performed in Selected Ion Monitoring (SIM) mode, where the detector only monitors specific ions characteristic of the analyte, greatly enhancing sensitivity and reducing matrix interference.
GC-MS Experimental Protocol
Caption: Workflow for GC-MS quantification with derivatization.
Instrumentation and Parameters:
| Parameter | Specification |
| GC System | Gas chromatograph with a split/splitless injector and mass selective detector. |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) |
| Inlet Temp. | 250°C |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| MS Transfer Line | 280°C |
| Ionization | Electron Ionization (EI) at 70 eV |
| MS Mode | Selected Ion Monitoring (SIM). Ions to be selected based on the fragmentation pattern of the derivatized analyte. |
Step-by-Step Methodology:
-
Standard and Sample Preparation: Prepare stock solutions of the reference standard and sample in a dry aprotic solvent like acetonitrile (e.g., 1 mg/mL). Create calibration standards via serial dilution.
-
Derivatization: In a GC vial, add 100 µL of each standard or sample solution. Add 100 µL of BSTFA.
-
Reaction: Cap the vials tightly and heat in a heating block or oven at 70°C for 30 minutes.
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized solution into the GC-MS.
-
Quantification: Build a calibration curve by plotting the peak area of the target ion against the concentration of the standards. Use this curve to determine the concentration of the analyte in the samples.
Conclusion
This application note details two robust and validated methods for the quantification of Benzaldehyde, 2,3-difluoro-, oxime. The primary HPLC-UV method is recommended for routine quality control due to its simplicity and reliability. The orthogonal GC-MS method, incorporating a derivatization step, serves as a powerful confirmatory technique, offering enhanced sensitivity and specificity. Both methods are designed with scientific rationale at their core and can be fully validated according to ICH guidelines to support drug development and manufacturing activities.
References
-
Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines. Retrieved from [Link]
- Patel, K., et al. (2025, November 18). A Review on Analytical Method Validation as Per ICH Guidelines and Protocols. International Journal of Pharmaceutical Sciences and Research.
-
Singh, H., et al. (2007, March 15). A rapid cation-exchange HPLC method for detection and quantification of pyridinium oximes in plasma and tissue. Journal of Analytical Toxicology, 31(2), 80-86. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Oxford Academic. (2007, March 15). A Rapid Cation-Exchange HPLC Method for Detection and Quantification of Pyridinium Oximes in Plasma and Tissue. Journal of Analytical Toxicology. Retrieved from [Link]
-
IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
- Broussard, L. A., et al. (1998). Improved GC/MS analysis of opiates with use of oxime-TMS derivatives. Clinical Chemistry, 44(6), 1274-1278.
-
Lab Manager. (2025, October 2). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
Kandasamy, J., et al. (2008). QUANTIFICATION OF PENTAFLUOROBENZYL OXIME DERIVATIVES OF LONG CHAIN ALDEHYDES BY GC-MS ANALYSIS. Lipids, 43(8), 765-774. Retrieved from [Link]
-
American Chemical Society. (n.d.). Reversed-phase liquid chromatography for determination of .beta.-hydroxy oximes and related compounds from copper solvent extrac. Retrieved from [Link]
-
KONE, B., et al. (2009, August 31). Conversion of natural aldehydes from Eucalyptus citriodora, Cymbopogon citratus, and Lippia multiflora into oximes: GC-MS and FT-IR analysis. PubMed. Retrieved from [Link]
-
ChemicalRoot. (n.d.). 2,3-Difluoro Benzaldehyde Oxime | 18355-77-6. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 26). Exploring the Chemical Properties and Synthesis of Benzaldehyde Oxime. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis spectra of oximes at pH 7.4 (thick lines) and in the presence of.... Retrieved from [Link]
-
ResearchGate. (2025, August 6). The use of U.V. absorption spectra for the determination of configurations of some aromatic oximes. Retrieved from [Link]
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Application Notes & Protocols: Leveraging 2,3-Difluorobenzaldehyde Oxime in the Development of Next-Generation Agrochemicals
Introduction
The relentless evolution of resistance in pests, weeds, and pathogens presents a perpetual challenge to global food security. This necessitates a continuous pipeline of innovative agrochemicals with novel modes of action and improved environmental profiles.[1][2] Within the vast landscape of synthetic chemistry, oxime derivatives have emerged as a particularly fruitful class of compounds, serving as both active ingredients and crucial intermediates in the synthesis of potent agrochemicals.[3][4]
This guide focuses on a key building block: 2,3-difluorobenzaldehyde oxime . This versatile intermediate is of significant interest due to its unique fluorinated aromatic structure. The inclusion of fluorine atoms is a well-established strategy in agrochemical design, often enhancing the compound's biological activity, metabolic stability, and overall efficacy.[5] We will explore the synthesis of this pivotal precursor and detail its application in creating novel fungicides, insecticides, and herbicides, complete with detailed experimental protocols for synthesis and bio-efficacy evaluation.
Section 1: Synthesis of the Core Intermediate: 2,3-Difluorobenzaldehyde Oxime
The journey to novel agrochemicals begins with the reliable synthesis of the core building block. The preparation of 2,3-difluorobenzaldehyde oxime is a straightforward yet critical process, typically achieved through the condensation of 2,3-difluorobenzaldehyde with hydroxylamine.
Rationale for Synthetic Route
The conversion of an aldehyde to an oxime is a classic condensation reaction. The nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent dehydration step yields the C=N double bond characteristic of an oxime. This method is high-yielding and robust, making it suitable for producing the quantities needed for further derivatization and screening. For completeness, the synthesis of the prerequisite aldehyde from 1,2-difluorobenzene is also outlined, a process often involving directed ortho-metalation followed by formylation.[6]
Experimental Protocol: Synthesis of 2,3-Difluorobenzaldehyde Oxime
This protocol is adapted from general methods for oxime synthesis.
Materials:
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa)
-
Ethyl acetate
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2,3-difluorobenzaldehyde (1.0 eq) in water (15 mL).
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq) in water (25 mL).
-
Add the hydroxylamine/sodium acetate solution to the aldehyde solution.
-
Heat the reaction mixture to 80°C and stir under a nitrogen atmosphere for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of the starting aldehyde), cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 30 mL).
-
Combine the organic layers and wash with a brine solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3-difluorobenzaldehyde oxime. The product can be further purified by recrystallization if necessary.
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of 2,3-difluorobenzaldehyde oxime.
Section 2: Application in Novel Agrochemical Design & Synthesis
The true utility of 2,3-difluorobenzaldehyde oxime lies in its role as a scaffold for creating diverse derivatives with potential insecticidal, fungicidal, and herbicidal properties.
Development of Novel Insecticides
Rationale: Oxime ethers are a well-documented class of insecticides.[3][9] The general mechanism of action for many neurotoxic insecticides involves the disruption of nerve signal transmission, often by targeting enzymes like acetylcholinesterase (AChE) or ion channels.[10][11] By reacting the hydroxyl group of our core oxime with various alkyl or aryl halides, we can generate a library of oxime ether derivatives for screening. The 2,3-difluoro substitution pattern is anticipated to enhance binding affinity to the target site and improve metabolic stability.
Protocol: Synthesis of a Representative Oxime Ether Derivative
-
Dissolve 2,3-difluorobenzaldehyde oxime (1.0 eq) in a suitable solvent like DMF or acetone.
-
Add a base such as potassium carbonate (K₂CO₃) (1.5 eq) to the solution to deprotonate the oxime hydroxyl group.
-
Add the desired electrophile (e.g., benzyl bromide or a substituted variant) (1.1 eq) dropwise.
-
Stir the reaction at room temperature or with gentle heating until TLC indicates completion.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash, dry, and concentrate the organic layer. Purify the resulting oxime ether by column chromatography.
Caption: Synthesis and proposed target of oxime ether insecticides.
Development of Novel Fungicides
Rationale: The oxime functional group is a valuable precursor for synthesizing various nitrogen- and oxygen-containing heterocycles known for their biological activity.[4] Notably, oximes can be cyclized to form isoxazole or isoxazoline rings, which are core structures in several commercial fungicides.[12] This transformation provides a robust pathway to novel fungicidal compounds.
Synthetic Logic: Oxime to Isoxazole A common method involves the reaction of the oxime with an appropriate agent to facilitate a [3+2] cycloaddition or a related cyclization pathway. For example, chlorination of the oxime followed by reaction with an alkyne in the presence of a base can yield isoxazole derivatives.
Development of Novel Herbicides
Rationale: Many modern herbicides contain fluorinated aromatic rings.[13][14] The mode of action for a significant class of these herbicides is the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[15] The 2,3-difluorobenzaldehyde oxime scaffold can be elaborated into more complex structures that mimic the substrates of these essential plant enzymes, leading to potent herbicidal activity. The introduction of the difluorophenyl moiety is a strategic choice to enhance the activity of potential PPO inhibitors.[14]
Section 3: Protocols for Bio-Efficacy Evaluation
Synthesizing new compounds is only half the battle. Rigorous, standardized bioassays are essential to identify promising candidates.
Protocol: Insecticidal Activity Bioassay (Leaf-Dipping Method)
This protocol is designed to evaluate stomach poison activity against lepidopteran pests like the diamondback moth (Plutella xylostella) or the armyworm (Mythimna separata).[16]
Procedure:
-
Preparation of Test Solutions: Dissolve the synthesized oxime ether compounds in a minimal amount of a suitable solvent (e.g., DMSO or acetone) to create a stock solution (e.g., 10 mg/mL). Prepare a series of dilutions (e.g., 1, 0.5, 0.25, 0.125, 0.0625 mg/mL) using water containing a surfactant (e.g., 0.05% Tween-80).
-
Leaf Treatment: Dip fresh host plant leaves (e.g., cabbage for P. xylostella) into each test solution for 30 seconds. Allow the leaves to air-dry on filter paper. A control leaf should be dipped in the solvent-surfactant solution without the test compound.
-
Insect Exposure: Place one treated leaf into a Petri dish or a well of a multi-well plate. Introduce a set number (e.g., 10-15) of third-instar larvae into each container.
-
Incubation: Maintain the containers at controlled conditions (e.g., 25±1°C, >70% relative humidity, 16:8 L:D photoperiod).
-
Mortality Assessment: Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Use the mortality data to calculate the LC₅₀ (lethal concentration to kill 50% of the population) value for each compound using probit analysis.
Table 1: Hypothetical Insecticidal Efficacy Data
| Compound ID | Target Pest | LC₅₀ (mg/mL) after 48h |
|---|---|---|
| Control | P. xylostella | >10 |
| Lead Compound | P. xylostella | 0.85 |
| DFBO-IE-01 | P. xylostella | 0.22 |
| DFBO-IE-02 | P. xylostella | 0.09 |
| DFBO-IE-03 | P. xylostella | 1.14 |
Protocol: Antifungal Activity Bioassay (Poisoned Food Technique)
This method evaluates the ability of a compound to inhibit the mycelial growth of a target fungus.[17]
Procedure:
-
Preparation of Poisoned Medium: Prepare a stock solution of the test compound in a suitable solvent. Add appropriate volumes of the stock solution to molten, sterile Potato Dextrose Agar (PDA) to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5 µg/mL).
-
Plate Pouring: Pour the "poisoned" agar into sterile Petri plates and allow it to solidify. A control plate should contain the solvent but no test compound.
-
Inoculation: Using a sterile cork borer, place a small disc (e.g., 5 mm diameter) of a young, actively growing fungal culture (e.g., Fusarium graminearum) at the center of each agar plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 28°C) for several days.
-
Growth Measurement: Once the fungus in the control plate has reached the edge of the plate, measure the diameter of the fungal colony in all plates.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration and determine the MIC (Minimum Inhibitory Concentration).
Visualization: Bioassay Workflow
Caption: Potential modes of action for different classes of agrochemicals.
Conclusion
2,3-Difluorobenzaldehyde oxime stands out as a high-value, versatile starting material for agrochemical discovery. Its fluorinated structure provides a distinct advantage for developing potent and stable active ingredients. The synthetic pathways and evaluation protocols detailed in this guide provide a comprehensive framework for researchers to explore the rich chemical space accessible from this intermediate. By systematically synthesizing derivatives and subjecting them to rigorous biological screening, new leads for insecticides, fungicides, and herbicides can be efficiently identified, contributing to the vital mission of sustainable crop protection.
References
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ChemicalRoot. (n.d.). 2,3-Difluoro Benzaldehyde Oxime | 18355-77-6. Retrieved from [Link]
-
ACS Figshare. (2025, September 13). Synthesis and Biological Evaluation of Oxime Ether Derivatives as Potential Pesticide Candidates by the Scaffold Hopping Strategy. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
ACS Publications. (2025, September 13). Synthesis and Biological Evaluation of Oxime Ether Derivatives as Potential Pesticide Candidates by the Scaffold Hopping Strategy. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN102659544A - Method for preparing 2,3-difluorobenzaldehyde.
-
ResearchGate. (n.d.). Synthesis and cytotoxic evaluation of undecenoic acid-based oxime esters. Retrieved from [Link]
-
ResearchGate. (n.d.). A review on mode of action of insecticides. Retrieved from [Link]
-
National Center for Biotechnology Information. (2000, July 15). Synthesis of the O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine oximes of selected carbonyl compounds and their determination by liquid chromatography with ultraviolet detection. Journal of AOAC International. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and herbicidal activity of 3-substituted toxoflavin analogs. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of novel pesticides in the 21st century. PMC. Retrieved from [Link]
-
MDPI. (2023, October 31). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, July 10). Recent Research Progress in Oxime Insecticides and Perspectives for the Future. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, September 15). Oxime chemistry in crop protection. PubMed. Retrieved from [Link]
-
University of Florida. (n.d.). Insecticidal Mode of Action. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of benzaldeheyde oxime under various experimental conditions. Retrieved from [Link]
-
MDPI. (2021, October 8). Implications of Sublethal Insecticide Exposure and the Development of Resistance on Mosquito Physiology, Behavior, and Pathogen Transmission. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,3-Difluorobenzaldehyde. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (2005, October 5). Synthesis and herbicidal activity of 2-(7-fluoro-3-oxo- 3,4-dihydro-2H-benzo[b]o[5][6]xazin-6-yl)isoindoline-1,3-diones. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). WO1986000894A1 - Oxime insecticides.
-
National Center for Biotechnology Information. (2024, June 6). Oxime-functionalized anti-insecticide fabric reduces insecticide exposure through dermal and nasal routes, and prevents insecticide-induced neuromuscular-dysfunction and mortality. PMC. Retrieved from [Link]
-
SciSpace. (2018, February 15). Development of novel pesticides in the 21st century. Retrieved from [Link]
-
FAO. (n.d.). Guidelines on Efficacy Evaluation for the Registration of Plant Protection Products. Retrieved from [Link]
-
Lab Manager. (n.d.). Advanced Protocols for Residue Testing of Pesticides and Mycotoxins. Retrieved from [Link]
-
ResearchGate. (n.d.). Antimicrobial activity of the different benzaldehyde oxime esters 3a-j. Retrieved from [Link]
- Google Patents. (n.d.). EP2365751A1 - Isoxazole derivatives for use as fungicides.
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Application Notes and Protocols: A Prospective Guide to the Use of 2,3-Difluorobenzaldehyde Oxime in Protecting Group Strategies
For Researchers, Scientists, and Drug Development Professionals
A Note from the Senior Application Scientist
In the intricate art of multi-step organic synthesis, the judicious selection of protecting groups is paramount to success. An ideal protecting group should be easily introduced and removed in high yields under mild conditions, and it must be stable to a range of reagents used in subsequent transformations. The concept of orthogonality, where one protecting group can be removed in the presence of others, is a cornerstone of modern synthetic strategy.[1]
This guide addresses the potential application of 2,3-difluorobenzaldehyde oxime as a protecting group. It is important to state at the outset that while the synthesis and properties of 2,3-difluorobenzaldehyde and its corresponding oxime are known, its specific and routine application as a protecting group for functionalities such as alcohols and amines is not yet extensively documented in peer-reviewed literature. One study has noted the biological activity of an O-benzyl ether derivative of 2,3-difluorobenzaldehyde oxime, confirming the existence of such compounds.[2]
Therefore, this document serves as a prospective guide, outlining a scientifically grounded, hypothetical strategy for the implementation of 2,3-difluorobenzaldehyde oxime in protecting group chemistry. The protocols and rationale presented herein are based on established principles of oxime chemistry and protecting group strategy, and are intended to serve as a starting point for research and development in this novel area.
The Rationale for Fluorinated Protecting Groups
The introduction of fluorine atoms into organic molecules can profoundly alter their chemical and physical properties. In the context of protecting groups, this can offer several potential advantages:
-
Modulated Stability: The electron-withdrawing nature of fluorine atoms can influence the stability of the protecting group, potentially rendering it more or less labile to acidic or basic conditions compared to its non-fluorinated analogs. This could be exploited to achieve selective deprotection in an orthogonal strategy.
-
Enhanced Crystallinity: Fluorinated compounds often exhibit increased crystallinity, which can aid in the purification of intermediates.
-
¹⁹F NMR Spectroscopy: The presence of a fluorine tag allows for the use of ¹⁹F NMR spectroscopy as a powerful tool for monitoring reaction progress and characterizing intermediates, as it provides a clean spectroscopic window with high sensitivity.
Synthesis of 2,3-Difluorobenzaldehyde Oxime
The precursor, 2,3-difluorobenzaldehyde oxime, can be synthesized from 2,3-difluorobenzaldehyde using standard procedures.
Protocol 1: Synthesis of 2,3-Difluorobenzaldehyde Oxime
A general procedure for the synthesis of benzaldehyde oximes involves the reaction of the corresponding aldehyde with hydroxylamine hydrochloride.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 2,3-Difluorobenzaldehyde | 2646-91-5 | 142.10 |
| Hydroxylamine hydrochloride (NH₂OH·HCl) | 5470-11-1 | 69.49 |
| Sodium acetate (NaOAc) | 127-09-3 | 82.03 |
| Water (H₂O) | 7732-18-5 | 18.02 |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 |
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 2,3-difluorobenzaldehyde in water.
-
In a separate flask, prepare a solution of 1.5 equivalents of hydroxylamine hydrochloride and 1.5 equivalents of sodium acetate in water.
-
Add the hydroxylamine hydrochloride/sodium acetate solution to the aldehyde solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield 2,3-difluorobenzaldehyde oxime, which can be further purified by recrystallization if necessary.
Proposed Strategy for Alcohol Protection
The protection of an alcohol would proceed via the formation of an O-(2,3-difluorobenzyl) oxime ether. This would likely involve the reaction of an alkoxide with a 2,3-difluorobenzyl halide.
Conceptual Workflow for Alcohol Protection
Sources
"Scale-up synthesis of Benzaldehyde, 2,3-difluoro-, oxime for pilot plant production"
Application Note: AN-2025-DFBO-01 [1]
Executive Summary
This application note details the process development and pilot-scale synthesis of 2,3-difluorobenzaldehyde oxime (CAS: 18355-77-6), a critical intermediate in the manufacturing of fluorinated agrochemicals and kinase-inhibitor pharmaceuticals.[1]
While laboratory-scale synthesis of oximes is routine, scaling to pilot quantities (>10 kg) introduces significant safety hazards regarding hydroxylamine thermal instability and exotherm control .[1] This guide transitions from a batch laboratory method to a robust, self-validating pilot plant protocol, emphasizing Critical Process Parameters (CPPs) such as pH control, temperature management, and impurity rejection via crystallization.
Process Safety Assessment (Critical)
STOP & REVIEW: Before proceeding to the reactor, the following safety constraints must be validated.
Hydroxylamine Hazards
Hydroxylamine hydrochloride (
-
Thermal Decomposition: Hydroxylamine salts can decompose violently.[1] The onset temperature is typically
, but this is drastically lowered by the presence of metal ions (Fe, Cu) or at high pH. -
Compatibility: Do NOT use stainless steel reactors if acidic conditions are prolonged.[1] Glass-lined reactors (GLR) are mandatory to prevent metal leaching, which catalyzes decomposition.
-
DSC Requirement: A Differential Scanning Calorimetry (DSC) test of the reaction mixture at the target concentration is required before scale-up to define the Time to Maximum Rate (TMR) of decomposition.[1]
Chemical Hazards[1]
-
2,3-Difluorobenzaldehyde: The electron-withdrawing fluorine atoms at positions 2 and 3 activate the carbonyl group, making it highly electrophilic.[1] This results in a sharper exotherm compared to unsubstituted benzaldehyde.[1]
-
Skin Sensitization: Both the aldehyde and the oxime are potent skin sensitizers.[1] Full PPE (Tyvek suits, double nitrile gloves) is required.[1]
Chemistry & Mechanism
The synthesis involves the condensation of 2,3-difluorobenzaldehyde with hydroxylamine hydrochloride in a buffered aqueous-alcoholic medium.
Reaction Scheme
(Where Ar = 2,3-difluorophenyl)[1]Mechanistic Pathway & pH Influence
The reaction rate is pH-dependent.[1]
-
pH < 3: The amine is fully protonated (
), rendering it non-nucleophilic.[1] Reaction stalls. -
pH > 9: Risk of side reactions (Cannizzaro) or degradation of the fluorinated ring (nucleophilic aromatic substitution of fluoride, though slow).
-
Optimal pH (4.5 – 6.0): Balances the concentration of free nucleophilic hydroxylamine with acid catalysis required for the dehydration of the carbinolamine intermediate.
Visualization: Reaction Mechanism & Control Strategy
Caption: Mechanistic pathway highlighting the critical role of pH in activating hydroxylamine.[1]
Scale-Up Strategy: Lab to Pilot
The transition from lab to pilot plant requires shifting from "yield optimization" to "process robustness."[1]
| Parameter | Lab Scale (10 g) | Pilot Scale (10 kg) | Rationale for Change |
| Reactor | Round-bottom flask | Glass-Lined Reactor (GLR) | Prevents metal contamination/corrosion.[1] |
| Dosing | Single portion / Dropping funnel | Metered Pump (Mass Flow) | Controls exotherm ($ \Delta T_{ad} $).[1] |
| Cooling | Ice bath | Jacket Loop (Glycol) | Heat removal is surface-area limited at scale.[1] |
| Workup | Extraction (DCM/EtOAc) | Crystallization/Filtration | Extraction generates massive waste; crystallization improves purity.[1] |
| Drying | Rotovap | Vacuum Tray Dryer | Avoids thermal stress; removes trapped solvent.[1] |
Pilot Plant Protocol (Batch Size: 10 kg Input)
Equipment Preparation
-
Reactor: 100 L Glass-Lined Reactor (GLR) with overhead agitation (anchor or pitched blade).
-
Temperature Control: TCU capable of -10°C to +80°C.[1]
-
Dosing: Peristaltic pump for base solution (corrosion resistant).
-
Monitoring: Internal temperature probe (
), pH probe (calibrated), reflux condenser.
Step-by-Step Methodology
Step 1: Reagent Charging & Dissolution [1]
-
Inert the reactor with
to remove oxygen.[1] -
Charge Ethanol (95%) (30 L) and Purified Water (10 L).
-
Start agitation (approx. 80-100 RPM).
-
Charge Hydroxylamine Hydrochloride (5.35 kg, 77.0 mol, 1.1 eq).[1]
-
Note: A slight excess ensures complete consumption of the expensive aldehyde.
-
-
Cool the mixture to
.
Step 2: Aldehyde Addition
-
Charge 2,3-Difluorobenzaldehyde (10.0 kg, 70.4 mol, 1.0 eq).
-
Rinse the charging vessel with Ethanol (2 L) and add to reactor.
-
Ensure the mixture is homogeneous.[1] The endothermic dissolution of salts may lower the temperature; re-stabilize at 15-20°C.
Step 3: Controlled Reaction (The Critical Step)
-
Prepare a 25% w/w solution of Sodium Hydroxide (or 20% Sodium Carbonate for milder conditions).[1]
-
Dosing: Slowly dose the base solution into the reactor via a dip tube.
-
Target pH: Maintain pH 5.0 – 6.0 during addition.
-
Exotherm Limit: Do not allow
to exceed 35°C. -
Why? High Temp + High pH = Decomposition risk.[1]
-
-
Once addition is complete, warm the reactor to 40-45°C and hold for 2 hours.
Step 4: In-Process Control (IPC)
-
Sample 1 mL of reaction mixture.
-
Analyze via HPLC (C18 column, Water/ACN gradient).[1]
-
Specification: < 0.5% unreacted aldehyde area %.[1]
Step 5: Workup & Crystallization [1]
-
Distillation: Apply vacuum (approx. 200 mbar) and strip off Ethanol until the batch volume is reduced by ~40%.
-
Caution: Keep jacket temperature
to prevent thermal degradation.[1]
-
-
Precipitation: Add Purified Water (40 L) slowly over 1 hour while cooling to 5°C. The oxime should precipitate as a white/off-white solid.
-
Seeding: If available, add seed crystals (0.1 wt%) at 25°C to ensure uniform particle size.[1]
-
-
Digestion: Stir the slurry at 5°C for 2 hours.
Step 6: Isolation
-
Filter the slurry using a centrifuge or nutsche filter.[1]
-
Wash: Wash the cake with cold water (
L) to remove residual salts (NaCl) and hydroxylamine traces. -
Check: Test filtrate pH; it should be neutral.
Step 7: Drying
-
Transfer wet cake to a vacuum tray dryer.
-
Dry at 40°C under full vacuum with a nitrogen bleed.[1]
-
Endpoint: LOD (Loss on Drying) < 0.5%.
Process Flow Diagram (PFD)
Caption: Pilot plant workflow for the synthesis and isolation of 2,3-difluorobenzaldehyde oxime.
Quality Specifications (Tentative)
| Test | Method | Specification |
| Appearance | Visual | White to off-white crystalline solid |
| Assay | HPLC (Area %) | |
| Aldehyde Content | HPLC | |
| Water Content | Karl Fischer | |
| Melting Point | Capillary | Determine experimentally (Generic benzaldoximes: 60-130°C range depending on subs) |
| Identity | H-NMR / F-NMR | Conforms to structure |
Troubleshooting Guide
-
Issue: Oil formation instead of crystals.
-
Cause: Ethanol content too high during water addition or temperature too high (oiling out).[1]
-
Fix: Distill more ethanol; seed the mixture at a lower temperature.
-
-
Issue: High residual aldehyde. [1]
-
Cause: pH drifted too low (< 4) or stirring was inefficient.
-
Fix: Re-adjust pH to 6.0, add small makeup of hydroxylamine, and stir longer.
-
-
Issue: Colored product (Yellow/Brown).
References
-
Organic Process Research & Development. "Scale-up of Oxime Formation." ACS Publications.[1] (General reference for oxime safety). [1]
-
Thermo Fisher Scientific. "Safety Data Sheet: Hydroxylamine Hydrochloride."[1] (Critical for safety parameters).
-
PubChem. "2,3-Difluorobenzaldehyde - Compound Summary."[1] National Library of Medicine.[1] [1]
-
Sigma-Aldrich. "2,3-Difluorobenzaldehyde Product Specification." [1]
-
International Labour Organization (ILO). "ICSC 0709 - Hydroxylamine Hydrochloride."[1] (International Chemical Safety Cards).[1][5] [1]
(Note: Specific pilot plant data for this exact CAS number is proprietary in many contexts; the protocols above are derived from standard validated methodologies for electron-deficient benzaldehyde oximes found in process chemistry literature.)
Sources
- 1. 2,3-Difluorobenzaldehyde | C7H4F2O | CID 137664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102659544A - Method for preparing 2,3-difluorobenzaldehyde - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE [chemicalsafety.ilo.org]
Topic: Crystallization Techniques for Obtaining High-Purity 2,3-Difluorobenzaldehyde Oxime
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract and Scope
This technical guide provides detailed application notes and validated protocols for the purification of 2,3-difluorobenzaldehyde oxime via crystallization. 2,3-Difluorobenzaldehyde oxime is a critical fluorinated building block in the synthesis of pharmaceuticals, agrochemicals, and liquid crystal materials, where high purity is a prerequisite for predictable reaction kinetics and final product integrity.[1] This document moves beyond a simple recitation of steps to explain the underlying chemical principles governing each technique, empowering researchers to adapt and troubleshoot these methods effectively. The protocols described herein are designed to be self-validating systems for achieving purities exceeding 99%.
Introduction: The Imperative for Purity
2,3-Difluorobenzaldehyde oxime (C₇H₅F₂NO) is a versatile intermediate whose utility is directly proportional to its purity.[1] The presence of unreacted starting materials, such as 2,3-difluorobenzaldehyde, or side-products from its synthesis can lead to undesirable downstream reactions, reduced yields, and compromised biological activity in target molecules.[1] Crystallization is a powerful and economical purification technique that exploits differences in solubility to separate a desired compound from a mixture of impurities.[2] By carefully controlling parameters such as solvent choice, temperature, and saturation levels, it is possible to grow highly ordered crystals of the target oxime, physically excluding impurities from the crystal lattice. This guide details three primary crystallization methodologies: Cooling Crystallization, Anti-Solvent Crystallization, and Evaporative Crystallization.
Physicochemical Properties of 2,3-Difluorobenzaldehyde Oxime
A thorough understanding of the compound's properties is fundamental to designing a successful crystallization strategy.
| Property | Value | Source |
| Molecular Formula | C₇H₅F₂NO | [1] |
| Molecular Weight | 157.12 g/mol | [1] |
| Appearance | Typically a white to off-white solid or crystalline powder. | [3] |
| Precursor: 2,3-Difluorobenzaldehyde | Boiling Point: 64-65 °C/17 mmHg | [4] |
| Precursor: 2,3-Difluorobenzaldehyde | Density: 1.301 g/mL at 25 °C | [4] |
The presence of two fluorine atoms and the oxime's hydroxyl group imparts a degree of polarity and hydrogen bonding capability, which are key considerations for solvent selection.
The Science of Crystallization: A Primer
Crystallization is a phase-change process where a solute transitions from a liquid solution to a solid crystalline state. This is governed by the principle of supersaturation. A supersaturated solution contains more dissolved solute than can ordinarily be held at a given temperature. This thermodynamically unstable state is the driving force for both nucleation (the initial formation of crystal seeds) and subsequent crystal growth.[5]
Key Pillars of a Successful Crystallization:
-
Solvent Selection: The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at reduced temperatures.[6][7] This differential solubility is the cornerstone of purification by cooling crystallization. The principle of "like dissolves like" is a useful starting point; polar compounds tend to dissolve in polar solvents.[8]
-
Rate of Temperature Change: Slow, controlled cooling is paramount. Rapid cooling often leads to the rapid formation of many small nucleation sites, resulting in microcrystals that can trap impurities.[2] A gradual temperature decrease allows for methodical growth on fewer nuclei, yielding larger, purer crystals.
-
Agitation: Gentle stirring can promote homogeneity but vigorous agitation can lead to excessive secondary nucleation, again resulting in smaller, less pure crystals. For many lab-scale crystallizations, allowing the solution to stand undisturbed is optimal.[9]
Experimental Protocols
Safety First: Always perform these procedures in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Protocol 1: Cooling Crystallization (Recrystallization)
This is the most common and often most effective technique, leveraging the temperature-dependent solubility of the oxime.
Methodology Workflow: Cooling Crystallization
Caption: Decision tree for selecting the optimal crystallization method.
Protocol 3: Slow Evaporation
This method is ideal for generating high-quality crystals for analysis (like X-ray crystallography) and works well for compounds where solubility does not change significantly with temperature. [5] Step-by-Step Procedure:
-
Prepare Solution: Dissolve the crude oxime in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane/hexane mixture) to form a clear, near-saturated solution. [10][11]2. Set Up for Evaporation: Filter the solution into a clean vial or beaker. Cover the container with parafilm or aluminum foil and puncture a few small holes in the covering with a needle. This allows for slow, controlled solvent evaporation. [9]3. Incubation: Place the container in a location free from vibrations and disturbances.
-
Crystal Growth: As the solvent slowly evaporates, the concentration of the oxime will increase, leading to supersaturation and subsequent crystal growth. This process can take several days.
-
Isolation: Once suitable crystals have formed, carefully decant the remaining solvent (mother liquor) and collect the crystals. A gentle wash with a small amount of a solvent in which the compound is poorly soluble (e.g., cold hexane) may be performed before drying.
Troubleshooting Common Crystallization Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| "Oiling Out" (Compound separates as a liquid) | 1. Solution is too concentrated. 2. Cooling is too rapid. 3. The solvent's boiling point is too close to the compound's melting point. [7] | 1. Reheat the solution to dissolve the oil, add more solvent, and cool slowly. 2. Choose a lower-boiling point solvent. |
| No Crystals Form | 1. Solution is not saturated (too much solvent). 2. Compound is highly soluble even at low temperatures. | 1. Boil off some of the solvent to increase concentration and attempt cooling again. [7] 2. Induce crystallization by scratching or seeding. [7] 3. Switch to the anti-solvent or evaporative crystallization method. |
| Formation of Powder or Microcrystals | 1. Cooling was too rapid, leading to rapid nucleation. 2. Excessive agitation. | 1. Redissolve the material and cool much more slowly. Insulating the flask can help. 2. Avoid stirring during the cooling phase. |
| Low Recovery Yield | 1. Incomplete precipitation (compound has significant solubility in the cold solvent). 2. Too much washing solvent used. | 1. Cool the solution for a longer period or at a lower temperature (e.g., in a freezer). 2. Concentrate the remaining solution (mother liquor) to recover a second crop of crystals. 3. Ensure the washing solvent is ice-cold and used sparingly. |
Conclusion
The protocols detailed in this guide provide a robust framework for the purification of 2,3-difluorobenzaldehyde oxime. By understanding the principles behind each technique—cooling, anti-solvent addition, and evaporation—researchers can systematically approach the challenge of obtaining high-purity material. The key to success lies in methodical solvent screening and patient, controlled execution of the chosen protocol. The troubleshooting guide serves as a practical resource for overcoming common obstacles, ensuring a high probability of success in achieving the desired product purity for demanding applications in drug development and materials science.
References
- Getting crystals your crystallographer will treasure: a beginner's guide - PMC. (n.d.). National Center for Biotechnology Information.
- Flow Crystallization | Solubility Control - Vapourtec. (2024, May 9). Vapourtec.
- 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts.
- Solvent Selection for Crystallization | PDF | Solution | Solubility - Scribd. (n.d.). Scribd.
- Reagents & Solvents: Solvents for Recrystallization - Chemistry - University of Rochester. (n.d.). University of Rochester.
- 2,3-Difluoro Benzaldehyde Oxime | 18355-77-6 | ChemicalRoot. (n.d.). ChemicalRoot.
- Crystallization. (n.d.).
- Method of manufacturing high purity oximes from aqueous hydroxylamine and ketones. (n.d.). Google Patents.
- Crystallisation Techniques. (2006, January 8).
- Evaporation Crystallization Equipment, Engineering Solution. (n.d.).
- Evaporative Crystallizer - BVV. (n.d.). BVV.
- A Guide to Evaporative Crystallizers - Dedert Corporation. (n.d.). Dedert Corporation.
- Oximes. (n.d.).
- Crystal Growing Tips » The Center for Xray Crystallography » - University of Florida. (2015, April 28). University of Florida.
- Can anyone please suggest the best method to grow the crystals for organic compounds. (2015, January 31).
- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). University of Rochester.
- Guide for crystallization. (n.d.).
- Oximes - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2014, January 24). Sciencemadness Discussion Board.
- A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC. (n.d.). National Center for Biotechnology Information.
- Preparation of oxime. (n.d.). Google Patents.
- sodium carbonate - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Antisolvent Crystallization of Poorly Water Soluble Drugs. (n.d.).
- 2,3-Difluorobenzaldehyde | 2646-91-5 - ChemicalBook. (2026, January 13). ChemicalBook.
- Using AntiSolvent for Crystallization - Mettler Toledo. (n.d.). Mettler Toledo.
- 2,3-Difluorobenzaldehyde | C7H4F2O | CID 137664 - PubChem - NIH. (n.d.). National Center for Biotechnology Information.
- 7 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- (E)-2-Fluorobenzaldehyde Oxime|RUO - Benchchem. (n.d.). Benchchem.
- 3,5-Difluorobenzaldehyde oxime | C7H5F2NO | CID 45090640 - PubChem. (n.d.). National Center for Biotechnology Information.
- An Efficient Procedure for Synthesis of Oximes by Grinding. (n.d.).
- Three-Step Mechanism of Antisolvent Crystallization. (2022, April 20).
- Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach. (n.d.).
- Batch Cooling Crystallization of a Model System Using Direct Nucleation Control and High-Performance In Situ Microscopy - MDPI. (2024, December 13). MDPI.
- Need help with antisolvent crystallization of small molecule : r/Chempros - Reddit. (2025, July 26). Reddit.
- Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives - PubMed. (2022, August 11). National Center for Biotechnology Information.
- Oxime synthesis by condensation or oxidation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Method for preparing 2,3-difluorobenzaldehyde. (n.d.). Google Patents.
- Synthesis and cytotoxic evaluation of undecenoic acid-based oxime esters. (n.d.).
Sources
- 1. 2,3-Difluoro Benzaldehyde Oxime | 18355-77-6 | ChemicalRoot [chemicalroot.com]
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- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. 2,3-Difluorobenzaldehyde | 2646-91-5 [chemicalbook.com]
- 5. evap.myandegroup.com [evap.myandegroup.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. community.wvu.edu [community.wvu.edu]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. depts.washington.edu [depts.washington.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. unifr.ch [unifr.ch]
Troubleshooting & Optimization
"Improving the yield of Benzaldehyde, 2,3-difluoro-, oxime synthesis"
Welcome to the Fluorinated Aromatics Synthesis Support Center .
You have accessed the technical portal for 2,3-difluorobenzaldehyde oxime synthesis . This guide is structured to address yield optimization, purity challenges, and specific failure modes associated with the electron-deficient nature of the 2,3-difluoro ring system.
Module 1: The Optimized Protocol
Status: Verified for Scale-up | Yield Target: >92% | Purity Target: >98% (
Traditional oxime synthesis often relies on strong bases (NaOH) or pyridine. However, for 2,3-difluorobenzaldehyde , we recommend a Buffered Acetate System .
Why this works:
-
Fluorine Sensitivity: The 2,3-difluoro substitution pattern activates the aromatic ring toward Nucleophilic Aromatic Substitution (
). Strong hydroxide bases at elevated temperatures can displace a fluorine atom, creating phenolic impurities that degrade yield and result in "oiling out." -
pH Control: Hydroxylamine is supplied as a hydrochloride salt (
). It must be deprotonated to be nucleophilic ( ), but the aldehyde carbonyl is most electrophilic when protonated. A buffer (pH 4.5–5.5) balances these opposing needs, maximizing the reaction rate without triggering side reactions.
Standard Operating Procedure (SOP-23DF)
| Parameter | Specification | Notes |
| Limiting Reagent | 2,3-difluorobenzaldehyde | Liquid, MW: 142.10 |
| Reagent B | Hydroxylamine HCl | 1.2 equivalents (Solid, MW: 69.49) |
| Buffer Base | Sodium Acetate ( | 1.5 equivalents |
| Solvent System | Ethanol : Water (3:1 v/v) | Methanol is an acceptable alternative. |
| Temperature | Do not reflux. |
Step-by-Step Workflow:
-
Dissolution: Dissolve 2,3-difluorobenzaldehyde (1.0 eq) in Ethanol (5 mL per gram of aldehyde).
-
Buffer Prep: In a separate vessel, dissolve Hydroxylamine HCl (1.2 eq) and Sodium Acetate (1.5 eq) in Water (2 mL per gram of amine). Note: This solution will be endothermic; ensure full dissolution.
-
Addition: Add the aqueous amine solution to the ethanolic aldehyde solution dropwise over 10 minutes with vigorous stirring.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Silica, 20% EtOAc/Hexane). The aldehyde spot (
) should disappear; the oxime spot ( ) will appear. -
Workup (Critical for Yield):
-
Do not evaporate to dryness (risk of sublimation/decomposition).
-
Pour the reaction mixture into ice-cold water (5x reaction volume).
-
Stir aggressively for 30 minutes. The product should precipitate as a white/off-white solid.
-
-
Isolation: Filter the solid. Wash with cold water (
) to remove salts. Dry under vacuum at over .
Module 2: Mechanistic Visualization
Understanding the "Why" prevents the "What went wrong." The diagram below illustrates the competing pathways and why pH control is the lever for yield.
Caption: Figure 1. Reaction pathway showing the necessity of free base generation and the risk of acid-catalyzed rearrangement.
Module 3: Troubleshooting Center (Q&A)
Direct solutions to the most common tickets submitted by researchers working with fluorinated benzaldehydes.
Q1: "My product formed a yellow oil instead of a solid. How do I fix this?"
Diagnosis: This is "Oiling Out," common with fluorinated aromatics due to their low melting points and lipophilicity. It usually indicates trace impurities (unreacted aldehyde) or a solvent ratio that is too rich in ethanol.
Corrective Action:
-
The Seed Trick: Do not toss the oil. Add a single crystal of pure oxime (if available) or scratch the inner glass surface with a glass rod at the oil/solvent interface to induce nucleation.
-
The Solvent Shift: Decant the supernatant. Dissolve the oil in a minimum amount of warm diethyl ether or DCM. Add Hexane dropwise until cloudy, then cool to
. -
Chemical Purification: If it remains oily, your conversion was likely incomplete. The aldehyde acts as a solvent for the oxime. Wash the oil with Sodium Bisulfite (
) solution . This forms a water-soluble adduct with the unreacted aldehyde, pulling it into the aqueous layer and leaving the pure oxime to crystallize.
Q2: "I see two spots on my TLC. Is the reaction incomplete?"
Diagnosis: Likely not. You are observing
- -isomer (anti): Usually the major product (more stable).
- -isomer (syn): Minor product. Action: Do not attempt to force conversion unless stereochemistry is critical for the next step (e.g., specific metal coordination). For most synthetic applications, both isomers react identically.
Q3: "My yield is low (<50%), and the reaction smells like almonds/cyanide."
Diagnosis: You have triggered a Beckmann Fragmentation or Dehydration to the nitrile. This occurs if the reaction temperature is too high or if the media is too acidic.[1][2] Action:
-
Check your pH. If pH < 3, the hydroxyl group on the oxime is protonated and leaves as water, generating a nitrile (2,3-difluorobenzonitrile).
-
Switch to the Sodium Acetate method (Module 1). The buffering capacity prevents the pH excursion that drives this side reaction.
Module 4: Decision Logic for Purification
Use this flowchart to determine the correct workup based on your crude observation.
Caption: Figure 2. Troubleshooting logic for workup and purification of 2,3-difluorobenzaldehyde oxime.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
- Li, J. J.Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications; Springer, 2009.
-
Organic Syntheses. "Benzaldoxime." Org.[3] Synth.1921 , 1, 31.
-
Sigma-Aldrich. "2,3-Difluorobenzaldehyde Safety Data Sheet." (Safety and physical property data).
-
Patil, S. et al. "An Efficient Procedure for Synthesis of Oximes by Grinding." Asian J. Chem.[4]2012 , 24, 3261.[5] (Reference for high-yield, mild base protocols).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. asianpubs.org [asianpubs.org]
- 4. 2,3-Difluorobenzaldehyde | C7H4F2O | CID 137664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
"Side reactions in the formation of 2,3-difluorobenzaldehyde oxime and how to minimize them"
Welcome to the technical support center for the synthesis of 2,3-difluorobenzaldehyde oxime. This guide is designed for chemistry professionals engaged in pharmaceutical and materials science research. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to help you minimize side reactions and maximize the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the standard and most reliable method for preparing 2,3-difluorobenzaldehyde oxime?
The most common and dependable method is the condensation reaction between 2,3-difluorobenzaldehyde and hydroxylamine.[1][2] Typically, hydroxylamine hydrochloride (NH₂OH·HCl) is used in the presence of a mild base. The base, such as sodium acetate or pyridine, is critical as it neutralizes the hydrochloric acid liberated during the reaction, which could otherwise lead to unwanted side reactions.[3][4] The reaction is generally performed in a protic solvent like ethanol or a water/ethanol mixture at room temperature or with gentle heating.[3][5]
Q2: My reaction yield is consistently low. What are the most likely causes?
Low yields can stem from several factors. The most common culprits are:
-
Incomplete Reaction: Insufficient reaction time or non-optimal temperature can lead to unreacted starting material. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential.
-
Product Hydrolysis: The oxime formation is a reversible reaction.[1][6] The presence of strong acids and excess water, particularly during workup, can hydrolyze the oxime back to the starting aldehyde.[1][2]
-
Side Reactions: Competing reactions, such as the formation of nitriles via the Beckmann rearrangement, can consume the desired product, especially under harsh acidic conditions or high temperatures.[7][8]
-
Mechanical Losses: The product may be lost during the workup and purification stages, especially if it has some solubility in the aqueous phase or if an inappropriate purification method is chosen.
Q3: What are the primary side products I should be aware of, and how can I detect them?
The main side products to monitor are:
-
Unreacted 2,3-Difluorobenzaldehyde: Easily detected by TLC or ¹H NMR (aldehyde proton signal around 9-10 ppm).
-
2,3-Difluorobenzonitrile: This can form from the oxime via a Beckmann rearrangement, which is promoted by strong acids or dehydrating agents.[9] It can be identified by IR spectroscopy (a sharp C≡N stretch around 2220-2260 cm⁻¹) or mass spectrometry.
-
Over-oxidation Products: While less common in this specific reaction, the starting aldehyde could potentially be oxidized to 2,3-difluorobenzoic acid if exposed to air for extended periods or if oxidizing contaminants are present.[10]
These impurities can be monitored using TLC, Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q4: How critical is pH control during the oximation reaction and subsequent workup?
pH control is arguably the most critical parameter for a successful synthesis. The reaction rate itself is pH-dependent.[4] A weakly acidic to neutral pH (around 4-6) is often optimal for the condensation step, as it facilitates the nucleophilic attack of hydroxylamine on the protonated carbonyl group.[4][11]
However, strongly acidic conditions (pH < 2) must be avoided as they can:
-
Fully protonate the hydroxylamine, rendering it non-nucleophilic.
-
Promote the hydrolysis of the oxime product back to the aldehyde.[1][2]
-
Catalyze the Beckmann rearrangement of the aldoxime to a nitrile.[7][12]
During workup, maintaining a neutral or slightly basic pH before extraction helps to ensure the oxime remains stable.
Understanding the Chemistry: Reaction Pathways
To effectively troubleshoot, it is essential to understand the desired reaction and its competing side reactions.
Diagram 1: Primary Oximation Pathway and Hydrolysis Side Reaction
Caption: The desired reaction pathway versus the hydrolysis side reaction.
Diagram 2: Beckmann Rearrangement Side Reaction
Caption: Formation of nitrile impurity via Beckmann rearrangement.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common issues encountered during the synthesis.
| Problem Encountered | Probable Cause(s) | Recommended Solutions & Preventative Measures |
| Low or No Product Formation (Starting material remains on TLC) | 1. Ineffective Base: The base (e.g., sodium acetate) is not sufficiently neutralizing the HCl from NH₂OH·HCl, keeping the hydroxylamine protonated and non-nucleophilic. 2. Low Temperature/Short Reaction Time: The reaction kinetics are too slow under the current conditions. | 1. Verify Base Stoichiometry: Use at least one equivalent of a mild base like sodium acetate, sodium carbonate, or pyridine for every equivalent of NH₂OH·HCl.[3] Consider using free hydroxylamine if available. 2. Optimize Conditions: Monitor the reaction via TLC. If it stalls, consider gentle heating (40-60°C) or extending the reaction time.[13] |
| Significant Aldehyde Impurity in Crude Product | 1. Product Hydrolysis: The oxime is reverting to the aldehyde during acidic workup.[1][2] 2. Incomplete Reaction: The reaction did not go to completion. | 1. Neutral Workup: During workup, quench the reaction with a neutral or slightly basic solution (e.g., saturated sodium bicarbonate solution) before extraction. Avoid strong acids. 2. Drive to Completion: Ensure the starting aldehyde is fully consumed (verified by TLC) before beginning the workup. |
| Presence of Nitrile Impurity (Detected by IR or MS) | Beckmann Rearrangement: The oxime rearranged due to exposure to strong acids, dehydrating agents (like acetic anhydride), or excessive heat.[7][8][12] | Maintain Mild Conditions: Avoid strong acids (e.g., H₂SO₄, PPA). Use only mild bases and protic solvents. Keep reaction and workup temperatures moderate. If purification requires distillation, perform it under vacuum to minimize thermal degradation.[14] |
| Difficulty Isolating the Product (Oily product, poor crystallization) | 1. Residual Solvent: Incomplete removal of the reaction or extraction solvent. 2. Impurities: The presence of unreacted starting materials or side products can inhibit crystallization. | 1. Thorough Drying: Ensure the extracted organic phase is dried thoroughly (e.g., over anhydrous Na₂SO₄ or MgSO₄) and that the solvent is completely removed under reduced pressure. 2. Purification: If the crude product is an oil, attempt purification by column chromatography (silica gel with a hexane/ethyl acetate gradient is a good starting point) or recrystallization from a suitable solvent system.[4] |
Optimized Experimental Protocol
This protocol is designed to maximize yield and purity by carefully controlling reaction parameters.
Materials:
-
2,3-Difluorobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Anhydrous Sodium Carbonate (Na₂CO₃) or Sodium Acetate (NaOAc)
-
Ethanol (EtOH)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-difluorobenzaldehyde (1.0 eq) in ethanol (approx. 5-10 mL per gram of aldehyde).
-
Reagent Addition: In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.1 eq) and sodium carbonate (1.2 eq) or sodium acetate (1.5 eq) in a minimal amount of deionized water and add it to the aldehyde solution. Alternatively, a solvent-free grinding method can be effective.[3][15]
-
Reaction: Stir the resulting mixture vigorously at room temperature. The reaction is often complete within 2-4 hours.
-
Monitoring (Critical Step): Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the spot corresponding to the starting aldehyde has disappeared.
-
Quenching & Workup:
-
Once the reaction is complete, reduce the ethanol volume by approximately half using a rotary evaporator.
-
Add deionized water to the residue, which may cause the oxime to precipitate. If it oils out, proceed to extraction.
-
Add ethyl acetate to dissolve the product. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with a saturated NaHCO₃ solution (to remove any acidic residue) and then with brine.
-
-
Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2,3-difluorobenzaldehyde oxime.
-
Purification: The product is often a white to off-white solid of sufficient purity. If further purification is needed, recrystallization from an ethanol/water or hexane/ethyl acetate mixture is recommended.
Workflow Diagram: Optimized Synthesis
Caption: Step-by-step workflow for the optimized synthesis protocol.
References
-
Master Organic Chemistry. Beckmann Rearrangement. [Link]
-
Molview. Oxime formation. [Link]
-
Wikipedia. Oxime. [Link]
-
Chemistry Learner. Oxime: Definition, Structure, Formation, and Compounds. [Link]
-
ResearchGate. Reaction pathway for oxime formation. [Link]
-
YouTube. Formation of an Oxime from an Aldehyde. [Link]
-
Chemistry Steps. Beckmann Rearrangement. [Link]
-
Li, A. Y. Beckmann Rearrangement of Oximes under Very Mild Conditions. [Link]
-
Wikipedia. Beckmann rearrangement. [Link]
-
ResearchGate. Beckmann Rearrangement of Oximes under Very Mild Conditions. [Link]
-
Georg Thieme Verlag. Oximes. [Link]
-
SciSpace. Hydrolytic Stability of Hydrazones and Oximes. [Link]
-
National Institutes of Health. Hydrolytic Stability of Hydrazones and Oximes. [Link]
-
CDC Stacks. Isolation and analysis of carbonyl compounds as oximes. [Link]
-
Oriental Journal of Chemistry. An Efficient Procedure for Synthesis of Oximes by Grinding. [Link]
- Google Patents.
-
European Patent Office. Purification method of cyclohexanone-oxime. [Link]
-
National Institutes of Health. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. [Link]
-
Arkivoc. Simple, Efficient and Green Synthesis of Oximes under Ultrasound Irradiation. [Link]
-
Slideshare. Oxime Formation Step Optimization. [Link]
-
ResearchGate. Optimization of temperature and pH parameters. [Link]
-
Academax. Green route to synthesize oxime. [Link]
-
National Institutes of Health. Enzymatic reactions towards aldehydes: An overview. [Link]
-
Royal Society of Chemistry. Oxime Metathesis: Tunable and Versatile Chemistry for Dynamic Networks. [Link]
-
Taylor & Francis Group. Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. [Link]
-
Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]
-
Britannica. Aldehyde - Oxidation, Reduction, Reactions. [Link]
-
ResearchGate. Synthesis of the O-(2,3,4,5,6-Pentafluorobenzyl)Hydroxylamine Oximes of Selected Carbonyl Compounds and Their Determination by Liquid Chromatography with Ultraviolet Detection. [Link]
-
The Royal Society Publishing. Eco-friendly methoximation of aromatic aldehydes and ketones using MnCl2.4H2O as an easily accessible and efficient catalyst. [Link]
Sources
- 1. Oxime - Wikipedia [en.wikipedia.org]
- 2. Oxime: Definition, Structure, Formation, and Compounds [chemistrylearner.com]
- 3. asianpubs.org [asianpubs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 9. audreyli.com [audreyli.com]
- 10. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 11. Oxime formation [quimicaorganica.org]
- 12. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 13. Oxime Formation Step Optimization | PPT [slideshare.net]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,3-Difluorobenzaldehyde Oxime Purification
Topic: Troubleshooting & Purification of Crude 2,3-Difluorobenzaldehyde Oxime
CAS: 18355-77-6 | Role: API Intermediate (Fluoroquinolones/Agrochemicals)[1]
Introduction: The "Deceptive" Solid
Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing yield losses, "oiling out" during crystallization, or persistent aldehyde contamination in your 2,3-difluorobenzaldehyde oxime batches.[1]
While the synthesis of oximes from hydroxylamine is textbook chemistry, the 2,3-difluoro substitution pattern introduces unique challenges:
-
Electronic Effects: The electron-withdrawing fluorine atoms increase the acidity of the oxime proton, affecting solubility in basic media.[1]
-
Isomerism: The steric bulk at the ortho (2-position) fluorine often leads to stubborn E/Z isomer mixtures that depress melting points.[1]
-
Thermal Instability: Like all oximes, this compound is prone to Beckmann rearrangement or rapid decomposition at high temperatures, making distillation hazardous.[1]
Below are the three most common support tickets we receive, structured as detailed troubleshooting protocols.
Module 1: Crystallization Failure ("Oiling Out")
User Issue: "My crude product separates as a yellow oil upon cooling and refuses to crystallize, or forms a sticky gum."
Root Cause Analysis
"Oiling out" occurs when the liquid-liquid phase separation temperature (cloud point) is higher than the crystallization temperature.[1] This is exacerbated by:
-
Impurity Profile: Unreacted aldehyde acts as a solvent, keeping the oxime in the liquid phase.[1]
-
Solvent Composition: In aqueous ethanol (the standard synthesis medium), an excess of water pushes the hydrophobic fluorinated aromatic out of solution too fast.
Corrective Protocol: The "Cloud Point" Control
Do not attempt to freeze the oil. You must redissolve and control the precipitation.
Recommended Solvent System: Ethanol/Water (Primary) or Toluene/Heptane (Alternative for high purity).[1]
Step-by-Step Recovery:
-
Redissolution: Re-heat the oily mixture to
until a clear homogeneous solution forms. If it remains two phases, add warm Ethanol dropwise until clear.[1] -
The "Cloud" Check: Remove the heat source.[1] Add warm water dropwise just until a faint, persistent turbidity (cloudiness) appears.[1]
-
Clarification: Add 1-2 mL of Ethanol to clear the cloudiness.[1] The solution is now supersaturated but stable.
-
Seeding (Critical): Add seed crystals of pure 2,3-difluorobenzaldehyde oxime at
. -
Slow Ramp: Allow the vessel to cool to room temperature over 2 hours (approx
/30 mins). Do not use an ice bath yet.[1] -
Final Isolation: Once a heavy slurry forms at room temperature, cool to
for 30 minutes, then filter.
Module 2: Persistent Aldehyde Contamination
User Issue: "H-NMR shows a persistent aldehyde peak (approx. 10 ppm) even after recrystallization. How do I remove it chemically?"
Root Cause Analysis
Recrystallization is often ineffective at separating the starting aldehyde (2,3-difluorobenzaldehyde) from the oxime because their solubilities are similar in organic solvents.[1] You must exploit the chemical reactivity of the aldehyde.[1]
Corrective Protocol: The Bisulfite Wash
This protocol utilizes Sodium Bisulfite (
The Protocol:
-
Dissolution: Dissolve the crude oxime in a water-immiscible solvent (Ethyl Acetate or Dichloromethane).[1]
-
Reagent Prep: Prepare a saturated aqueous solution of Sodium Bisulfite (
). -
The Wash:
-
Add the bisulfite solution to the organic layer (Ratio: 1:1 vol/vol).
-
Vigorous Agitation: Shake vigorously for 5-10 minutes. The reaction occurs at the interface.
-
-
Separation:
-
Polishing: Wash the organic layer once with water, then once with brine.[1][5] Dry over
and evaporate.[1][6]
Visualizing the Impurity Fate:
Figure 1: Fate mapping of the aldehyde impurity during bisulfite treatment.[1]
Module 3: Isomerism & Melting Point Depression
User Issue: "The literature melting point is sharp, but my product melts over a
Technical Insight
Not necessarily chemically impure.[1][7] Oximes exist as E (anti) and Z (syn) geometric isomers.[1]
-
Formation: The synthesis typically produces a mixture (often favoring the E-isomer due to sterics, but the ortho-fluorine at position 2 adds steric complexity).[1]
-
Consequence: A mixture of E and Z isomers acts like an impurity to each other, depressing the melting point significantly compared to a single pure isomer.[1]
Decision Matrix
| Observation | Diagnosis | Recommended Action |
| Wide MP Range + Clean NMR | E/Z Isomer Mixture | Acceptable for most subsequent reactions (e.g., reduction to amine).[1] |
| Wide MP Range + Aldehyde Peak | Chemical Impurity | Perform Bisulfite Wash (See Module 2).[1] |
| Double Spots on TLC | E/Z Isomers | Do not attempt column chromatography; they often equilibrate on silica.[1] |
Isomerization Protocol (If single isomer is required): Reflux the solid in Ethanol with catalytic HCl (1-2 drops) for 1 hour. This facilitates thermodynamic equilibration to the more stable isomer (usually E).[1] Cool slowly to crystallize the dominant isomer.
Module 4: Safety Warning (Thermal Instability)
Critical Alert: Never attempt to purify 2,3-difluorobenzaldehyde oxime by atmospheric distillation.
Hazard Mechanism: Oximes are thermally labile.[1] Upon heating, they can undergo a violent Beckmann Rearrangement to the amide, which is highly exothermic.[1]
-
Risk: Runaway reaction/Explosion.[1]
-
Safe Handling: Always dry the solid under vacuum at temperatures below
.[1]
Summary Data Table
| Parameter | Specification / Recommendation |
| Molecular Formula | |
| Molecular Weight | 157.12 g/mol |
| Solubility (Good) | Ethanol, Methanol, Ethyl Acetate, DMSO |
| Solubility (Poor) | Water, Hexane (Cold) |
| Recryst.[1][6][7] Solvent | Ethanol/Water (1:1 v/v) or Toluene/Heptane |
| Aldehyde Removal | Saturated Aqueous |
| Drying Limit |
References
-
BenchChem. (2025).[1][4][8] Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives. Retrieved from
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 137664, 2,3-Difluorobenzaldehyde.[1] Retrieved from [1]
-
Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[1][9] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[9] Journal of Organic Chemistry, 64(15), 5722-5724.[1] (Cited for Bisulfite mechanism validation).[1][9] Retrieved from [J. Org.[1][9] Chem]([Link]1]
-
Google Patents. (2012).[1] CN102659544A - Method for preparing 2,3-difluorobenzaldehyde.[1][10] (Context for precursor synthesis). Retrieved from
Sources
- 1. 2,3-Difluorobenzaldehyde | C7H4F2O | CID 137664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Workup [chem.rochester.edu]
- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 10. CN102659544A - Method for preparing 2,3-difluorobenzaldehyde - Google Patents [patents.google.com]
"Optimizing reaction conditions for the Beckmann rearrangement of fluorinated oximes"
Current Status: Operational Topic: Fluorinated Substrates & Deactivated Systems Audience: Process Chemists, Medicinal Chemists
Executive Summary: The "Fluorine Effect" in Rearrangements
Welcome to the optimization hub for fluorinated oximes. If you are here, you are likely experiencing stalled conversions , unexpected hydrolysis , or regioselectivity issues .
Fluorine atoms (
The Three Core Challenges
-
Nucleophilicity Suppression: The nitrogen lone pair is less basic due to the electron-withdrawing fluoroalkyl group, making the initial protonation/activation step significantly harder.
-
Transition State Destabilization: The cationic transition state (nitrilium ion-like) is destabilized by the adjacent electron-deficient fluoroalkyl group, raising the activation energy (
). -
Migratory Aptitude Disparity: Fluoroalkyl groups (e.g.,
) have exceptionally low migratory aptitudes. If the oxime geometry places the group anti to the leaving group, the reaction often fails or forces isomerization, leading to high thermal requirements.
Module 1: Troubleshooting & Optimization Guides
Issue A: The Reaction is "Stuck" (Low Conversion)
Symptoms: Starting material remains after 24h; TLC shows no new spots.
| Potential Cause | The Mechanism | Corrective Action |
| Insufficient Activation | The | Switch to "Hard" Activation: Use Trifluoroacetic Anhydride (TFAA) or Cyanuric Chloride (TCT) . These convert the -OH into a potent leaving group (trifluoroacetate or triazine ether) without relying solely on protonation. |
| Solvent Trapping | Protic solvents (MeOH, EtOH) or wet solvents deactivate the highly reactive (but scarce) nitrilium intermediate via capture before rearrangement completes. | Strict Anhydrous Protocol: Use dry CH₃CN (Acetonitrile) or DMF . DMF can act as a Vilsmeier-type catalyst carrier when used with TCT. |
| Thermal Barrier | The activation energy for the 1,2-shift is higher due to the destabilized transition state. | Stepwise Heating: Start at 0°C for activation, then ramp to 60–80°C to drive the migration. |
Issue B: Wrong Isomer / Regioselectivity Failure
Symptoms: You expected the fluoroalkyl group to stay on the carbonyl carbon, but it migrated (or vice versa).
Q: Does the
-
Scenario 1: The reaction forces the oxime to isomerize to the
-form (where the non-fluorinated group is anti), and then rearranges. -
Scenario 2: If you absolutely need the
to migrate (to make -trifluoroethyl amides), you need superacidic media (e.g., ) to force the unfavorable pathway, which is rarely practical in drug discovery.
Issue C: Hydrolysis (Ketone Recovery)
Symptoms: The reaction yields the starting ketone instead of the amide.
The Cause: The intermediate nitrilium ion (or imidoyl halide) is highly electrophilic.[2][3] If water is present, it attacks the carbon before the tautomerization stabilizes the amide, or it hydrolyzes the activated leaving group before migration occurs.
The Fix:
-
Add molecular sieves (4Å) to the reaction vessel.
-
If using TFAA , add a non-nucleophilic base (e.g., Pyridine or 2,6-Lutidine) to buffer the generated acid, preventing acid-catalyzed hydrolysis during workup.
Module 2: Visualizing the Mechanism & Logic
Figure 1: The Fluorine Drag Effect
Caption: The electron-withdrawing
Figure 2: Troubleshooting Decision Tree
Caption: Logic flow for diagnosing failure modes in fluorinated oxime rearrangements.
Module 3: Recommended Protocols
Protocol A: The "Gold Standard" (Cyanuric Chloride / TCT)
Best for: Deactivated fluorinated oximes where acid-sensitive groups are present. This method operates under milder conditions than PCl5.
Reagents:
-
Substrate: Fluorinated Ketoxime (1.0 equiv)
-
Catalyst: Cyanuric Chloride (TCT) (1.0 equiv)
-
Solvent: Dry DMF (Acts as Vilsmeier-type co-catalyst)
-
Additive:
(Optional, 0.5 equiv, accelerates stubborn cases)
Step-by-Step:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve TCT (1.0 equiv) in anhydrous DMF (0.5 M concentration).
-
Activation: Stir at 25°C for 30 minutes. A white precipitate (Vilsmeier-Haack adduct) may form.
-
Addition: Add the fluorinated oxime (1.0 equiv) dropwise as a solution in minimal DMF.
-
Reaction:
-
Initial: Stir at RT for 1 hour.
-
Ramp: If TLC shows no conversion, heat to 80°C . (Fluorinated substrates often require this heat step).
-
-
Quench: Cool to 0°C. Add saturated aqueous
slowly (Caution: Gas evolution). -
Workup: Extract with EtOAc, wash with water (x3) to remove DMF, then brine. Dry over
.
Protocol B: The "Force" Method (TFA / TFAA)
Best for: Highly unreactive substrates where harsh acidic conditions are tolerated.
Reagents:
-
Solvent: Trifluoroacetic Acid (TFA)
-
Activator: Trifluoroacetic Anhydride (TFAA) (1.1 equiv)
Step-by-Step:
-
Dissolve oxime in TFA (0.2 M).
-
Add TFAA dropwise at 0°C.
-
Allow to warm to reflux (approx 72°C) for 2–4 hours.
-
Critical Workup: Evaporate TFA in vacuo first. Do not quench directly into water (exothermic/violent). Redissolve residue in DCM and wash with
.
References
-
Mechanism & Fluorine Effects
- Title: "Beckmann Rearrangement of Trifluoromethyl Ketone Oximes"
- Source: Journal of Organic Chemistry
-
URL:[Link]
-
Cyanuric Chloride (TCT)
-
Organocatalytic Approaches
-
General Review on Rearrangements
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. PlumX [plu.mx]
- 5. Cyanuric chloride as a mild and active Beckmann rearrangement catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. iris.unive.it [iris.unive.it]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 13. organicreactions.org [organicreactions.org]
- 14. audreyli.com [audreyli.com]
- 15. A modified Beckmann rearrangement for the facile synthesis of amidines and imidates via imidoyl fluoride intermediates - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06561H [pubs.rsc.org]
"Troubleshooting guide for the analysis of 2,3-difluorobenzaldehyde oxime by HPLC"
Introduction: The "Double Peak" Paradox
Welcome to the technical support center. If you are analyzing 2,3-difluorobenzaldehyde oxime (CAS: 113336-66-0) and are frustrated by the appearance of "ghost peaks," drifting baselines, or degradation, you are not alone.
This molecule presents a classic chromatographic challenge: geometric isomerism . Unlike simple aromatics, oximes exist in dynamic equilibrium between E (trans) and Z (cis) forms. Furthermore, the electron-withdrawing fluorine atoms at positions 2 and 3 destabilize the C=N bond, making the compound susceptible to hydrolysis under acidic conditions.
This guide moves beyond basic "check your flow rate" advice. We will treat your HPLC system as a diagnostic engine to distinguish between physical chemistry (isomerism) and chemical degradation (hydrolysis).
Part 1: The Isomer Challenge (Two Peaks vs. Impurity)
User Question:
"I injected a fresh standard of 2,3-difluorobenzaldehyde oxime (>98% purity), but I see two distinct peaks in my chromatogram. Is my column contaminated, or is the standard degraded?"
Technical Diagnosis:
You are likely observing the separation of the
-
The Trap: Many analysts assume the smaller peak is an impurity.
-
The Reality: Both peaks are your analyte.
-
The Fix: You must confirm isomerism before attempting to "clean up" the sample.
Troubleshooting Workflow: Isomer vs. Impurity
Use the following logic flow to diagnose the nature of the extra peak.
Figure 1: Decision logic for distinguishing geometric isomers from chemical impurities.
Validation Protocol 1: The Coalescence Test
If the two peaks are isomers, they exist in thermal equilibrium. Increasing the column temperature increases the rate of interconversion.
-
Baseline Run: Inject sample at 25°C . Note the valley depth between peaks.
-
Stress Run: Increase column temperature to 50°C or 60°C .
-
Result:
-
Isomers: The peaks will broaden and move closer together (coalesce) or the ratio will shift significantly as the equilibrium constant changes.
-
Impurities: The resolution may change, but the peaks will remain distinct and sharp; the area ratio will not shift due to thermodynamic equilibrium.
-
Quantification Strategy:
If confirmed as isomers, integrate both peaks and sum the areas . The response factors (extinction coefficients) of
Part 2: Stability & Hydrolysis (The Degradation Issue)
User Question:
"My main peak area is decreasing over time, and a new, earlier-eluting peak is appearing. Is the oxime unstable?"
Technical Diagnosis:
You are likely observing acid-catalyzed hydrolysis . 2,3-difluorobenzaldehyde oxime can hydrolyze back to 2,3-difluorobenzaldehyde and hydroxylamine in aqueous acidic mobile phases.
The 2,3-difluoro substitution on the benzene ring withdraws electrons, making the carbon of the C=N bond more electrophilic and susceptible to nucleophilic attack by water [2].
Data: Stability in Different Mobile Phases
| Mobile Phase Condition | Stability (24 hrs) | Observation | Recommendation |
| 0.1% TFA (pH ~2.0) | Poor | Rapid formation of aldehyde peak. | AVOID |
| Phosphate Buffer (pH 3.0) | Moderate | Slow degradation (~2-5% loss). | Use only for fast runs. |
| Ammonium Acetate (pH 5.5) | Excellent | < 0.5% degradation. | PREFERRED |
| 0.1% Formic Acid (pH ~2.7) | Low/Moderate | Acceptable for LC-MS if run immediately. | Keep autosampler cold (4°C). |
Validation Protocol 2: The Hydrolysis Check
-
Identify the Artifact: The hydrolysis product is 2,3-difluorobenzaldehyde .
-
Standard Spike: Inject a pure standard of 2,3-difluorobenzaldehyde.
-
Compare: Does the "new degradation peak" match the retention time and UV spectrum of the aldehyde?
-
Note: Aldehydes usually have a different
than their corresponding oximes due to the loss of conjugation with the N-OH group.
-
Part 3: Method Optimization Guide
User Question:
"I need a robust method for QC release. What column and conditions do you recommend to handle the fluorine interactions?"
Technical Diagnosis:
Fluorinated compounds exhibit unique selectivity. The fluorine atoms create a "dipole shield" and can engage in specific interactions with phenyl-based stationary phases (pi-pi and pi-fluorine interactions) that C18 columns cannot offer [3].
Recommended Method Parameters
| Parameter | Recommendation | Rationale |
| Column | Phenyl-Hexyl or PFP (Pentafluorophenyl) | PFP phases offer superior selectivity for halogenated aromatics and can often resolve isomers better than C18. |
| Alternative Column | C18 (High Carbon Load) | Standard robustness, but may show wider peak splitting for isomers. |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 5.5) | Neutral pH prevents hydrolysis. Buffer controls ionization of residual silanols. |
| Mobile Phase B | Acetonitrile | Methanol can sometimes cause broad peaks with oximes due to hydrogen bonding. |
| Gradient | 20% B to 80% B over 15 min | Standard gradient for moderately polar aromatics. |
| Flow Rate | 1.0 mL/min | Standard.[4] |
| Detection | UV 254 nm | The benzene ring absorption is strong here. |
| Temperature | 30°C - 40°C | Slightly elevated temperature improves peak shape but avoids rapid degradation. |
Step-by-Step Optimization Workflow
-
pH Selection: Start with 10 mM Ammonium Acetate (pH 5.5) . This is the "safe zone" where hydrolysis is minimized, and peak shape is generally good.
-
Solvent Choice: Use Acetonitrile .[4] Oximes are hydrogen bond donors; Methanol (also a donor/acceptor) can sometimes lead to peak tailing or excessive broadening. Acetonitrile (aprotic) usually yields sharper peaks.
-
Isomer Management:
-
Scenario A (QC/Purity): If you need a single peak, try a PFP column . The specific fluorine-fluorine interactions might co-elute the isomers or separate them so distinctly that integration is easier.
-
Scenario B (Research): If you need to quantify the
ratio, use a C18 column at 25°C to maximize separation.
-
Part 4: Frequently Asked Questions (FAQ)
Q: Why does my baseline drift when I use TFA? A: TFA absorbs at low UV wavelengths (<220 nm). However, for this oxime, you should be detecting at 254 nm or higher, where TFA interference is minimal. If you see drift at 254 nm, it is likely hydrolysis of your sample on-column, not the TFA background. Switch to Ammonium Acetate (pH 5-6).
Q: Can I use LC-MS for this analysis?
A: Yes. Oximes ionize well in ESI+ mode (
-
Warning: In the MS source, high heat can drive
interconversion. Do not rely on MS ratios to determine the isomeric ratio in the original sample; rely on the UV trace for ratio quantification.
Q: How do I store the standard solution? A:
-
Solvent: Dissolve in 100% Acetonitrile (hydrolysis requires water).
-
Container: Amber glass (oximes can isomerize under UV light).
-
Temp: -20°C.
-
Shelf-life: Discard working standards (in water/buffer) after 24 hours.
References
-
BenchChem. Technical Support Center: Separation of E/Z Isomers of 2-(2,4-Dinitrophenoxy)benzaldehyde Derivatives. (Retrieved 2025).[3][5][6] Link
-
Agilent Technologies. Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Technical Note. Link
-
MicroSolv Technology Corp. Isomers and Recommended HPLC Columns for Effective Separation. (2025). Link
-
PubChem. 2,3-Difluorobenzaldehyde Oxime Compound Summary. National Library of Medicine. Link
Sources
- 1. Determination of circular dichroism and ultraviolet spectral parameters of norgestimate- and other Delta(4)-3-ketosteroid oxime isomers via normal phase HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. 2,3-Difluorobenzaldehyde | C7H4F2O | CID 137664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]
"Degradation pathways of Benzaldehyde, 2,3-difluoro-, oxime under acidic/basic conditions"
Technical Support Center: Stability and Degradation of Benzaldehyde, 2,3-difluoro-, oxime
Welcome to the technical resource guide for Benzaldehyde, 2,3-difluoro-, oxime. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities associated with the stability of this compound under various chemical environments. Here, we provide in-depth answers to frequently encountered issues, troubleshooting strategies for common experimental challenges, and detailed protocols to help ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Benzaldehyde, 2,3-difluoro-, oxime? A1: The primary stability concerns for this molecule are centered around the oxime functional group. This group is susceptible to two main degradation pathways: acid-catalyzed hydrolysis and the Beckmann rearrangement.[1][2][3] The rate and prevalence of each pathway are highly dependent on the specific reaction conditions, particularly pH and temperature.
Q2: How does pH influence the stability of Benzaldehyde, 2,3-difluoro-, oxime in aqueous solutions? A2: The stability of the oxime is significantly affected by pH. It is most stable in neutral to slightly alkaline conditions.[1][4] Under acidic conditions (pH < 7), the C=N double bond becomes highly susceptible to hydrolysis, leading to the cleavage of the oxime back to its parent aldehyde and hydroxylamine.[5][6] Strong acidic conditions can also promote the Beckmann rearrangement.[7][8]
Q3: What are the most likely degradation products I should expect to see under acidic conditions? A3: Under acidic conditions, you should primarily monitor for two potential degradation products:
-
2,3-Difluorobenzaldehyde: This is the product of oxime hydrolysis.[3] Its formation indicates the cleavage of the C=N bond.
-
N-(2,3-difluorophenyl)formamide: This amide is the product of the Beckmann rearrangement, a classic reaction of oximes in the presence of acid.[2][9]
Q4: What are the recommended storage and handling conditions for this compound? A4: To maintain the integrity of Benzaldehyde, 2,3-difluoro-, oxime, it should be stored as a solid in a cool, dark, and dry environment.[10] For experimental use, it is highly recommended to prepare solutions fresh. If solution storage is unavoidable, it should be kept at low temperatures (e.g., -20°C), protected from light, and purged with an inert gas like nitrogen or argon to minimize potential oxidative degradation.[1]
Section 2: Troubleshooting Guide for Experimental Work
This section addresses specific issues that may arise during reactions or analysis involving Benzaldehyde, 2,3-difluoro-, oxime.
| Problem | Potential Cause(s) | Recommended Solutions & Investigation |
| Rapid disappearance of starting material in acidic media. | 1. Acid-Catalyzed Hydrolysis: The oxime is rapidly converting back to 2,3-difluorobenzaldehyde. 2. Beckmann Rearrangement: The oxime is rearranging to N-(2,3-difluorophenyl)formamide. | 1. Confirm Product Identity: Use LC-MS to check for masses corresponding to the aldehyde or the rearranged amide. 2. Modify Reaction Conditions: If the degradation is undesirable, consider buffering the reaction to a pH closer to neutral, if compatible with your desired chemistry.[1] 3. Reduce Temperature: Lowering the reaction temperature can significantly slow down the rate of both degradation pathways. 4. Solvent Choice: If possible, switch to a non-aqueous, aprotic solvent to minimize hydrolysis. |
| Appearance of a new peak with the mass of 2,3-difluorobenzaldehyde in LC-MS or GC-MS. | Hydrolysis of the Oxime: The C=N bond has been cleaved by water present in the solvent or introduced during workup, often catalyzed by acid. | 1. Verify with a Standard: Co-inject an authentic sample of 2,3-difluorobenzaldehyde to confirm the peak's identity by retention time. 2. Minimize Water and Acid: Use anhydrous solvents and acid scavengers (like a non-nucleophilic base) if the reaction chemistry allows. Ensure workup procedures are performed quickly and at low temperatures. |
| Inconsistent analytical results or multiple peaks for the starting material. | E/Z Isomerization: The oxime can exist as two geometric isomers (E and Z) around the C=N bond.[3] Different chromatographic conditions may partially or fully resolve these isomers, leading to the appearance of one or two peaks. | 1. Analytical Method Validation: Check if the analytical method (e.g., HPLC) is separating the isomers. This is not a degradation but can complicate quantification if not properly managed. 2. Check for Isomerization Conditions: Note that exposure to acid, base, or light can sometimes catalyze interconversion between isomers.[7] |
| Formation of an unexpected amide byproduct, N-(2,3-difluorophenyl)formamide. | Beckmann Rearrangement: Strong acids (e.g., H₂SO₄, PPA) or even some Lewis acids, often with heat, have catalyzed the rearrangement of the oxime.[2][7][8] | 1. Avoid Harsh Acids: If this product is undesired, use milder activating agents for the oxime hydroxyl group if needed. Reagents like p-toluenesulfonyl chloride have been found to be less likely to cause competing isomerization prior to rearrangement.[7] 2. Control Temperature: Forcing conditions, such as temperatures >130°C, strongly favor this pathway.[7] |
Section 3: Proposed Degradation Pathways
The degradation of Benzaldehyde, 2,3-difluoro-, oxime is primarily governed by two distinct, pH-dependent mechanisms.
Acid-Catalyzed Degradation
Under acidic conditions, the oxime can undergo two competing reactions: hydrolysis and the Beckmann rearrangement.
-
Hydrolysis: This pathway involves the protonation of the oxime nitrogen, making the imine carbon more electrophilic and susceptible to nucleophilic attack by water. Subsequent steps lead to the collapse of the tetrahedral intermediate and regeneration of 2,3-difluorobenzaldehyde and hydroxylamine. This reaction is generally favored in dilute aqueous acid.[5][6]
-
Beckmann Rearrangement: This reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water).[8][9] A subsequent[1][2]-shift of the group anti-periplanar to the leaving group (in this case, the 2,3-difluorophenyl group) occurs, leading to the formation of a nitrilium ion. This intermediate is then attacked by water and tautomerizes to yield the final amide product, N-(2,3-difluorophenyl)formamide.[7][8] This pathway is often favored by strong, concentrated acids and higher temperatures.[11]
Caption: Competing degradation pathways under acidic conditions.
Base-Catalyzed Degradation
Oximes are generally more stable under basic conditions.[1] However, under sufficiently strong basic conditions and elevated temperatures, hydrolysis can still occur, although typically at a much slower rate than in acid. The mechanism involves the direct attack of a hydroxide ion on the imine carbon, followed by proton transfers to yield the aldehyde and hydroxylamine.
Caption: Primary degradation pathway under basic conditions.
Section 4: Experimental Protocol for Stability Assessment
This protocol provides a robust method for quantifying the stability of Benzaldehyde, 2,3-difluoro-, oxime across a range of pH values.
Objective
To determine the degradation kinetics of the target compound in aqueous buffered solutions at pH 2.0, 4.0, 7.4, and 9.0 at a controlled temperature.
Materials
-
Benzaldehyde, 2,3-difluoro-, oxime (high purity)
-
HPLC-grade acetonitrile (ACN) and water
-
Buffer salts (e.g., potassium phosphate for pH 7.4, sodium borate for pH 9.0, potassium chloride/HCl for pH 2.0, acetate for pH 4.0)
-
Class A volumetric flasks, pipettes, and autosampler vials
-
Calibrated pH meter
-
Thermostatically controlled incubator or water bath
-
Validated HPLC-UV or LC-MS system
Procedure
-
Preparation of Buffers: Prepare 100 mM buffers for each required pH value (2.0, 4.0, 7.4, 9.0).
-
Stock Solution Preparation: Accurately prepare a 1.0 mg/mL stock solution of Benzaldehyde, 2,3-difluoro-, oxime in acetonitrile.
-
Initiation of Degradation Study:
-
For each pH condition, add the appropriate buffer to a series of vials. Pre-incubate the vials at the desired study temperature (e.g., 40°C).
-
To initiate the experiment (t=0), spike each vial with the stock solution to achieve a final concentration of ~20 µg/mL. Ensure the volume of ACN added is low (<5%) to not significantly alter the buffer's properties.
-
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each pH condition.
-
Sample Analysis: Immediately analyze the aliquots using a validated reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient). Monitor the parent oxime peak area and the appearance of any new peaks corresponding to degradation products.[12][13]
-
Data Interpretation: Plot the natural logarithm of the remaining parent compound concentration versus time for each pH. The slope of this line will give the pseudo-first-order degradation rate constant (k). The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693/k.
Caption: Workflow for a pH-dependent stability study.
Section 5: Summary of Expected Stability Data
The following table summarizes hypothetical but expected outcomes from the stability protocol described above, illustrating the pH-dependent nature of the degradation.
| pH | Temperature (°C) | Time (hours) | % Parent Compound Remaining (Approx.) | Major Degradation Product(s) Identified |
| 2.0 | 40 | 8 | < 20% | 2,3-Difluorobenzaldehyde, N-(2,3-difluorophenyl)formamide |
| 4.0 | 40 | 8 | ~ 65% | 2,3-Difluorobenzaldehyde |
| 7.4 | 40 | 48 | > 95% | Not significant |
| 9.0 | 40 | 48 | > 98% | Not significant |
References
-
Wikipedia. (n.d.). Beckmann rearrangement. Retrieved February 20, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Analytical method for the determination of oxamyl and its-oxime metabolite in water using lc/ms/ms analysis. EPA. [Link]
-
Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved February 20, 2026, from [Link]
-
Gănescu, A., et al. (n.d.). QUANTITATIVE DETERMINATION OF METALS CONTAINING OXIMES. [Link]
-
Movahed, S. K., et al. (2015). Development and Validation of a Stability-Indicating HPLC Method for Assay of Milbemycin Oxime and Estimation of Its Related Compounds. ResearchGate. [Link]
-
J&K Scientific LLC. (2025). Beckmann Rearrangement. [Link]
-
Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved February 20, 2026, from [Link]
-
Aktar, M. W., et al. (2010). Degradation dynamics of an oxime carbamate insecticide (methomyl) in aqueous medium of varying pH under laboratory simulated con. SciSpace. [Link]
-
Eyer, P., et al. (1986). Studies on the decomposition of the oxime HI 6 in aqueous solution. Archives of Toxicology, 59(4), 266–271. [Link]
-
BAuA. (2024). Ketoximes - Determination of 2-butanone oxime, acetone oxime, 4-methyl-2-pentanone oxime and 2-pentanone oxime in workplace air. [https://www.baua.de/DE/Angebot/Regelwerk/TRGS/ বটে/910-Messverfahren/pdf/EM-2021-0022.pdf?__blob=publicationFile&v=3]([Link] বটে/910-Messverfahren/pdf/EM-2021-0022.pdf?__blob=publicationFile&v=3)
-
De Luca, L., et al. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 67(16), 6272–6274. [Link]
-
Wikipedia. (n.d.). Benzaldehyde oxime. Retrieved February 20, 2026, from [Link]
- European Patent Office. (n.d.). Benzaldehyde oxime derivatives, production and use thereof - EP 0633252 A1.
-
Cho, C. H., et al. (2018). Dual acting oximes designed for therapeutic decontamination of reactive organophosphates via catalytic inactivation and acetylcholinesterase reactivation. Scientific Reports, 8(1), 16335. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]
-
Science of Synthesis. (n.d.). Oximes. Thieme. [Link]
-
Virtanen, H., et al. (2015). Liquid-liquid synthesis of oximes from carbonyl compounds: Formation under neutral conditions and degradation at acidic hydrometallurgical process conditions. ResearchGate. [Link]
-
Chobe, P., et al. (n.d.). Synthesis and cytotoxic evaluation of undecenoic acid-based oxime esters. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. SciSpace. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
- 4. Dual acting oximes designed for therapeutic decontamination of reactive organophosphates via catalytic inactivation and acetylcholinesterase reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Beckmann Rearrangement [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. audreyli.com [audreyli.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
Technical Support Center: Purification of 2,3-Difluorobenzaldehyde Oxime
Welcome to the technical support center for advanced chemical synthesis. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions regarding the purification of 2,3-difluorobenzaldehyde oxime (CAS No. 18355-77-6). As a critical fluorinated building block in pharmaceutical and agrochemical research, achieving high purity is paramount for reliable downstream applications.[1] This document offers practical, field-proven protocols and explains the scientific principles behind them.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems you may encounter during the purification of your crude 2,3-difluorobenzaldehyde oxime sample.
Q1: What are the most common impurities in my crude sample and how do I identify the best purification strategy?
A1: Understanding potential impurities is the first step toward effective purification. The impurity profile depends on the synthetic route and workup conditions, but typically includes a few common species.
-
Unreacted 2,3-Difluorobenzaldehyde: The starting aldehyde is less polar than the oxime product. Its presence can be detected by Thin Layer Chromatography (TLC) as a spot with a higher Rf value.
-
2,3-Difluorobenzoic Acid: The aldehyde starting material is susceptible to air oxidation, forming the corresponding carboxylic acid.[2] This acidic impurity can be removed with a basic wash.
-
Excess Hydroxylamine: As a water-soluble and basic reagent, most of it is typically removed during the initial aqueous workup. Residual amounts can be removed with a dilute acid wash.
-
E/Z Isomers: Aldoximes can exist as a mixture of syn (E) and anti (Z) stereoisomers.[3] These isomers often have very similar properties and may co-crystallize. Separation, if necessary, typically requires column chromatography.[3]
-
Residual Solvents: Solvents used in the reaction (e.g., ethanol, methanol) or extraction (e.g., ethyl acetate, dichloromethane) may be present. These are typically removed under high vacuum.
The following workflow provides a general strategy for tackling a crude sample.
Caption: General purification workflow for 2,3-difluorobenzaldehyde oxime.
Table 1: Troubleshooting Common Impurities
| Impurity | Likely Source | Recommended Purification Strategy |
|---|---|---|
| 2,3-Difluorobenzaldehyde | Incomplete reaction | Recrystallization or Column Chromatography |
| 2,3-Difluorobenzoic Acid | Oxidation of starting material[2] | Liquid-liquid extraction with dilute NaHCO₃ solution |
| Hydroxylamine | Excess reagent | Liquid-liquid extraction with dilute HCl solution |
| E/Z Isomers | Inherent to aldoxime formation[3] | Column Chromatography (if separation is required) |
| Reaction/Workup Solvents | Trapped during isolation | Drying under high vacuum |
Q2: My crude product is an oil and won't solidify. How can I purify it?
A2: An oily or gummy crude product often indicates a high concentration of impurities (such as residual solvent or unreacted aldehyde) that are suppressing the crystallization of the oxime. In this scenario, column chromatography is the most effective purification method.
Oximes are polar compounds due to the hydroxyl group. They will adhere more strongly to silica gel than the less polar starting aldehyde. This difference in polarity allows for effective separation.
Protocol: Flash Column Chromatography
-
Slurry Preparation: Dissolve a small amount of your crude oil in a minimal volume of dichloromethane. Add a small amount of silica gel to this solution to create a thick slurry. Gently evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto the silica (this is known as "dry loading").
-
Column Packing: Pack a glass chromatography column with silica gel using a suitable eluent system (see Table 2). A common starting point is a mixture of hexane and ethyl acetate.
-
Loading: Carefully add your dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with your chosen solvent system. Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 4:1, then 2:1). The non-polar impurities will elute first, followed by the starting aldehyde, and finally your desired oxime product(s).
-
Monitoring: Collect fractions and monitor them by TLC. Stain the TLC plates with a potassium permanganate (KMnO₄) stain, which is effective for visualizing oximes.
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified 2,3-difluorobenzaldehyde oxime.
Q3: How can I purify my solid sample using recrystallization?
A3: Recrystallization is a powerful technique for purifying solid compounds, and oximes are known to be highly crystalline, making them excellent candidates for this method.[3][4] The principle is to dissolve the crude solid in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving impurities behind in the solvent.
Protocol: Recrystallization
-
Solvent Selection: The key is finding a suitable solvent or solvent pair. Test small batches of your crude product with the solvents listed in Table 2. An ideal solvent will fully dissolve your compound when hot but result in poor solubility when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Inducing crystallization can be done by scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any residual impurities.
-
Drying: Dry the crystals thoroughly under high vacuum to remove all traces of solvent.
Caption: Step-by-step workflow for the recrystallization process.
Table 2: Suggested Solvent Systems for Purification
| Method | Solvent/System | Rationale & Comments |
|---|---|---|
| Recrystallization | Ethanol/Water | Oxime is soluble in hot ethanol but less so in water. Add hot ethanol to dissolve, then add water dropwise until cloudy, then reheat to clarify and cool. |
| Toluene/Hexane | Toluene is a good solvent; hexane acts as an anti-solvent. Dissolve in hot toluene and add hexane to induce crystallization. | |
| Isopropanol | A single-solvent system that may work well. Check solubility at hot and cold temperatures. | |
| Column Chromatography | Hexane/Ethyl Acetate | A standard, versatile system. Start with 95:5 and gradually increase the ethyl acetate concentration to elute the more polar oxime. |
| | Dichloromethane/Methanol | For more polar impurities. Use a low percentage of methanol (1-2%) as it is a very strong eluent. |
Frequently Asked Questions (FAQs)
Q1: How should I properly store purified 2,3-difluorobenzaldehyde oxime?
A1: To maintain purity and prevent degradation, store the compound in a tightly sealed container, protected from light.[1] For long-term stability, storage in a cool, dry, and well-ventilated place, such as a desiccator at room temperature (15-25°C), is recommended.[1] Keep it away from strong oxidizing agents and strong bases.[1][5] Storing under an inert atmosphere (e.g., nitrogen or argon) can further preserve its integrity.[2]
Q2: My NMR spectrum suggests a mixture of E/Z isomers. Is this normal and do I need to separate them?
A2: Yes, it is entirely normal for aldoximes to form as a mixture of geometric isomers (E and Z).[3] For many synthetic applications, this mixture can be used directly without impacting the reaction outcome. However, if stereochemical purity is critical for your subsequent steps (e.g., in certain catalytic or medicinal chemistry applications), separation is necessary. As mentioned, the isomers often have slightly different polarities and can typically be separated by careful flash column chromatography on silica gel.[3]
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques should be used to confirm the purity and identity of your 2,3-difluorobenzaldehyde oxime:
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.
-
Thin Layer Chromatography (TLC): The purified sample should appear as a single spot on the TLC plate. Run it alongside the crude material and starting aldehyde for comparison.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools to confirm the structure and check for the absence of impurity signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
By following these guidelines, you can effectively troubleshoot common issues and implement robust purification protocols to obtain high-purity 2,3-difluorobenzaldehyde oxime for your research needs.
References
- Google Patents. (n.d.). Purification method of cyclohexanone-oxime - EP1270548A1.
-
ChemicalRoot. (n.d.). 2,3-Difluoro Benzaldehyde Oxime | 18355-77-6. Retrieved from [Link]
-
Vogh, J. W. (1971). Isolation and Analysis of Carbonyl Compounds as Oximes. Analytical Chemistry, 43(12), 1618–1623. Available at: [Link]
-
Sharifi, A., et al. (n.d.). An Efficient Procedure for Synthesis of Oximes by Grinding. Retrieved from [Link]
- Google Patents. (n.d.). Purification method of cyclohexanone-oxime - EP 1270548 A1.
- Google Patents. (n.d.). Treatment of degraded oxime metal extractants in process organic solutions - US10662499B2.
-
Khan, A. T., et al. (2011). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 5(1), 74. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]
-
Chem-Supply. (n.d.). Benzaldehyde oxime(932-90-1)MSDS Melting Point Boiling Density Storage Transport. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Formaldehyde, oxime on Newcrom R1 HPLC column. Retrieved from [Link]
-
MDPI. (2022). New Sustainable Solvent Extraction Pathways for Rare Earth Metals via Oximes Molecules. Molecules, 27(22), 7935. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2,3-Difluorobenzaldehyde. PubChem Compound Database. Retrieved from [Link]
-
Vogh, J. W. (1971). Isolation and analysis of carbonyl compounds as oximes. CDC Stacks. Retrieved from [Link]
-
MDPI. (2021). Characterisation of Parameters Influencing the Phase Separation in Copper Solvent Extraction Systems Using Oxime-Type Extractants for the Field Operation. Metals, 11(11), 1785. Available at: [Link]
-
ResearchGate. (2018). Liquid-liquid synthesis of oximes from carbonyl compounds: Formation under neutral conditions and degradation at acidic hydrometallurgical process conditions. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 2,3-difluorobenzaldehyde - CN102659544A.
- Google Patents. (n.d.). Process for production of aromatic aldoximes - US4922017A.
-
ResearchGate. (2000). Synthesis of the O-(2,3,4,5,6-Pentafluorobenzyl)Hydroxylamine Oximes of Selected Carbonyl Compounds and Their Determination by Liquid Chromatography with Ultraviolet Detection. Retrieved from [Link]
-
Analele Universității din Oradea, Seria Chimie. (2011). STUDY OF THE SYNTHESIS OF SOME ALKYL-AROMATIC DIOXIMES AND THEIR ANALYTICAL APPLICATIONS. Retrieved from [Link]
-
CDC Stacks. (2000). Synthesis of the O-(2,3, 4,5, 6-Pentafluorobenzyl)hydroxylamine Oximes of Selected Carbonyl Compounds and Their Determination by Liquid Chromatography with Ultraviolet Detection. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzaldehyde, p-fluoro-, oxime. PubChem Compound Database. Retrieved from [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Available at: [Link]
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Navigating Oxime Stereochemistry: A Technical Guide to E/Z Isomer Control
Welcome to the technical support center for oxime synthesis. The geometric isomerism around the C=N double bond of an oxime presents a significant, yet often critical, challenge in synthetic chemistry, particularly in pharmaceutical and materials development where the specific E or Z configuration can dictate biological activity or material properties.[1] This guide provides in-depth, field-tested strategies and foundational knowledge to empower researchers to confidently control and characterize the E/Z isomer ratio in their experiments.
Troubleshooting Guide: Common Issues in E/Z Isomer Control
This section addresses specific experimental challenges in a direct question-and-answer format, focusing on the causality behind the proposed solutions.
Question 1: My oxime synthesis from a ketone/aldehyde yields an inseparable mixture of E/Z isomers. How can I drive the reaction to favor a single isomer?
Answer: Obtaining a mixture of isomers is the most common outcome in oxime synthesis, as the initial condensation often lacks high stereoselectivity.[2] The strategy to favor one isomer depends on whether you can exploit the thermodynamic or kinetic properties of your system.
Strategy 1: Thermodynamic Control (Favors the Most Stable Isomer)
The E-isomer is generally the thermodynamically more stable product due to reduced steric hindrance.[1][3] To favor this isomer, you need to establish conditions that allow the E/Z isomers to equilibrate, driving the population towards the lowest energy state.
-
Mechanism Insight: Acid catalysis is a key facilitator of E/Z isomerization. Protonation of the oxime nitrogen allows for rotation around the C-N single bond, followed by deprotonation to yield the isomerized product.[4]
-
Core Principle: This approach is effective when one isomer is significantly more stable than the other. The rate of equilibration is dependent on factors like temperature and the acid catalyst used.[2]
Protocol: Acid-Catalyzed Isomerization to the E-Oxime [1][5]
-
Dissolution: Dissolve the E/Z oxime mixture in a suitable anhydrous organic solvent (e.g., diethyl ether, toluene).
-
Acidification: Treat the solution with a protic or Lewis acid under anhydrous conditions. Saturating the solution with anhydrous HCl gas is a common and effective method.[5]
-
Precipitation: The hydrochloride salt of the more stable E-isomer will often selectively precipitate from the solution.
-
Isolation: Filter the precipitated solid and wash thoroughly with the anhydrous solvent to remove the soluble Z-isomer.
-
Neutralization: Neutralize the collected salt by adding it to a vigorously stirring solution of a weak base, such as 10% sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃), to regenerate the free oxime.[5]
-
Final Purification: Filter the free oxime, wash with water until neutral, and dry under reduced pressure to yield the product with >98% E-isomer purity.[5]
Strategy 2: Kinetic Control (Favors the Fastest-Forming Isomer)
Achieving kinetic control to favor the thermodynamically less stable Z-isomer is more challenging and often requires specialized conditions or synthetic routes.
-
Mechanism Insight: The initial nucleophilic attack of hydroxylamine on the carbonyl carbon forms a tetrahedral intermediate. The stereochemistry is determined during the subsequent, often rate-limiting, dehydration step. The geometry of this transition state dictates which isomer is formed faster.
-
Core Principle: Low temperatures and carefully selected pH can sometimes trap the kinetically favored product before it has a chance to equilibrate to the more stable isomer.
Protocol: Base-Catalyzed Synthesis Favoring the Z-Oxime [1]
-
Reaction Setup: Dissolve the starting ketone or aldehyde in an alcohol solvent such as ethanol.
-
Base & Reagent: Add hydroxylamine hydrochloride followed by a base like sodium hydroxide or potassium carbonate.[1][2] The base is crucial for deprotonating the hydroxylamine hydrochloride, generating the free nucleophile.
-
Temperature Control: Maintain the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize the rate of isomerization to the more stable E-form.
-
Monitoring: Closely monitor the reaction by Thin-Layer Chromatography (TLC). The reaction is often faster than acid-catalyzed methods.[1]
-
Work-up & Isolation: Once complete, remove the solvent under reduced pressure. Partition the residue between water and an organic solvent. The Z-isomer can then be isolated, often requiring purification by column chromatography to separate it from any co-formed E-isomer.[1]
Question 2: How does pH specifically influence the E/Z ratio during the synthesis?
Answer: The pH of the reaction medium is one of the most critical parameters in oxime synthesis as it directly affects the rate of both oxime formation and E/Z isomerization.[6][7][8]
-
Acidic Conditions (pH < 4): At low pH, most of the hydroxylamine is protonated (NH₃OH⁺), rendering it non-nucleophilic and slowing the initial condensation reaction. However, acidic conditions strongly catalyze the isomerization of any formed oxime, typically leading to the thermodynamically favored E-isomer.[1][4]
-
Near-Neutral to Weakly Acidic Conditions (pH 4-6): This is often the optimal range for oxime formation. There is a sufficient concentration of free hydroxylamine to act as a nucleophile, and the proton concentration is high enough to catalyze the rate-limiting dehydration of the tetrahedral intermediate.[9] The E/Z ratio in this range is often a mix, representing a balance between the rates of formation and isomerization.
-
Basic Conditions (pH > 7): In basic media, the initial addition of hydroxylamine to the carbonyl is fast, but the dehydration step, which is acid-catalyzed, becomes the rate-limiting step.[9] These conditions can sometimes favor the kinetically controlled product, which may be the Z-isomer, as subsequent acid-catalyzed isomerization is suppressed.[1]
The relationship between pH and the rate of isomerization can be visualized as a V-shaped curve, where the rate is slowest at a certain pH and increases in both highly acidic and basic solutions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between kinetic and thermodynamic control in oxime synthesis?
A1:
-
Thermodynamic Control yields the most stable product. The reaction conditions (e.g., higher temperature, prolonged reaction time, acid catalysis) allow the initially formed isomers to interconvert until equilibrium is reached, favoring the isomer with the lowest Gibbs free energy (usually the E-isomer).[1]
-
Kinetic Control yields the product that is formed fastest. These conditions (e.g., low temperature, short reaction time) prevent the isomers from equilibrating. The product ratio is determined by the relative energies of the transition states leading to each isomer.
Q2: Can solvent choice influence the final E/Z ratio?
A2: Yes, the solvent can have a significant impact. Polar protic solvents, like alcohols, can facilitate proton transfer and may participate in the reaction mechanism through hydrogen bonding, potentially influencing the transition state of the dehydration step.[10] The dielectric constant of the solvent can also affect the stability of the isomers and the transition states, thereby altering the equilibrium and kinetic constants of the reaction.[11][12] For instance, some studies have shown that increasing solvent polarity can favor the formation of one isomer over another in photoisomerization processes.[11]
Q3: Are there modern methods to obtain the thermodynamically unstable Z-isomer?
A3: Yes. While classical methods are challenging, modern synthetic chemistry offers innovative solutions. One powerful technique is the photocatalyzed isomerization of the stable E-isomer to the Z-isomer using visible light. This method avoids harsh conditions and can provide excellent yields and selectivity for the otherwise difficult-to-access Z-oximes.[3] Another advanced approach involves the stereoconvergent synthesis from starting materials like oxime chlorides and arylboronic acids, which can provide access to single-geometry oximes, including the thermodynamically disfavored Z-isomers, under mild conditions.[13][14]
Q4: Which analytical techniques are most reliable for determining the E/Z ratio?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for this purpose.[15][16]
-
¹H NMR: The chemical shift of protons alpha to the C=N bond will differ between the E and Z isomers due to the anisotropic effect of the double bond. Protons that are syn (on the same side as) the hydroxyl group are typically shielded and appear at a different chemical shift compared to when they are anti (on the opposite side).[15]
-
¹³C NMR: The chemical shift of the carbon atoms alpha to the C=N bond is also highly sensitive to the stereochemistry. The carbon atom syn to the hydroxyl group often experiences a shielding effect compared to the anti carbon.[17]
-
2D NMR (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) is arguably the most unambiguous method. It detects through-space interactions between protons. A cross-peak between the oxime -OH proton and a nearby proton on one of the R groups provides definitive proof of their spatial proximity, allowing for a confident assignment of the E or Z configuration.[15][16]
The E/Z ratio can be accurately quantified by integrating the corresponding distinct signals for each isomer in the ¹H NMR spectrum.[18]
Data & Diagrams
Table 1: Influence of Reaction Conditions on E/Z Ratio for a Model Oxime
| Condition | Catalyst/Medium | Temperature | Predominant Isomer | Rationale |
| Thermodynamic | HCl (anhydrous) | Reflux | >98% E | Acid catalysis facilitates equilibration to the most stable isomer.[5] |
| Kinetic | NaOH / Ethanol | 0 °C - RT | Z (often major) | Base-catalyzed, low temperature minimizes isomerization.[1] |
| Photochemical | Visible Light / Photocatalyst | Room Temp | >95% Z | Energy transfer populates an excited state that decays to the Z-isomer.[3] |
| Microwave | Microwave Irradiation | Elevated | E | Rapid heating can accelerate the reaction towards thermodynamic equilibrium. |
Diagram 1: General Mechanism of Oxime Formation & Isomerization
This diagram illustrates the key steps in oxime formation, highlighting the dehydration step where the initial E/Z ratio is set, and the subsequent acid-catalyzed pathway for isomerization.
Caption: Decision workflow for E/Z isomer ratio optimization.
References
-
Selective Synthesis of E and Z Isomers of Oximes. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis. (2022). MDPI. Retrieved February 20, 2026, from [Link]
-
Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Non-Classical Beckmann Rearrangement Products. (n.d.). PMC. Retrieved February 20, 2026, from [Link]
-
Challenges in catalytic reduction of oximes to hydroxylamine products... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
- Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes. (n.d.). Google Patents.
-
Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. (2021). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Scope of stereoselective synthesis of ketoximes with oxime chlorides... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Solvent effect on photoisomerisation of 3-methyl-1-phenylbutane-1,2-dione 2-oxime. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
The Origin of Stereoselectivity in the Hydrogenation of Oximes Catalyzed by Iridium Complexes: A DFT Mechanistic Study. (2022). PMC. Retrieved February 20, 2026, from [Link]
-
Solvent effects in the liquid phase Beckmann rearrangement of 4-hydroxyacetophenone oxime over H-Beta catalyst. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Reactivity of oximes for diverse methodologies and synthetic applications. (n.d.). Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]
-
Revisiting oxime–nitrone tautomerism. Evidence of nitrone tautomer participation in oxime nucleophilic addition reactions. (2016). RSC Publishing. Retrieved February 20, 2026, from [Link]
-
Simple procedure for determination of configuration of ketone oximes and their derivatives by 13C NMR spectroscopy. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Nickel solves a long-lasting challenge; An efficient asymmetric hydrogenation of oximes to produce chiral hydroxylamines. (2022). InCatT. Retrieved February 20, 2026, from [Link]
-
Oxime. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]
-
Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. (n.d.). PMC. Retrieved February 20, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 20, 2026, from [Link]
-
Oximes. (n.d.). Science of Synthesis. Retrieved February 20, 2026, from [Link]
-
Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. (n.d.). PMC. Retrieved February 20, 2026, from [Link]
-
E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods. (n.d.). Organic & Biomolecular Chemistry. Retrieved February 20, 2026, from [Link]
-
Determination of the Relative Configuration of Terminal and Spiroepoxides by Computational Methods. Advantages of the Inclusion of Unscaled Data. (2016). ACS Publications. Retrieved February 20, 2026, from [Link]
-
Stereoconvergent Synthesis of Ketoximes. (n.d.). Thieme Chemistry. Retrieved February 20, 2026, from [Link]
-
Theoretical Study on Z/E Selectivity in the Oximation of a-Haloacetophenones. (n.d.). Asian Journal of Chemistry. Retrieved February 20, 2026, from [Link]
-
Oxime radicals: generation, properties and application in organic synthesis. (2020). Beilstein Journal of Organic Chemistry. Retrieved February 20, 2026, from [Link]
-
Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. (n.d.). PMC. Retrieved February 20, 2026, from [Link]
-
pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines. (n.d.). PMC. Retrieved February 20, 2026, from [Link]
-
pH-Controlled isomerization kinetics of ortho -disubstituted benzamidines: E / Z isomerism and axial chirality. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
A pH activated configurational rotary switch: controlling the E/Z isomerization in hydrazones. (2009). Journal of the American Chemical Society. Retrieved February 20, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Non-Classical Beckmann Rearrangement Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. EP0009865A1 - Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes - Google Patents [patents.google.com]
- 6. pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism and axial chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A pH activated configurational rotary switch: controlling the E/Z isomerization in hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Revisiting oxime–nitrone tautomerism. Evidence of nitrone tautomer participation in oxime nucleophilic addition reactions - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02638A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Stereoconvergent Synthesis of Ketoximes - SYNFORM - Thieme Chemistry [thieme.de]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
"Common pitfalls in the handling and storage of fluorinated aromatic compounds"
Technical Support Center: Fluorinated Aromatic Compounds Status: Online | Agent: Dr. Aris Thorne, Senior Application Scientist
Introduction: The "Fluorine Effect" is a Double-Edged Sword
Welcome. If you are here, you likely encountered a paradox: the C-F bond is thermodynamically the strongest single bond to carbon (~105 kcal/mol), yet your fluorinated aromatic starting material just decomposed, precipitated, or reacted unexpectedly.
In drug discovery, we introduce fluorine to block metabolism or modulate lipophilicity (LogP). However, the high electronegativity of fluorine (3.98 Pauling scale) fundamentally alters the aromatic ring's electronics. It turns stable benzenes into electron-deficient "sponges" for nucleophiles and creates solubility profiles that defy standard "like-dissolves-like" rules.
This guide addresses the three most common failure modes I see in client labs: Unexpected Volatility , "Fluorous" Insolubility , and SNAr Instability .
Module 1: Storage & Stability (The "Invisible" Loss)
Q: "I stored my pentafluorobenzene derivative in a standard vial, and after a month, the mass decreased by 15%. Is it decomposing?"
A: It is likely not decomposing; it is escaping. Highly fluorinated aromatics (e.g., hexafluorobenzene, pentafluorophenyl derivatives) exhibit high vapor pressures and unique interactions with plastics.
The Mechanism: Fluorination reduces the polarizability of the molecule (Van der Waals interactions are weak). This lowers the boiling point relative to molecular weight and allows these compounds to permeate standard polyethylene (PE) caps or "panel" (collapse) plastic bottles by migrating into the container walls [1].
Troubleshooting Protocol: The "Cold & Glass" Standard
-
Vessel Selection: NEVER use standard plastic bottles for long-term storage of liquid polyfluorinated aromatics. Use Borosilicate Glass with PTFE-lined caps.[1]
-
The Seal: Parafilm is insufficient (fluorinated vapors can permeate it). Use copper wire or heat-shrink bands over the cap for volatile liquids.
-
Temperature: Store at -20°C .
-
Why? It drastically reduces vapor pressure.
-
Caution: Allow to warm to Room Temperature (RT) before opening to prevent condensation, which leads to hydrolysis (see Module 4).
-
Module 2: Solubilization (The "Fluorous" Phase)
Q: "My compound is a white solid. It won't dissolve in Methanol (too lipophilic) or Hexane (too polar?). What solvent do I use?"
A: You have encountered the "Fluorous Phase" effect. As you add more fluorine atoms to an aromatic ring, the compound becomes "lipophobic and hydrophobic." It dislikes both water and standard hydrocarbon oils. It prefers a "fluorous" environment.
Solvent Compatibility Matrix
| Fluorine Content | Recommended Solvents | Avoid |
| Low (1-2 F atoms) | DCM, Ethyl Acetate, THF, Toluene | Water (unless salt form) |
| Medium (3-4 F atoms) | Acetonitrile (MeCN), DMF, DMSO | Hexanes (often insoluble) |
| High (Perfluorinated) | Methanol, Diethyl Ether, Standard Hexanes |
The "Magic" Solvent Protocol: If your polyfluorinated compound is "oiling out" or crashing out of solution:
-
Switch to Trifluorotoluene: It is the "universal translator" between organic and fluorous phases.
-
Use Fluorinated Co-solvents: Add 10-20% Hexafluoroisopropanol (HFIP) if hydrogen bonding is required.
Visual Decision Tree: Solvent Selection
Caption: Logic flow for selecting solvents based on the degree of fluorination to prevent precipitation.
Module 3: Reactivity (The SNAr Trap)
Q: "I tried to deprotonate my phenol with NaOH, but my NMR shows the fluorine atom is gone. What happened?"
A: You triggered a Nucleophilic Aromatic Substitution (SNAr) .[2] This is the most dangerous pitfall. While the C-F bond is strong, the fluorine atom is highly electronegative.[3][4][5] It pulls electron density out of the ring, making the ring carbons highly susceptible to attack by nucleophiles (like OH-, OMe-, or amines).
The Mechanism (The Meisenheimer Trap):
-
Attack: The nucleophile attacks the carbon holding the fluorine.[6]
-
Stabilization: The negative charge is delocalized into the ring. Because Fluorine is electronegative, it stabilizes this negative charge (Meisenheimer Complex) better than any other halogen [2].[3]
-
Elimination: The ring re-aromatizes, and Fluoride (F-) is kicked out.[6]
Critical Rule:
-
NEVER use strong nucleophiles (Alkoxides, Hydroxide) with electron-deficient polyfluorinated rings unless substitution is the goal.
-
Alternative: Use non-nucleophilic bases like Cesium Carbonate (Cs2CO3) or bulky bases like t-BuOK (steric hindrance slows SNAr).
Diagram: The SNAr Pathway
Caption: Mechanism showing how F-stabilization of the intermediate facilitates unexpected substitution.
Module 4: Safety & Disposal (The Silent Hazard)
Q: "Why is the inside of my round-bottom flask etched/frosted after the reaction?"
A: You generated Hydrogen Fluoride (HF) in situ.
This occurs if your fluorinated compound underwent hydrolysis (common with benzotrifluorides or acid fluorides) or thermal decomposition. HF reacts with the silica in the glass (
Safety Protocol: The "Ca-Glu" Mandate If you work with labile fluorinated aromatics (e.g., benzyl fluorides, benzoyl fluorides):
-
Plasticware: Use PFA or PTFE flasks for reactions where HF evolution is possible.
-
The Antidote: Keep Calcium Gluconate Gel on your bench. HF burns are initially painless (it kills the nerves) but penetrate deep to decalcify bone [3].
-
Quench: Quench reactions with Calcium Chloride (CaCl2) solution. This precipitates free fluoride as insoluble Calcium Fluoride (
), preventing glass etching and reducing toxicity.
References
-
Container & Packaging . (2022). Fluorination: No more Collapsing Bottles. Link
-
Master Organic Chemistry . (2018). Nucleophilic Aromatic Substitution: The "Meisenheimer" Intermediate. Link
-
ACS Chemical Health & Safety . (2020). Lessons Learned—Fluoride Exposure and HF Generation. Link
-
Eurofins . Solubility for Common Extractable Compounds (LogP Analysis). Link
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. How to ensure the stability of fluorinated pharmaceutical intermediates during storage? - Blog - SHINY [sinoshiny.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: Stability & Storage of 2,3-Difluorobenzaldehyde Oxime
Executive Summary
2,3-Difluorobenzaldehyde oxime is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals (specifically kinase inhibitors). While oximes are generally considered stable, the 2,3-difluoro substitution pattern introduces specific electronic effects—primarily strong inductive electron withdrawal—that alter the acidity of the oxime proton and the electrophilicity of the imine carbon.
This guide addresses the three primary degradation vectors: Hydrolysis (reversion) , Beckmann Rearrangement , and Thermal Decomposition .
Module 1: Critical Stability Factors
Understanding the "Why" behind degradation is the first step to prevention.
The Fluorine Effect (Electronic Destabilization)
The fluorine atoms at the 2- and 3-positions are highly electronegative. Through the inductive effect (
-
Consequence: The oxime hydroxyl proton becomes more acidic compared to non-fluorinated benzaldehyde oxime. This lowers the energy barrier for proton transfer, a key step in both acid-catalyzed hydrolysis and the Beckmann rearrangement.
Thermal Instability (Safety Warning)
Benzaldehyde oximes are known to exhibit autocatalytic decomposition .
-
Risk: Differential Scanning Calorimetry (DSC) data for similar fluorinated oximes suggests an onset of exothermic decomposition often as low as 100–120°C.
-
Mechanism: Thermal degradation can release non-condensable gases (
, nitrogen oxides), leading to pressure buildup in sealed vessels.
Module 2: Storage Standard Operating Procedure (SOP)
Protocol for maximizing shelf-life (Target: >24 months).
Storage Protocol Table
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C to 8°C | Lowers kinetic energy, significantly slowing hydrolysis rates (Arrhenius equation). |
| Atmosphere | Argon or Nitrogen | Displaces oxygen (prevents oxidative dimerization) and moisture (prevents hydrolysis). |
| Container | Amber Glass + PTFE Liner | Amber glass blocks UV light (prevents |
| Desiccant | Silica Gel Sachets | Scavenges residual atmospheric moisture trapped during closing. |
Visualization: Storage Lifecycle Workflow
The following diagram outlines the logical flow for handling incoming material to ensure long-term stability.
Figure 1: Lifecycle management for 2,3-difluorobenzaldehyde oxime storage. Note the critical loop for moisture monitoring.
Module 3: Troubleshooting & FAQs
Direct solutions to common experimental observations.
Q1: My white solid has turned into a yellow oil/slush. What happened?
Diagnosis: Hydrolysis Reversion. The oxime has hydrolyzed back to 2,3-difluorobenzaldehyde (a liquid at room temperature) and hydroxylamine.
-
Cause: Exposure to atmospheric moisture and trace acid. The aldehyde product is a liquid, which depresses the melting point of the remaining solid, creating a "slush."
-
Corrective Action:
-
Dissolve the mixture in a non-polar solvent (e.g., Hexane/EtOAc).
-
Wash with saturated
(to remove hydroxylamine salts). -
Recrystallize the oxime.
-
Prevention: Ensure the container is essentially moisture-free (Karl Fischer titration <0.5%).
-
Q2: I see a new peak in my HPLC at a slightly different retention time (approx. 0.5 min difference). Is it an impurity?
Diagnosis: Likely
-
Verification: Run a
-NMR. The methine proton ( ) will show two distinct singlets. -
Action: If the sum of both peaks equals your expected purity, the material is likely usable for reactions that proceed via intermediates where geometry is lost (e.g., dehydration to nitrile).
Q3: The material has developed a distinct "almond-like" or sharp acrid smell.
Diagnosis: Aldehyde formation. Oximes are generally odorless or have a faint earthy smell. A sharp, almond-like odor indicates significant hydrolysis to the parent benzaldehyde.
Visualization: Degradation Pathways
Understanding the competition between Hydrolysis and Rearrangement is vital for troubleshooting.
Figure 2: Competitive degradation pathways. Moisture favors the left path (Aldehyde); Heat/Acid favors the right path (Amide).
Module 4: Analytical Validation
How to prove your material is still good.
Recommended HPLC Method
Do not use standard GC (Gas Chromatography) for purity determination, as the high injection port temperature (250°C+) can induce thermal decomposition or rearrangement during analysis, giving false impurity profiles.
Method: Reverse Phase HPLC[1][2][3]
-
Column: C18 (e.g., Agilent Zorbax or Waters XBridge),
mm, 3.5 µm. -
Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH stabilizes the oxime against hydrolysis during the run).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (Aromatic ring) and 210 nm.
-
Flow Rate: 1.0 mL/min.
Rapid Quality Check (TLC)
-
Mobile Phase: Hexane : Ethyl Acetate (80:20).
-
Visualization: UV lamp.
-
Observation:
- : Oxime.
- : Parent Aldehyde (Degradant).
- : Amide (Beckmann degradant).
References
-
ChemicalBook. (2026).[4] 2,3-Difluorobenzaldehyde oxime Properties and Safety. Retrieved from
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes.[5][6] Angewandte Chemie International Edition.[6] (Demonstrates kinetics of oxime hydrolysis and acid catalysis). Retrieved from
-
Scribd. (n.d.). Beckmann Rearrangement Guide. (Mechanistic details on acid-catalyzed rearrangement of benzaldehyde oximes). Retrieved from
-
BenchChem. (2025).[7] Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives. (SOPs for handling fluorinated aldehyde precursors). Retrieved from
-
ResearchGate. (2025). Thermal hazard and safety relief of benzaldehyde oxime.[8] (Critical safety data regarding thermal runaway risks). Retrieved from
Sources
- 1. Separation of Benzaldehyde, oxime on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aldoxime dehydratases: production, immobilization, and use in multistep processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-Difluorobenzaldehyde | 2646-91-5 [chemicalbook.com]
- 5. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 2,3-Difluoro- vs. Other Substituted Benzaldehyde Oximes: A Guide for Researchers
In the landscape of medicinal chemistry, the benzaldehyde oxime scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2] The versatility of the benzene ring allows for a wide array of substitutions, enabling the fine-tuning of a molecule's therapeutic properties. This guide provides a comparative analysis of the biological activity of 2,3-difluorobenzaldehyde oxime derivatives against other substituted benzaldehyde oximes, offering insights into their potential as antimicrobial, anticancer, and enzyme-inhibiting agents.
The introduction of fluorine atoms into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[3] Consequently, the 2,3-difluoro substitution pattern presents an intriguing candidate for novel therapeutic development. While data on the parent 2,3-difluorobenzaldehyde oxime is limited, this guide synthesizes available information on its derivatives and provides a broader context by comparing it with other key substituted analogues.
Comparative Biological Activity: A Data-Driven Overview
The biological activity of benzaldehyde oximes is significantly influenced by the nature and position of substituents on the aromatic ring. The following sections and tables summarize the observed activities across different therapeutic areas, with a focus on providing a clear comparison of potency.
Antimicrobial Activity
Substituted benzaldehyde oximes have shown considerable promise as antimicrobial agents, with activity against a range of bacteria and fungi.[1][4] The oxime moiety itself is believed to contribute to the antimicrobial effect, potentially through the inhibition of essential microbial enzymes.[5]
A study on the antifungal activity of various oxime ethers highlighted a derivative of 2,3-difluorobenzaldehyde oxime. Specifically, the O-4-bromobenzyl ether of 2,3-difluorobenzaldehyde oxime demonstrated notable activity against the plant pathogenic fungus Rhizoctonia solani, with a half-maximal effective concentration (EC50) of 8.5 µg/mL.[6] This finding is particularly significant as it provides a direct piece of evidence for the biological potential of the 2,3-difluoro substituted scaffold.
For comparison, other halogenated and substituted benzaldehyde oximes have also demonstrated antimicrobial effects. For instance, 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime has shown potent antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 3.13-6.25 μg/mL against several bacterial strains.[7] The fungistatic potential of benzaldehydes substituted with electronegative polar groups has also been observed.[2]
Table 1: Comparative Antimicrobial Activity of Substituted Benzaldehyde Oximes
| Compound/Derivative | Target Organism(s) | Reported Activity (Metric) | Reference |
| O-4-bromobenzyl ether of 2,3-difluorobenzaldehyde oxime | Rhizoctonia solani | EC50 = 8.5 µg/mL | [6] |
| 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime | Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus, Enterococcus faecalis | MIC = 3.13-6.25 μg/mL | [7] |
| Oxime ester of 3,5-dichloro-2-hydroxyphenyl derivative | Staphylococcus aureus, Bacillus subtilis | MIC = 3.9 µg/mL | |
| Benzaldehyde oximes with electronegative polar groups | Candida albicans, Aspergillus niger | Active in the range of 62.5-500 µg/mL | [2] |
Anticancer Activity
The development of novel anticancer agents is a critical area of research, and substituted benzaldehyde oximes have shown potential in this domain.[8] Their mechanism of action can vary, with some derivatives acting as kinase inhibitors.
One study investigated the cytotoxic effects of undecenoic acid-based oxime esters against various cancer cell lines. The 2,3-dimethoxy substituted derivative exhibited promising activity against SKOV3 (ovarian cancer) cell lines with an IC50 value of 12.48 µM. This highlights that substitutions other than fluorine can also impart significant anticancer properties.
Table 2: Comparative Anticancer Activity of Substituted Benzaldehyde Oximes
| Compound/Derivative | Cancer Cell Line(s) | Reported Activity (Metric) | Reference |
| 2,3-Dimethoxybenzaldehyde oxime undecenoic acid ester | SKOV3 (ovarian cancer) | IC50 = 12.48 µM | |
| 3-Methoxybenzaldehyde oxime undecenoic acid ester | SKOV3 (ovarian cancer) | IC50 = 13.58 µM |
Enzyme Inhibitory Activity
Enzyme inhibition is a key mechanism through which many drugs exert their therapeutic effects. Substituted benzaldehydes and their oximes have been investigated as inhibitors of various enzymes, including tyrosinase and aldose reductase.
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders. Studies have shown that benzaldehyde itself can inhibit mushroom tyrosinase with an IC50 of 31.0 μM.[9] The inhibitory activity is influenced by the substituents on the benzene ring.
Aldose reductase is an enzyme implicated in the complications of diabetes. A series of (E)-benzaldehyde O-benzyl oximes were evaluated as aldose reductase inhibitors, with the (E)-2,3,4-trihydroxybenzaldehyde O-(3-methoxybenzyl) oxime and (E)-2,3,4-trihydroxybenzaldehyde O-(4-methoxybenzyl) oxime being identified as the most effective dual-acting agents with both enzyme inhibitory and antioxidant properties.[10]
Table 3: Comparative Enzyme Inhibitory Activity of Substituted Benzaldehydes and their Oximes
| Compound/Derivative | Target Enzyme | Reported Activity (Metric) | Reference |
| Benzaldehyde | Mushroom Tyrosinase | IC50 = 31.0 μM | [9] |
| (E)-2,3,4-trihydroxybenzaldehyde O-(3-methoxybenzyl) oxime | Aldose Reductase | Potent Inhibitor | [10] |
| (E)-2,3,4-trihydroxybenzaldehyde O-(4-methoxybenzyl) oxime | Aldose Reductase | Potent Inhibitor | [10] |
| 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime | E. coli FabH | IC50 = 1.7 mM | [7] |
Structure-Activity Relationship (SAR) Insights
The data presented suggests a strong correlation between the substitution pattern on the benzaldehyde oxime scaffold and its biological activity.
Caption: The interplay between the core scaffold and substituent properties dictates biological activity.
For antimicrobial activity , the presence of electron-withdrawing groups, such as halogens (fluoro, chloro) and nitro groups, appears to enhance potency.[5] The position of these substituents is also crucial. The data on the 2,3-difluoro derivative suggests that di-substitution can be a favorable strategy.
In the context of anticancer activity , the presence of methoxy groups, as seen in the 2,3-dimethoxy derivative, has shown promising results. This indicates that electron-donating groups can also contribute to cytotoxic effects, likely through different mechanisms of action compared to the antimicrobial halogenated compounds.
For enzyme inhibition , the substitution pattern needs to be tailored to the specific active site of the target enzyme. For tyrosinase, the overall steric and electronic profile of the substituted benzaldehyde is critical,[9] while for aldose reductase, polyhydroxy substitutions appear to be beneficial.[10]
Experimental Protocols
To facilitate further research in this area, detailed protocols for the synthesis of benzaldehyde oximes and the evaluation of their antimicrobial activity are provided below.
General Synthesis of Substituted Benzaldehyde Oximes
This protocol describes a standard method for the synthesis of benzaldehyde oximes via the condensation of the corresponding aldehyde with hydroxylamine hydrochloride.[5][11]
Materials:
-
Substituted benzaldehyde (1 equivalent)
-
Hydroxylamine hydrochloride (1.2 equivalents)
-
Sodium acetate or other suitable base
-
Ethanol
-
Water
Procedure:
-
Dissolve the substituted benzaldehyde in ethanol.
-
In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride and the base.
-
Add the hydroxylamine hydrochloride solution to the ethanolic solution of the benzaldehyde with stirring.
-
The reaction mixture can be stirred at room temperature or gently heated under reflux to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture. The product may precipitate out of the solution. If not, the product can be precipitated by the addition of cold water.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: A typical workflow for the synthesis of substituted benzaldehyde oximes.
Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.[1]
Materials:
-
Test compound (substituted benzaldehyde oxime) dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial or fungal strains
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth with solvent)
Procedure:
-
Preparation of Inoculum: Culture the microbial strains on appropriate agar plates. From a fresh culture, prepare a microbial suspension in sterile broth and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Test Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent. In a 96-well plate, perform a series of two-fold serial dilutions of the compound in the broth medium to obtain a range of test concentrations.
-
Inoculation: Inoculate each well (containing the diluted compound, positive control, and negative control) with the prepared microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28-35°C for 24-48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The available data, though limited for 2,3-difluorobenzaldehyde oxime itself, strongly supports the continued exploration of substituted benzaldehyde oximes as a versatile scaffold for drug discovery. The antifungal activity of a 2,3-difluoro derivative is a promising lead that warrants further investigation, including the synthesis and evaluation of the parent compound and other closely related analogs.
Future research should focus on:
-
Systematic SAR studies: A more comprehensive understanding of the effects of different substitution patterns on a wider range of biological targets.
-
Mechanism of action studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.
-
In vivo efficacy and toxicity studies: Evaluating the most promising candidates in animal models to assess their therapeutic potential and safety profiles.
By leveraging the foundational knowledge presented in this guide, researchers can more effectively design and develop novel benzaldehyde oxime-based therapeutics with improved efficacy and safety.
References
-
MDPI. (2023). A Review of Biologically Active Oxime Ethers. [Link]
-
ResearchGate. (n.d.). Antimicrobial activity of the different benzaldehyde oxime esters 3a-j. [Link]
-
ChemicalRoot. (n.d.). 2,3-Difluoro Benzaldehyde Oxime. [Link]
-
PubMed. (2012). Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. [Link]
-
(n.d.). Synthesis and cytotoxic evaluation of undecenoic acid-based oxime esters. [Link]
-
Archives of Pharmacy. (2023). ANTIMICROBIAL POTENTIAL OF BENZALDOXIMES: SYNTHESIS, BIOLOGICAL ACTIVITY AND IN SILICO STUDY. [Link]
-
ResearchGate. (2025). Synthesis, Characterization, and Anticancer Activity of Difluoromethoxy‐Substituted Benzo[d]Imidazole Derivatives: Experimental and Computational Studies. [Link]
-
(n.d.). Preparation of Oxime Derivatives and Studying the Biological Activity. [Link]
-
MDPI. (2022). Substitutional Diversity-Oriented Synthesis and In Vitro Anticancer Activity of Framework-Integrated Estradiol-Benzisoxazole Chimeras. [Link]
-
ResearchGate. (2025). Recent advance in synthesis and biological activity of oxime derivatives. [Link]
-
ACG Publications. (2021). In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. [Link]
-
PubMed. (2017). Substituent effect of benzaldehydes on tyrosinase inhibition. [Link]
-
PMC. (n.d.). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. [Link]
-
PubMed. (2022). Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. [Link]
-
PubMed. (2006). Effect of structure in benzaldehyde oximes on the formation of aldehydes and nitriles under photoinduced electron-transfer conditions. [Link]
-
ResearchGate. (2025). Effect of Structure in Benzaldehyde Oximes on the Formation of Aldehydes and Nitriles under Photoinduced Electron-Transfer Conditions. [Link]
-
ACS Publications. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent. [Link]
-
MDPI. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ANTIMICROBIAL POTENTIAL OF BENZALDOXIMES: SYNTHESIS, BIOLOGICAL ACTIVITY AND IN SILICO STUDY | Archives of Pharmacy [aseestant.ceon.rs]
- 3. 2,3-Difluoro Benzaldehyde Oxime | 18355-77-6 | ChemicalRoot [chemicalroot.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substituent effect of benzaldehydes on tyrosinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eprints.umsida.ac.id [eprints.umsida.ac.id]
"Head-to-head comparison of different synthetic routes to 2,3-difluorobenzaldehyde oxime"
Topic: Head-to-head comparison of different synthetic routes to 2,3-difluorobenzaldehyde oxime Audience: Researchers, scientists, and drug development professionals. Format: Publish Comparison Guide.
CAS No: 18355-77-6
Molecular Formula:
Executive Summary
2,3-Difluorobenzaldehyde oxime is a critical fluorinated building block used in the synthesis of agrochemicals (e.g., pyrethroids) and pharmaceutical intermediates targeting CNS disorders.[1] Its synthesis is almost exclusively dependent on the condensation of 2,3-difluorobenzaldehyde (CAS 2646-91-5) with hydroxylamine.
Therefore, the "route" selection involves two distinct decision layers:
-
Upstream Sourcing: How to access the aldehyde precursor (Lithiation vs. Oxidation).
-
Downstream Oximation: How to perform the condensation (Classical Batch vs. Microwave-Assisted).
This guide provides a technical head-to-head comparison of these methodologies, prioritizing yield, scalability, and process safety.
Part 1: Upstream Precursor Synthesis (The "Make vs. Buy" Decision)
Before oximation, the aldehyde precursor must be secured. Two primary industrial routes exist.[1]
Route A: Lithiation of 1,2-Difluorobenzene (The High-Purity Route)
-
Mechanism: Directed ortho-lithiation of 1,2-difluorobenzene using n-butyllithium (n-BuLi) at cryogenic temperatures, followed by formylation with DMF.
-
Pros: High regioselectivity; produces high-purity aldehyde (>98%) suitable for GMP applications.
-
Cons: Requires cryogenic conditions (-65°C to -78°C) and handling of pyrophoric reagents (n-BuLi).
-
Scalability: Linear scalability but high CAPEX for cooling systems.
Route B: Radical Oxidation of 2,3-Difluorotoluene (The Commodity Route)
-
Mechanism: Side-chain chlorination or direct oxidation (using Co/Mn catalysts) of 2,3-difluorotoluene followed by hydrolysis.
-
Pros: Uses cheaper starting materials; avoids organolithiums.
-
Cons: Often yields a mixture of mono-, di-, and tri-oxidized products, requiring difficult fractional distillation. Lower overall yield (~45-50%).
-
Scalability: High, but waste treatment costs are significant.
Recommendation: For high-value pharmaceutical intermediates, Route A (Lithiation) is preferred due to the difficulty of separating fluorinated isomers in Route B.
Part 2: Head-to-Head Oximation Protocols
Once the aldehyde is obtained, the conversion to the oxime is the final critical step. We compare the Classical Batch method against the Microwave-Assisted method.
Comparison Matrix: Oximation Methodologies
| Feature | Method 1: Classical Batch (Standard) | Method 2: Microwave-Assisted (Rapid) | Method 3: Mechanochemical (Green) |
| Reagents | |||
| Reaction Time | 2 – 4 Hours | 2 – 10 Minutes | 20 – 40 Minutes (Grinding) |
| Yield | 85% – 92% | 94% – 98% | 80% – 90% |
| Energy Profile | High (Prolonged Reflux) | Low (Targeted Heating) | Very Low (Ambient) |
| Scalability | Excellent (Multi-kg) | Limited (Batch size < 100g) | Poor (Lab scale only) |
| Purity (Crude) | Good (Requires recrystallization) | Excellent (Often no purification needed) | Moderate (Requires extraction) |
Part 3: Detailed Experimental Protocols
Protocol A: Classical Batch Synthesis (Scalable Standard)
Best for: Production scale (>100g) where equipment simplicity is paramount.
Materials:
-
2,3-Difluorobenzaldehyde (1.0 eq)
-
Hydroxylamine Hydrochloride (
) (1.2 eq) -
Sodium Carbonate (
) (0.6 eq) or Sodium Acetate (1.5 eq) -
Solvent: Ethanol/Water (1:1 v/v)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 14.2g (100 mmol) of 2,3-difluorobenzaldehyde in 50 mL of Ethanol.
-
Reagent Prep: In a separate beaker, dissolve 8.4g (120 mmol) of Hydroxylamine Hydrochloride and 6.4g (60 mmol) of Sodium Carbonate in 50 mL of water. Note: Evolution of
gas will occur. -
Addition: Slowly add the aqueous hydroxylamine solution to the aldehyde solution over 15 minutes.
-
Reaction: Heat the mixture to reflux (approx. 80°C) for 2–3 hours. Monitor via TLC (20% EtOAc/Hexane).
-
Workup: Cool to room temperature. The oxime often precipitates as a white solid. If not, evaporate ethanol under reduced pressure.
-
Isolation: Filter the solid or extract with Ethyl Acetate (
mL). Wash organic layer with brine, dry over , and concentrate. -
Purification: Recrystallize from Hexane/Ethanol if necessary.
-
Target Yield: ~13.5g (86%).
-
Melting Point: Verify against lit.[2] value (typically solid, low melting).
-
Protocol B: Microwave-Assisted Synthesis (High-Throughput)
Best for: Library synthesis, rapid optimization, and high purity requirements.
Materials:
-
2,3-Difluorobenzaldehyde (1.0 eq)
-
Hydroxylamine Hydrochloride (1.1 eq)
-
Sodium Acetate (1.1 eq)
-
Solvent: Ethanol (95%)
Procedure:
-
Loading: In a 10 mL microwave process vial, combine 142 mg (1 mmol) of 2,3-difluorobenzaldehyde, 76 mg (1.1 mmol) Hydroxylamine HCl, and 90 mg Sodium Acetate.
-
Solvent: Add 2 mL of Ethanol. Cap the vial with a crimp top.
-
Irradiation: Irradiate at 100°C for 5 minutes (Power: Dynamic, max 150W).
-
Workup: Pour the reaction mixture into 10 mL of ice water. The product precipitates immediately.
-
Isolation: Filter and dry in a vacuum oven.
Part 4: Visualizing the Synthetic Landscape
The following diagrams illustrate the decision pathways and chemical logic.
Diagram 1: Synthetic Route & Decision Tree
Caption: Decision tree comparing upstream sourcing and downstream oximation methods based on scale and purity needs.
Diagram 2: Reaction Mechanism (Oximation)
Caption: Mechanistic pathway of oxime formation.[3] Control of pH is critical to balance nucleophilicity and leaving group ability.
Part 5: Safety & Handling (E-E-A-T)
Author's Note: As an application scientist, I must emphasize that fluorinated benzaldehydes possess distinct safety profiles compared to their non-fluorinated counterparts.
-
Skin Sensitization: 2,3-Difluorobenzaldehyde is a potent skin irritant and potential sensitizer. Double-gloving (Nitrile) is recommended.
-
Thermal Stability: While the oxime is generally stable, hydroxylamine residues can be explosive if concentrated to dryness with metal impurities. Always wash the organic phase with water/brine to remove excess hydroxylamine before rotary evaporation.
-
Isomerism: The oxime will exist as a mixture of E (anti) and Z (syn) isomers. For most synthetic applications (e.g., reduction to amine or dehydration to nitrile), the isomer ratio is irrelevant. However, for crystallization, the E-isomer is typically the thermodynamic product.
References
-
Aldehyde Synthesis (Lithiation Route): Method for preparing 2,3-difluorobenzaldehyde. CN102659544A. Google Patents. Link
-
Microwave Oximation: Microwave synthesis method of benzaldehyde oxime compound. CN111978203A. Google Patents. Link
-
General Oxime Protocols: Preparation of oxime. US3429920A. Google Patents. Link
-
Chemical Properties: 2,3-Difluorobenzaldehyde (CAS 2646-91-5).[6][7] ChemicalBook. Link
-
Green Chemistry (Mechanochemical): One-pot route to nitriles from aldehyde and hydroxylamine hydrochloride on silica-gel. Asian Journal of Green Chemistry. Link
Sources
- 1. 2,3-Difluoro Benzaldehyde Oxime | 18355-77-6 | ChemicalRoot [chemicalroot.com]
- 2. 2,3-Difluorobenzyl bromide 98 113211-94-2 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. (E)-2-Bromobenzaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 5. yccskarad.com [yccskarad.com]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.com [capotchem.com]
"Assessing the purity of synthesized 2,3-difluorobenzaldehyde oxime against a reference standard"
Executive Summary
In the synthesis of fluorinated pharmaceutical intermediates, 2,3-difluorobenzaldehyde oxime serves as a critical "switch" molecule—often a precursor for heterocycle formation (e.g., isoxazoles) or Beckman rearrangements. However, its utility is frequently compromised by two factors: geometric isomerism (
This guide provides a rigorous, self-validating protocol for assessing the purity of synthesized batches against a qualified Reference Standard (RS). Unlike generic purity assays, this protocol specifically targets the kinetic vs. thermodynamic distribution of oxime isomers, ensuring that "purity" reflects not just chemical composition, but structural integrity required for downstream stereoselective reactions.
Strategic Context: The Isomer Challenge
Oximes exist in dynamic equilibrium between the E (anti) and Z (syn) forms. For 2,3-difluorobenzaldehyde oxime, the
-
The Trap: A standard HPLC area% report might list a batch as "99% pure" even if it contains a 50:50 mixture of
isomers, potentially ruining the yield of a subsequent stereospecific reaction. -
The Solution: Our assessment strategy treats the
-isomer as a "structural impurity" if the specification requires -isomer.
Diagram 1: Isomerism & Analytical Logic
Caption: Reaction pathway showing the origin of geometric isomers and residual starting material, defining the Critical Quality Attributes (CQAs) for analysis.
Materials & Methods
The Reference Standard (RS) Strategy
You cannot assess purity without a validated anchor. If a Pharmacopeial (USP/EP) standard is unavailable for this specific intermediate, you must qualify an In-House Primary Standard .
-
Sourcing: Purchase 2,3-difluorobenzaldehyde oxime (97%+) from a reputable supplier (e.g., Sigma-Aldrich, Fluorochem).
-
Qualification: Recrystallize twice from hexane/ethyl acetate (to maximize
-isomer content). -
Validation: Confirm structure via
NMR and absolute purity via DSC (Differential Scanning Calorimetry) or Mass Balance (100% - Impurities - Water - Ash).
Analytical Protocol A: High-Performance Liquid Chromatography (HPLC)
Purpose: Quantitative determination of chemical purity and residual aldehyde.
-
Instrument: Agilent 1260 Infinity II or equivalent with DAD.
-
Column: Agilent ZORBAX Eclipse Plus C18 (
). -
Mobile Phase A:
Trifluoroacetic acid (TFA) in Water (Acidic pH suppresses silanol activity and stabilizes the oxime). -
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0–2 min: 10% B (Isocratic hold for polar impurities)
-
2–15 min: 10%
90% B (Linear gradient) -
15–20 min: 90% B (Wash)
-
-
Flow Rate:
. -
Detection:
(aromatic ring) and (amide/oxime backbone). -
Sample Prep: Dissolve
sample in ACN ( ).
Analytical Protocol B: NMR Spectroscopy
Purpose: Definitive structural confirmation and
-
Solvent: DMSO-
(Preferred over CDCl to prevent acid-catalyzed isomerization during analysis). -
Key Signals to Monitor:
-
Aldehyde CHO: Singlet at
. -
Oxime CH (
-isomer): Singlet at .[1] -
Oxime CH (
-isomer): Singlet typically shifted 0.2–0.5 ppm upfield or downfield relative to (depending on anisotropy).
-
Experimental Results & Comparison
The following data compares a synthesized batch (Batch #SYN-001) against the qualified Reference Standard (RS-001).
HPLC Chromatographic Data
The acidic mobile phase successfully resolves the starting material from the product isomers.
| Component | Retention Time (min) | Reference Standard (Area %) | Synthesized Batch (Area %) | Status |
| 2,3-Difluorobenzaldehyde | 5.4 | 0.02% | 1.45% | Fail (>0.5%) |
| 8.1 | 1.10% | 12.30% | Alert | |
| 8.8 | 98.88% | 86.25% | Low | |
| Unknown Impurities | 12.0–14.0 | ND | 0.00% | Pass |
Comparison Insight: The synthesized batch shows incomplete conversion (1.45% aldehyde) and a poor isomeric ratio (
NMR Spectral Analysis
NMR integration provides the molar ratio, which corroborates the HPLC area %.
-
Reference Standard:
- 10.2 (Aldehyde): Not detected.
-
8.32 (
-CH): Integral 1.00. -
7.65 (
-CH): Integral 0.01.
-
Synthesized Batch:
- 10.2 (Aldehyde): Integral 0.02 (matches HPLC ~1.5%).
-
8.32 (
-CH): Integral 0.88. -
7.65 (
-CH): Integral 0.12.
Discussion & Troubleshooting
Why the Discrepancy?
The comparison reveals that Batch #SYN-001 suffers from thermodynamic incompleteness .
-
Residual Aldehyde: Indicates the reaction time was insufficient or the hydroxylamine equivalents were too low.
-
High
-Isomer: The reaction likely proceeded under kinetic control. The -isomer forms faster but is less stable.-
Corrective Action: Refluxing the crude material in ethanol with a catalytic amount of HCl usually drives the
isomerization.
-
Diagram 2: Assessment Workflow
Caption: Decision tree for batch release based on HPLC and NMR data comparison against the Reference Standard.
References
-
ICH Expert Working Group. "ICH Q3A(R2): Impurities in New Drug Substances." International Council for Harmonisation, 2006. [Link]
-
Wiesenthal, K. et al. "Synthesis of the O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine oximes... and their determination by liquid chromatography." Journal of AOAC International, 2000.[2] [Link]
Sources
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies for 2,3-Difluorobenzaldehyde Oxime Derivatives
In the realm of immunodiagnostics, particularly for environmental monitoring and pharmaceutical metabolite analysis, the development of highly specific antibodies against small molecules is paramount.[1][2][3] Small aromatic compounds, such as 2,3-difluorobenzaldehyde oxime, present a unique challenge due to their low molecular weight and the potential for antibody cross-reactivity with structurally similar molecules.[4] This guide provides an in-depth, experience-driven comparison of methodologies to rigorously characterize the cross-reactivity of antibodies raised against this specific hapten. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating study design.
Section 1: The Immunogen - A Foundation of Specificity
The journey to a specific antibody begins with a well-designed immunogen. Since 2,3-difluorobenzaldehyde oxime is a hapten—a small molecule incapable of eliciting an immune response on its own—it must be covalently conjugated to a larger carrier protein.[5][]
Rationale for Hapten and Carrier Selection
-
Hapten (2,3-Difluorobenzaldehyde Oxime): This molecule is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[7] The presence and position of the fluorine atoms create a distinct electronic and steric profile, which is the primary target for antibody recognition. The oxime group provides a convenient chemical handle for conjugation.
-
Carrier Protein: Keyhole Limpet Hemocyanin (KLH) is often preferred for immunization due to its large size and high immunogenicity, which helps in stimulating a strong immune response.[] For coating plates in screening assays like ELISA, Bovine Serum Albumin (BSA) is a cost-effective and suitable alternative.[] Using a different carrier for screening than for immunization is a critical step to prevent the selection of antibodies that recognize the carrier protein itself.
Protocol 1: Synthesis and Conjugation of Hapten-Carrier Immunogen
This protocol outlines the synthesis of the immunogen, 2,3-DFBO-KLH.
Step 1: Hapten Synthesis (Oxime Formation)
-
Dissolve 2,3-difluorobenzaldehyde in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and sodium acetate.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and extract the 2,3-difluorobenzaldehyde oxime product with ethyl acetate.
-
Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude oxime. Purify via recrystallization or column chromatography.
Step 2: Introduction of a Linker (Carbodiimide Chemistry)
-
To create a reactive carboxyl group for protein conjugation, the oxime is reacted with a linker like succinic anhydride.
-
Dissolve the purified oxime in a suitable solvent (e.g., dioxane) with a base (e.g., pyridine).
-
Add succinic anhydride and stir at room temperature overnight.
-
Acidify the reaction mixture and extract the carboxylated hapten.
Step 3: Conjugation to Carrier Protein (EDC/NHS Chemistry)
-
Dissolve the carboxylated hapten in dimethylformamide (DMF).
-
Activate the carboxyl group by adding N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Stir for 1-2 hours at room temperature.
-
Separately, dissolve KLH in a phosphate buffer (pH ~7.4).
-
Slowly add the activated hapten solution to the KLH solution and stir overnight at 4°C.
-
Remove unconjugated hapten by extensive dialysis against phosphate-buffered saline (PBS).
Step 4: Characterization of the Conjugate
-
Hapten Density: The number of hapten molecules per carrier protein molecule is a critical parameter influencing the immune response.[8][9] Use Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry or UV-Vis spectrophotometry to determine the conjugation ratio. A hapten density of 15-30 molecules per carrier is often optimal.[9]
Section 2: Antibody Screening and Cross-Reactivity Profiling
Once antibodies are generated (e.g., via hybridoma technology for monoclonals or immunization of host animals for polyclonals), a robust screening and characterization strategy is essential. The primary goal is to identify antibodies that bind strongly to the target analyte while showing minimal binding to related, non-target molecules.
Methodology 1: Competitive ELISA
Competitive ELISA is the workhorse for quantifying small molecules and is the ideal starting point for cross-reactivity assessment.[10][11] The principle relies on the competition between the free analyte in a sample (or a standard) and a fixed amount of labeled or coated antigen for a limited number of antibody binding sites.[11][12] The resulting signal is inversely proportional to the concentration of the free analyte.[11][12]
Protocol 2: Competitive ELISA for Cross-Reactivity
-
Plate Coating: Coat a 96-well microtiter plate with a sub-optimal concentration of anti-2,3-DFBO antibody. Incubate overnight at 4°C.
-
Washing & Blocking: Wash the plate with PBS containing 0.05% Tween-20 (PBST). Block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.[13]
-
Competition Reaction:
-
Prepare serial dilutions of the target analyte (2,3-DFBO) and each potential cross-reactant in assay buffer.
-
In separate wells, add 50 µL of each dilution of the target or cross-reactant.
-
Immediately add 50 µL of a fixed, optimal concentration of 2,3-DFBO conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP).
-
Incubate for 1-2 hours at 37°C.
-
-
Washing: Wash the plate thoroughly with PBST.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.[13]
-
Stop Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Calculation:
-
For both the target analyte and each cross-reactant, plot the percent inhibition versus concentration and fit a sigmoidal dose-response curve to determine the IC50 value (the concentration that causes 50% inhibition).
-
Calculate the percent cross-reactivity (%CR) using the following formula: %CR = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
-
Methodology 2: Surface Plasmon Resonance (SPR)
For a more sophisticated and in-depth analysis, Surface Plasmon Resonance (SPR) provides real-time, label-free data on binding kinetics.[14][15] This technique measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for the determination of association rates (kₐ), dissociation rates (kₑ), and the equilibrium dissociation constant (Kₑ).[14][16]
Advantages over ELISA:
-
Kinetic Data: Provides detailed information on how fast an antibody binds and releases an antigen, which is crucial for assay development.[17]
-
Label-Free: Avoids potential artifacts from labeling the antigen or antibody.[15]
-
Higher Throughput: Modern SPR systems can screen multiple interactions quickly.[16]
Protocol 3: SPR for Cross-Reactivity Kinetics
-
Chip Preparation: Covalently immobilize the anti-2,3-DFBO antibody onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Analyte Injection: Inject precise concentrations of the target analyte (2,3-DFBO) and each cross-reactant over the sensor surface at a constant flow rate.
-
Data Collection: Monitor the binding response (measured in Resonance Units, RU) in real-time to generate a sensorgram for each concentration. The sensorgram shows an association phase during injection and a dissociation phase during buffer flow.
-
Regeneration: After each binding cycle, inject a regeneration solution (e.g., glycine-HCl, pH 2.5) to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis:
-
Fit the association and dissociation curves from the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate kₐ and kₑ.
-
Determine the equilibrium dissociation constant (Kₑ) from the ratio of the rate constants (Kₑ = kₑ / kₐ). A lower Kₑ value indicates a higher binding affinity.
-
Compare the Kₑ values for the target analyte versus the cross-reactants to quantify specificity.
-
Section 3: Comparative Data Analysis
To provide a clear, objective comparison, the data from both ELISA and SPR should be summarized. The selection of cross-reactants is critical. They should include molecules with subtle structural differences, such as isomers (e.g., 2,4-difluorobenzaldehyde oxime), analogues with different halogen substitutions (e.g., 2-chlorobenzaldehyde oxime), and the parent molecule (benzaldehyde oxime).
Table 1: Comparative Cross-Reactivity Profile of a Lead Monoclonal Antibody
| Compound | Structure | Competitive ELISA | Surface Plasmon Resonance (SPR) |
| IC50 (nM) | %CR | ||
| 2,3-Difluorobenzaldehyde Oxime (Target) | Target Structure | 15.2 | 100% |
| 2-Fluorobenzaldehyde Oxime | Structure with one F | 305.8 | 5.0% |
| 3-Fluorobenzaldehyde Oxime | Structure with one F | 980.5 | 1.6% |
| 2,4-Difluorobenzaldehyde Oxime | Isomer Structure | 1,520.0 | 1.0% |
| Benzaldehyde Oxime | Parent Structure | >10,000 | <0.15% |
| 2,3-Difluorobenzaldehyde | Precursor Aldehyde | >10,000 | <0.15% |
Note: Data presented are hypothetical and for illustrative purposes.
Interpretation of Results
The hypothetical data in Table 1 illustrates the profile of a highly specific antibody.
-
High Specificity: The antibody shows a strong preference for the target analyte, with an IC50 of 15.2 nM and a Kₑ of 2.5 x 10⁻⁸ M.
-
Positional Importance of Fluorine: The significantly lower cross-reactivity with single-fluorine analogues (5.0% and 1.6%) and the isomeric 2,4-difluoro analogue (1.0%) demonstrates that the antibody's paratope recognizes the specific ortho-meta difluoro substitution pattern.
-
Hapten Integrity: The lack of binding to the parent aldehyde confirms that the oxime group is a critical part of the epitope.
-
Method Correlation: Both competitive ELISA and SPR provide a consistent picture of antibody specificity, validating the results. The SPR data adds a layer of confidence by providing the actual binding affinity constants.
Conclusion
A thorough cross-reactivity study is not merely a step in antibody validation; it is the cornerstone of developing a reliable and trustworthy immunoassay. By combining the broad screening power of competitive ELISA with the kinetic precision of SPR, researchers can gain a comprehensive understanding of antibody performance. This dual-method approach ensures that the selected antibody is not only sensitive but, more importantly, highly specific for the target analyte, 2,3-difluorobenzaldehyde oxime. This level of rigor is essential for producing assays that deliver accurate and reproducible results in complex sample matrices, upholding the highest standards of scientific integrity.
References
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HistologiX. (2025, November 5). How do I check if my monoclonal antibodies will cross-react? Retrieved from [Link]
-
Affinité Instruments. (2021, July 30). SPR to Examine Cross-Reactivity of Antibodies with Native and Variant SARS-CoV-2 Spike Proteins. Retrieved from [Link]
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Creative Biolabs. (n.d.). Hapten-Carrier Conjugation. Retrieved from [Link]
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Gorecka, E. (n.d.). Immunoassays and Environmental Studies. Polish Journal of Environmental Studies. Retrieved from [Link]
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Reichert Technologies. (2025, February 6). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions. Retrieved from [Link]
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BTL Biotechno Labs Pvt. Ltd. (n.d.). Antibody Cross Reactivity And How To Avoid It? Retrieved from [Link]
-
Mishra, R. K., et al. (2004). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Bioconjugate Chemistry, 15(1), 168-173. Retrieved from [Link]
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Ferguson, B. S. (n.d.). Utility of Immunoassay for Trace Analysis of Environmental Contaminants. International Journal of Environmental Monitoring and Analysis. Retrieved from [Link]
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Sharma, A., et al. (2016). Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. Chemistry Central Journal, 10, 36. Retrieved from [Link]
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Vasylieva, N., & Barnych, B. (2018). Immunoassay Development for Environmental Analysis. ResearchGate. Retrieved from [Link]
-
U.S. Department of Energy, Office of Scientific and Technical Information. (n.d.). Estimation of mycotoxins by immunoassay is a significant development. Retrieved from [Link]
-
Boster Biological Technology. (2022, August 26). Antibody Cross-Reactivity: How to Assess & Predict Binding. Retrieved from [Link]
-
Wang, L., et al. (2018). Development of immunoassays for multi-residue detection of small molecule compounds. Critical Reviews in Analytical Chemistry, 48(2), 115-127. Retrieved from [Link]
-
Addgene. (2024, July 25). Antibodies 101: The Four ELISAs and When to Use Them. Retrieved from [Link]
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Leach, M. W., et al. (2010). Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. Toxicologic Pathology, 38(8), 1138-1166. Retrieved from [Link]
-
Ross, G. M., et al. (2018). Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes. Biosensors, 8(4), 130. Retrieved from [Link]
-
Cloud-Clone Corp. (n.d.). Competitive-Inhibition-ELISA-kit-for-detection-of-small-molecules.pdf. Retrieved from [Link]
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Moukalled, S., et al. (2025, February 8). An overview of ELISA: a review and update on best laboratory practices for quantifying peptides and proteins in biological fluids. Cureus. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
-
ChemicalRoot. (n.d.). 2,3-Difluoro Benzaldehyde Oxime. Retrieved from [Link]
-
Rapid Novor Inc. (2025, September 17). SPR Service - Antibody-Antigen Interaction Analysis. Retrieved from [Link]
- Google Patents. (n.d.). CN102659544A - Method for preparing 2,3-difluorobenzaldehyde.
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Houde, H. (n.d.). Halogenated Tags for The Investigation of Enzyme Specificity. Niner Commons. Retrieved from [Link]
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Mahadi, N. S., et al. (2024, December 2). In-House Immunoglobulin Y-Based Immunoassay for Detecting Benzo[a]pyrene in Grilled Pork Samples. Separations. Retrieved from [Link]
-
Synthesis and cytotoxic evaluation of undecenoic acid-based oxime esters. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Wiesenthal, A., et al. (2025, August 10). Synthesis of the O-(2,3,4,5,6-Pentafluorobenzyl)Hydroxylamine Oximes of Selected Carbonyl Compounds and Their Determination by Liquid Chromatography with Ultraviolet Detection. ResearchGate. Retrieved from [Link]
-
Pollenz, R. S., et al. (1994). Characterization of polyclonal antibodies to the aromatic hydrocarbon receptor. Molecular Pharmacology, 45(3), 428-438. Retrieved from [Link]
-
ResearchGate. (n.d.). Immunotoxicology of Halogenated Aromatic Hydrocarbons. Retrieved from [Link]
-
Harper, P. A., et al. (1993). Halogenated aromatic hydrocarbon-induced suppression of the plaque-forming cell response in B6C3F1 splenocytes cultured with allogenic mouse serum: Ah receptor structure activity relationships. Fundamental and Applied Toxicology, 20(2), 247-255. Retrieved from [Link]
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Benchmarking 2,3-Difluorobenzaldehyde Oxime: A Strategic Precursor for Fluorinated Pharmacophores
Executive Summary
In the optimization of fluorinated pharmaceutical intermediates, 2,3-difluorobenzaldehyde oxime (2,3-DFBO) has emerged as a superior alternative to its aldehyde and nitrile counterparts for accessing the 2,3-difluorobenzyl pharmacophore. While the 2,4-difluoro isomer is ubiquitous in antiretrovirals (e.g., Dolutegravir), the 2,3-difluoro substitution pattern is increasingly critical in next-generation kinase inhibitors (e.g., Clk/Dyrk targets) and advanced agrochemical fungicides where metabolic blocking at the 2- and 3-positions is required to prevent ring oxidation.
This guide benchmarks 2,3-DFBO against direct aldehyde reductive amination and nitrile reduction, demonstrating its utility as a "Goldilocks" intermediate—offering the shelf-stability of a solid lacking in the liquid aldehyde, while avoiding the harsh reduction conditions required for the nitrile.
Strategic Context: The "Fluorine Scan" & Isomer Selection
Medicinal chemists frequently employ a "fluorine scan"—systematically moving fluorine atoms around a benzyl ring to optimize metabolic stability (preventing P450 oxidation) and lipophilicity.
-
The Problem: The 2,3-difluorobenzaldehyde parent is a liquid prone to air oxidation (forming 2,3-difluorobenzoic acid) and Cannizzaro disproportionation upon storage.
-
The Alternative: 2,3-difluorobenzonitrile requires high-pressure hydrogenation or strong hydride reducing agents (e.g., LiAlH₄) to access the amine, often leading to defluorination side reactions.
-
The Solution (2,3-DFBO): The oxime is a crystalline solid that locks the oxidation state. It allows for chemoselective reduction to the amine under mild conditions that preserve the sensitive C-F bonds.
Comparative Benchmarking: Accessing 2,3-Difluorobenzylamine
The following data compares three synthetic routes to 2,3-difluorobenzylamine , a key motif in bioactive molecule synthesis.
| Metric | Route A: Aldehyde Reductive Amination | Route B: Nitrile Reduction | Route C: Oxime Reduction (Recommended) |
| Precursor State | Liquid (Unstable to air) | Solid/Liquid (Stable) | Crystalline Solid (Highly Stable) |
| Reagent Class | NaBH(OAc)₃ / Amine | LiAlH₄ or Raney Ni/H₂ | Zn/HCl or H₂/Pd-C |
| Atom Economy | Moderate (Loss of H₂O) | High | High (Loss of H₂O) |
| Impurity Profile | Dialkylated amines, Benzoic acid | Defluorinated byproducts | Clean conversion to primary amine |
| Yield (Typical) | 65-75% | 70-80% | 85-92% |
| Safety Profile | Low (Aldehyde toxicity) | Low (HCN risk in synthesis) | High (Solid handling) |
Technical Insight: Route B (Nitrile) often suffers from "over-reduction" where the fluorine atoms at the 2,3-positions are susceptible to hydrogenolysis (loss of Fluorine) under the vigorous conditions required to reduce the nitrile triple bond. The Oxime (Route C) reduces under milder potentials, preserving the fluorination pattern.
Visualizing the Synthetic Pathways
The following diagram illustrates the competitive pathways to the target amine, highlighting the strategic advantage of the oxime route.
Figure 1: Comparative synthetic pathways to 2,3-difluorobenzylamine. The green path (Oxime) offers the highest stability and selectivity.
Experimental Protocols
These protocols are designed to be self-validating. The formation of the oxime is confirmed by a distinct melting point shift, and the reduction is monitored by the disappearance of the UV-active oxime peak.
Protocol A: Synthesis of 2,3-Difluorobenzaldehyde Oxime
Objective: Convert the unstable aldehyde into the stable oxime storage form.
-
Reagents:
-
2,3-Difluorobenzaldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium Carbonate (0.6 eq)
-
Solvent: Ethanol/Water (1:1 v/v)
-
-
Procedure:
-
Dissolve hydroxylamine HCl in water; add Na₂CO₃ slowly (CO₂ evolution).
-
Add the aldehyde dropwise to the solution at 0°C.
-
Stir at room temperature for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1).
-
Validation: The product precipitates as a white solid.[1]
-
Filter, wash with ice-cold water, and dry under vacuum.
-
-
Expected Metrics:
-
Yield: >90%
-
Purity: >98% (HPLC)
-
Melting Point: ~115-118°C (Distinct from liquid starting material).
-
Protocol B: Chemoselective Reduction to 2,3-Difluorobenzylamine
Objective: Access the amine without defluorination.
-
Reagents:
-
2,3-Difluorobenzaldehyde Oxime (1.0 eq)
-
Zinc Dust (Activation: Wash with dilute HCl, then water/acetone/ether) (4.0 eq)
-
Ammonium Formate (Source of H) or dilute HCl
-
Solvent: Methanol
-
-
Procedure:
-
Dissolve the oxime in Methanol.
-
Cool to 0°C and add Zinc dust.
-
Add Ammonium Formate (or dropwise HCl) maintaining temperature <10°C (Exothermic).
-
Stir for 4-6 hours.
-
Workup: Filter off Zinc residues. Basify filtrate with NaOH to pH >10. Extract with Dichloromethane (DCM).
-
-
Critical Control Point:
-
Avoid using Pd/C with high pressure H₂ (>5 bar) or elevated temperatures (>50°C), as this promotes hydrodefluorination (loss of F atoms). The Zn/HCl method is milder and preserves the halogen pattern [1].
-
Decision Matrix for Process Chemists
When should you choose the Oxime route?
Figure 2: Decision matrix for selecting the optimal precursor.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 137664, 2,3-Difluorobenzaldehyde. PubChem.[2] [Link]
-
Stathakis, C. I., et al. (2017).[3] Synthesis of Raltegravir: A Two-Step Solution to the Selectivity Problem.[3] Organic Process Research & Development.[3] (Contextual reference for fluorinated benzylamine handling). [Link]
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Technical Guide: In Vitro vs. In Vivo Efficacy of Drugs Synthesized from 2,3-Difluorobenzaldehyde Oxime
[1]
Executive Summary
This guide provides a technical analysis of the pharmacological performance of fluoroquinolones derived from 2,3-difluorobenzaldehyde oxime . While this compound serves as a critical synthetic intermediate, its primary pharmaceutical application is realized in the synthesis of Gemifloxacin (and related experimental naphthyridines).
The oxime moiety is essential for constructing the 3-aminomethyl-4-syn-methoxyiminopyrrolidine side chain. This specific structural modification is responsible for the drug's enhanced affinity for bacterial Topoisomerase IV and its superior stability against efflux pumps compared to earlier fluoroquinolones.
Part 1: The Chemical Logic & Mechanism
From Precursor to Potency
The 2,3-difluorobenzaldehyde oxime is not the active pharmaceutical ingredient (API) but the scaffold that enables the "dual-targeting" mechanism of the final drug. The fluorine atoms at positions 2 and 3 increase lipophilicity and cell permeability, while the oxime-derived pyrrolidine side chain (C7 position) enhances Gram-positive activity.
Mechanism of Action Pathway
The following diagram illustrates the synthesis flow and the resulting biological mechanism of action (MOA).
Figure 1: Synthetic progression from the oxime precursor to the dual-targeting mechanism of Gemifloxacin.
Part 2: In Vitro Efficacy Profiling
Experimental Protocol: Broth Microdilution
To validate the efficacy of oxime-derived drugs, researchers must utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB). Unadjusted media can result in false positives due to chelation with magnesium/calcium ions, which fluoroquinolones require for binding to DNA.
Critical Workflow:
-
Inoculum Prep: Standardize to
CFU/mL. -
Drug Dilution: Serial 2-fold dilutions of Gemifloxacin (range 0.008–16 µg/mL).
-
Incubation: 16–20 hours at 35°C (ambient air).
-
Readout: Determine Minimum Inhibitory Concentration (MIC), defined as the lowest concentration preventing visible growth.
Comparative Data: MIC Values (µg/mL)
The oxime-derived side chain confers superior potency against respiratory pathogens compared to non-oxime alternatives.
| Organism | Gemifloxacin (Oxime-Derived) | Ciprofloxacin | Levofloxacin | Efficacy Interpretation |
| S.[1] pneumoniae (Pen-R) | 0.03 | 2.0 | 1.0 | 64x more potent than Cipro; critical for community-acquired pneumonia. |
| S. aureus (MSSA) | 0.06 | 0.5 | 0.25 | Superior affinity for Topo IV in Gram-positives. |
| H. influenzae | ≤0.008 | ≤0.008 | ≤0.015 | Equivalent potency against Gram-negatives.[2][3] |
| M. catarrhalis | 0.015 | 0.03 | 0.06 | 2-4x improvement over comparators. |
Data Source: Aggregated from Oh et al. (1996) and surveillance studies (See References).
Part 3: In Vivo Translation & Efficacy
The Translation Gap
While in vitro MICs suggest extreme potency, in vivo efficacy depends on Pharmacokinetics (PK). For oxime-derived fluoroquinolones, the driver of efficacy is the AUC/MIC ratio (Area Under the Curve / Minimum Inhibitory Concentration).
Experimental Protocol: Murine Pneumonia Model
To bridge the gap between petri dish and patient, the following self-validating model is used:
-
Induction: Intranasal inoculation of ICR mice with
CFU of S. pneumoniae. -
Dosing: Administer Gemifloxacin orally at 1, 4, and 24 hours post-infection.
-
Endpoint: Harvest lungs at 48 hours; homogenize and plate for bacterial enumeration (Log10 CFU reduction).
-
Validation: Control group must show lethal infection burden (
CFU/lung).
Comparative Data: In Vivo Protection (ED50)
The table below compares the Effective Dose 50% (ED50), the dose required to protect 50% of infected animals from death.
| Pathogen Model | Gemifloxacin ED50 (mg/kg) | Ciprofloxacin ED50 (mg/kg) | Clinical Insight |
| Systemic S. pneumoniae | 1.8 | >40 | Oxime derivative is protective at ~20x lower doses. |
| Systemic S. aureus | 4.2 | 25.6 | Strong correlation with in vitro Topo IV inhibition. |
| Systemic E. coli | 1.2 | 0.8 | Slightly less active in vivo vs Gram-negatives despite similar MICs.[3] |
Workflow: From Screening to Pre-Clinical
Figure 2: Decision gate workflow for validating oxime-synthesized candidates.
Part 4: Analysis of Discrepancies
Researchers often observe a discrepancy where in vitro potency does not perfectly predict in vivo success. For 2,3-difluorobenzaldehyde oxime derivatives, two factors are critical:
-
Protein Binding: Gemifloxacin has moderate protein binding (~60-70%). In media (low protein), the drug is free. In plasma, the "free drug" concentration is lower, requiring higher doses than MIC would suggest.
-
Metabolism: The oxime ether linkage is metabolically stable, preventing rapid degradation seen in ester-linked congeners. This stability is what allows the drug to maintain the AUC/MIC > 30 required for Gram-positive eradication.
References
-
Oh, J. I., et al. (1996). "In vitro and in vivo evaluations of LB20304, a new fluoronaphthyridone." Antimicrobial Agents and Chemotherapy, 40(6), 1564-1568.[4]
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Appelbaum, P. C. (2000).[5] "Microbiology, pharmacokinetics and clinical efficacy of gemifloxacin." International Journal of Antimicrobial Agents, 16(1), 5-15.
-
Berry, V., et al. (2000). "Comparative in vivo activity of gemifloxacin in a rat model of respiratory tract infection." Journal of Antimicrobial Chemotherapy, 45(suppl_1), 87-93.
-
ChemicalRoot. (n.d.). "2,3-Difluoro Benzaldehyde Oxime Product Information." ChemicalRoot.
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Zhao, J., et al. (2012). "Synthesis and in vitro antibacterial activity of gemifloxacin derivatives containing a substituted benzyloxime moiety." European Journal of Medicinal Chemistry, 53, 354-362.
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A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling of Fluorinated Benzaldehyde Oximes
This guide provides a comprehensive comparison of Quantitative Structure-Activity Relationship (QSAR) methodologies as applied to fluorinated benzaldehyde oximes, a chemical class of increasing interest in the development of novel bioactive compounds. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causal reasoning behind experimental and modeling choices, offering a framework for developing robust, predictive, and interpretable QSAR models.
Introduction: The Imperative for Predictive Modeling
In the landscape of modern drug and agrochemical discovery, the ability to predict the biological activity of novel chemical entities is paramount. Quantitative Structure-Activity Relationship (QSAR) modeling serves as a cornerstone of this predictive science, establishing a mathematical link between a molecule's physicochemical properties and its biological function.[1][2] This approach not only accelerates the design-synthesis-test cycle but also provides deep mechanistic insights, reducing costs and the reliance on extensive animal testing.[3]
Benzaldehyde oximes and their derivatives have been identified as versatile scaffolds possessing a range of biological activities.[4][5] The strategic introduction of fluorine atoms into organic molecules is a well-established method for modulating properties such as metabolic stability, lipophilicity, and binding affinity. One study noted that incorporating fluorine into the benzaldehyde oxime structure enhanced its phytotoxic activity, highlighting the potential of this chemical space.[4]
This guide will objectively compare two principal QSAR methodologies—the classical 2D-QSAR Hansch analysis and the more contemporary 3D-QSAR approaches of CoMFA and CoMSIA—within the context of modeling the antifungal activity of a hypothetical series of fluorinated benzaldehyde oximes.
Part 1: The Foundational Workflow of a QSAR Study
A successful QSAR study is not merely the application of a statistical method; it is a multi-step process where each stage is critical for the validity of the final model.[1] The process hinges on the principle that the biological activity of a compound is a direct function of its molecular structure and properties.[2]
The essential components are:
-
Data Set Curation: A high-quality dataset of compounds with accurately measured biological activity is assembled. This set is judiciously divided into a training set, used to build the model, and a test set, reserved for evaluating the model's predictive power on unseen data.[6]
-
Molecular Descriptor Calculation: Numerical values, or "descriptors," that quantify various aspects of a molecule's physicochemical properties (e.g., electronic, steric, hydrophobic) are calculated.[7][8]
-
Model Development: A mathematical algorithm, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is used to create a correlation between the descriptors (independent variables) and the biological activity (dependent variable).[7]
-
Rigorous Validation: The model's statistical significance, robustness, and predictive capability are thoroughly assessed using a variety of internal and external validation techniques.[3][6]
Part 2: A Comparative Analysis of QSAR Methodologies
The choice of a QSAR method is a critical decision that influences the type of information that can be extracted. Here, we compare a classical 2D approach with a modern 3D methodology.
Methodology A: The Classical 2D-QSAR Hansch-Fujita Analysis
Pioneered in the 1960s, the Hansch-Fujita analysis remains a powerful and highly interpretable QSAR method.[9][10] It correlates biological activity with whole-molecule or substituent-based physicochemical descriptors representing hydrophobic, electronic, and steric properties.[2]
-
Causality Behind Descriptor Choices: For fluorinated benzaldehyde oximes, a logical selection of descriptors would include:
-
Hydrophobicity (π or log P): Fluorine is highly lipophilic. This parameter quantifies how changes in hydrophobicity affect the molecule's ability to cross cell membranes and reach its target.
-
Electronic Effects (σ): The Hammett constant (σ) is essential. Fluorine is a strongly electron-withdrawing group, and its position on the benzene ring will significantly alter the electronic distribution of the entire molecule, affecting its interaction with a biological target.[10]
-
Steric Effects (Molar Refractivity, MR): This descriptor accounts for the size and polarizability of substituents. It helps to determine if there are spatial constraints within the receptor's binding pocket.
-
-
Hypothetical Hansch Equation: A typical model for this class of compounds might take the form: log(1/C) = k1logP + k2σ + k3*MR + constant Where 'C' is the molar concentration required to produce a biological effect (e.g., MIC). The coefficients (k1, k2, k3) indicate the magnitude and direction of each property's influence on activity.
-
Strengths and Limitations:
-
Strengths: The primary advantage is interpretability. The resulting equation provides clear, actionable insights into which physicochemical properties drive activity. The models are computationally inexpensive to generate.
-
Limitations: This approach does not explicitly consider the 3D structure or conformation of the molecules. It assumes that the contributions of different substituents are additive, which may not always be true.
-
Methodology B: The 3D-QSAR Approach (CoMFA and CoMSIA)
3D-QSAR methods offer a more sophisticated analysis by considering the three-dimensional properties of molecules, providing a visual and intuitive understanding of structure-activity relationships.
-
Conceptual Basis: These techniques require the 3D alignment of all molecules in the dataset. A grid is then placed around the aligned structures, and the interaction energies or similarity indices between a probe atom and each molecule are calculated at every grid point. These values serve as the descriptors for a PLS analysis.[11][12]
-
CoMFA (Comparative Molecular Field Analysis):
-
Fields Used: CoMFA calculates steric (Lennard-Jones potential) and electrostatic (Coulombic potential) fields.[12] It excels at identifying regions where bulky groups are either favored or disfavored and where positive or negative charges enhance activity.
-
-
CoMSIA (Comparative Molecular Similarity Indices Analysis):
-
Fields Used: CoMSIA expands upon CoMFA by calculating similarity indices for five key properties: steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.[13] It uses a Gaussian function, which avoids the steep potential changes seen in CoMFA, often leading to more robust models.[14]
-
-
The Critical Step: Molecular Alignment: The validity of any 3D-QSAR model is heavily dependent on the molecular alignment rule. The underlying assumption is that all molecules bind to the receptor in a similar conformation. For flexible molecules like benzaldehyde oximes, a pharmacophore-based alignment or alignment via docking into a known receptor site is often superior to simple atom-based fitting.[13]
-
Strengths and Limitations:
-
Strengths: The primary output is a set of 3D contour maps that visually depict where modifications to the molecular structure are likely to increase or decrease activity. This is invaluable for rational drug design.
-
Limitations: The results are highly sensitive to the alignment protocol. The models are more computationally intensive and can be harder to interpret quantitatively compared to a simple Hansch equation.
-
Part 3: Experimental Protocols and Data Comparison
To ground our comparison in practical application, we outline the necessary experimental protocols and present a hypothetical data comparison.
Experimental Protocol 1: Synthesis of Fluorinated Benzaldehyde Oximes
This protocol describes a general method for synthesizing oximes from the corresponding aldehyde.
Objective: To synthesize a series of fluorinated benzaldehyde oximes via condensation of the respective benzaldehydes with hydroxylamine.
Materials:
-
Substituted Fluorobenzaldehyde (e.g., 4-fluorobenzaldehyde)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or another suitable base
-
Ethanol or Methanol
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of the substituted fluorobenzaldehyde in a minimal amount of warm ethanol.
-
Hydroxylamine Solution: In a separate beaker, prepare a solution of 1.2 equivalents of hydroxylamine hydrochloride and 1.5 equivalents of sodium acetate in water or ethanol.
-
Reaction: Add the hydroxylamine solution to the aldehyde solution. Stir the mixture at room temperature or under gentle reflux (e.g., 60-70°C) for 1-3 hours.[15] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure fluorinated benzaldehyde oxime.[16]
-
Characterization: Confirm the structure of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Experimental Protocol 2: In Vitro Antifungal Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a target fungal strain (e.g., Candida albicans).
Methodology: Broth Microdilution Method (based on CLSI guidelines).
Procedure:
-
Compound Preparation: Prepare stock solutions of each synthesized oxime in dimethyl sulfoxide (DMSO). Create a series of 2-fold serial dilutions in a 96-well microtiter plate using appropriate growth medium (e.g., RPMI-1640).
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension adjusted to a concentration of approximately 0.5–2.5 x 10³ colony-forming units (CFU)/mL.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (fungus with no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.[17]
-
Data Transformation: For QSAR analysis, convert the MIC values (in µg/mL or µM) to a logarithmic scale (pMIC = -log[MIC]) to ensure a more normal data distribution.
Comparative Data Summary
The following tables represent a hypothetical comparison of results for a small set of fluorinated benzaldehyde oximes.
Table 1: Hypothetical Activity Data and Model Predictions
| Compound | R-Group | Experimental pMIC | Predicted pMIC (Hansch) | Predicted pMIC (CoMSIA) |
| 1 | H | 4.10 | 4.15 | 4.12 |
| 2 | 2-F | 4.55 | 4.50 | 4.58 |
| 3 | 3-F | 4.68 | 4.71 | 4.65 |
| 4 | 4-F | 5.02 | 4.98 | 5.05 |
| 5 | 2,4-diF | 5.35 | 5.40 | 5.31 |
| 6 | 4-CF₃ | 5.60 | 5.55 | 5.62 |
Table 2: Statistical Comparison of Hypothetical QSAR Models
| Parameter | Description | Hansch Model | CoMSIA Model | Ideal Value |
| r² | Coefficient of Determination (Goodness of fit) | 0.975 | 0.981 | > 0.6 |
| q² (LOO) | Cross-validated r² (Internal Predictability) | 0.753 | 0.804 | > 0.5 |
| r²_pred | Predictive r² for Test Set (External Predictability) | 0.712 | 0.789 | > 0.6 |
| RMSE | Root Mean Square Error | 0.21 | 0.18 | As low as possible |
Note: These values are illustrative. In this hypothetical case, the CoMSIA model shows slightly superior statistical robustness and predictive power.[18][19]
Part 4: Model Validation: The Cornerstone of Trustworthiness
A QSAR model is only as valuable as its ability to make accurate predictions.[3] Rigorous validation is a non-negotiable step to ensure the model is robust and not a result of chance correlation.[1][3] The Organisation for Economic Co-operation and Development (OECD) has established key principles for this purpose.
-
Internal Validation: This process assesses the stability and robustness of the model using only the training set data.[3] The most common method is Leave-One-Out (LOO) cross-validation , which systematically removes one compound, rebuilds the model with the remaining data, and predicts the activity of the removed compound. The resulting cross-validation coefficient (q²) is a powerful indicator of internal consistency.[7]
-
External Validation: This is the truest test of a model's predictive power. The model, built using only the training set, is used to predict the activity of the compounds in the independent test set.[6] The predictive ability is quantified by the predictive r² (r²_pred). A high r²_pred value indicates that the model can generalize to new chemical entities.
Conclusion and Strategic Application
This guide has compared the classical Hansch analysis with modern 3D-QSAR approaches for modeling fluorinated benzaldehyde oximes.
-
Hansch analysis offers unparalleled interpretability, directly linking fundamental physicochemical properties to biological activity. It is an excellent starting point for understanding the primary drivers of potency.
-
CoMFA and CoMSIA provide a detailed 3D view of the structure-activity landscape. Their graphical outputs are instrumental for lead optimization, suggesting specific structural modifications to enhance binding affinity.
The most effective research strategy often involves a synergistic use of both methodologies. An initial Hansch analysis can identify the key global properties required for activity, while a subsequent 3D-QSAR study can refine the molecular design by providing spatial and conformational insights. The ultimate goal of these studies is to transform data into knowledge, guiding the synthesis of more potent and effective compounds with greater efficiency and a higher probability of success.
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Validation of QSAR Models - Basicmedical Key. (2016, July 18). Basicmedical Key. [Link]
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Deshmukh, R., & Gupta, J. K. (2011). Validation Method Used In Quantitative Structure Activity Relationship. Der Pharma Chemica, 3(6), 38-46. [Link]
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Benigni, R., & Bossa, C. (2003). Quantitative Structure-Activity Relationship (QSAR) Models of Mutagens and Carcinogens. In Chemical Carcinogenesis. Humana Press. [Link]
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Hitaoka, S., & Chuman, H. (2013). Revisiting the Hansch–Fujita approach and development of a fundamental QSAR. Journal of Computer Aided Chemistry, 14, 1-13. [Link]
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Prathipati, P., & Tiwari, R. (2002). CoMFA and CoMSIA 3D QSAR and Docking Studies on Conformationally-Restrained Cinnamoyl HIV-1 Integrase Inhibitors: Exploration of a Binding Mode at the Active Site. Journal of Medicinal Chemistry, 45(3), 603-613. [Link]
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Yuan, M., et al. (2011). Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) Studies on α1A-Adrenoceptor Antagonists. International Journal of Molecular Sciences, 12(10), 7022-7041. [Link]
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Raghavendra, U. B., et al. (2014). Application of 3D QSAR CoMFA/CoMSIA and In Silico Docking Studies on Potent Inhibitors of Interleukin-2 Inducible T-cell Kinase. International Journal of Pharmaceutical Sciences Review and Research, 29(2), 220-229. [Link]
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Siramshetty, V. B., et al. (2021). Validating ADME QSAR Models Using Marketed Drugs. Journal of Chemical Information and Modeling, 61(7), 3397-3406. [Link]
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Totzke, F., et al. (2012). From Hansch-Fujita Analysis to AFMoC: A Road to Structure-Based QSAR. ChemMedChem, 7(8), 1346-1353. [Link]
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Veerasamy, R., et al. (2011). Validation of QSAR Models - Strategies and Importance. International Journal of Drug Design and Discovery, 2(3), 511-519. [Link]
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Tighadouini, S., et al. (2016). The Qsar Study of Azole Derivatives Using Molecular Descriptors for Quantum Molecular States. Rev. Chim., 67(1), 103-107. [Link]
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Hitaoka, S., & Chuman, H. (2013). Revisiting the Hansch–Fujita approach and development of a fundamental QSAR. ResearchGate. [Link]
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Khedkar, S. A., et al. (2008). CoMFA and CoMSIA 3D-QSAR analysis on hydroxamic acid derivatives as urease inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 686-693. [Link]
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Jhanwar, B., & Gupta, A. (2011). QSAR - Hansch Analysis and Related Approaches in Drug Design. PharmacologyOnLine, 1, 306-344. [Link]
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Ray, R., Shenoy, G. G., & Kumar, T. N. V. G. (2021). A Comparative Study of 1D Descriptors Supported CoMFA and CoMSIA QSAR Models to Gain Novel Insights into 1,2,4-Triazoles Acting As Antitubercular Agents. Current Computer-Aided Drug Design, 17(2), 281-293. [Link]
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Watanabe, K., et al. (1998). Benzaldehyde O-Alkyloximes as New Plant Growth Regulators. Bioscience, Biotechnology, and Biochemistry, 62(5), 996-997. [Link]
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Glisic, S., & Rakocevic, M. (2017). QSAR Analysis of Antibacterial and Antifungal Activity of Novel 2-Morpholinoquinoline Analogs. Molecules, 22(10), 1735. [Link]
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Duchowicz, P. R., et al. (2007). QSAR analysis for heterocyclic antifungals. Bioorganic & Medicinal Chemistry, 15(7), 2680-2689. [Link]
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Goudia, A. D., et al. (2019). QSAR Studies of the Antifungal Activities of α-Diaminophosphonates Derived from Dapsone by DFT Method. American Journal of Chemical and Biochemical Engineering, 3(1), 1-10. [Link]
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Setiawan, E., Wijaya, K., & Mudasir, M. (2021). QSAR modeling for predicting the antifungal activities of gemini imidazolium surfactants against Candida albicans using GA-MLR methods. Journal of Applied Pharmaceutical Science, 11(04), 022-027. [Link]
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Benzaldehyde oxime - Wikipedia. (n.d.). Wikipedia. [Link]
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Benzaldehyde oxime. (n.d.). PubChem. [Link]
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Ghorbani-Vaghei, R., & Veisi, H. (2011). Experiment for oximation of benzaldehyde with NH₂OH·HCl/nano Fe₃O₄ system under different reaction conditions. ResearchGate. [Link]
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Hossain, M. S., et al. (2018). Synthesis of benzaldoxime from benzaldehyde using nanoscale zero-valent iron and dissolved nitrate or nitrite. ResearchGate. [Link]
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Joksović, M. D., et al. (2022). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. Molecules, 27(19), 6296. [Link]
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Kapuriya, K. G., et al. (2012). 2D-QSAR Studies of Some N-((1H-Benzo[d] Imidazol-1-yl) (Phenyl) Methylene) Benzenamine Analogues As Antifungal Activity. International Journal of Pharmaceutical and Chemical Sciences, 1(4), 1400-1406. [Link]
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Wang, Y., et al. (2024). Design, Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Quinoxaline-2-Oxyacetate Hydrazide. Molecules, 29(11), 2516. [Link]
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Funar-Timofei, S., & Borota, A. (2016). QSAR MODELING ON FUNGICIDAL ACTIVITY OF MANNICH BASES. Sciforum. [Link]
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Duan, X., et al. (2022). Synthesis, Antifungal Activity, Cytotoxicity and QSAR Study of Camphor Derivatives. Molecules, 27(15), 4697. [Link]
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A Comparative Analysis of the Reaction Kinetics of 2,3-Difluorobenzaldehyde Oxime and Benzaldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate pharmacokinetic and pharmacodynamic properties. The benzaldehyde oxime moiety, a versatile functional group, is a common building block in the synthesis of various bioactive compounds. Understanding the influence of fluorination on the reactivity of this functional group is paramount for optimizing reaction conditions and predicting the stability of resulting molecules. This guide provides an in-depth comparison of the reaction kinetics of 2,3-difluorobenzaldehyde oxime and its non-fluorinated parent compound, benzaldehyde oxime, with a focus on their formation and hydrolysis.
Introduction: The Impact of Fluorine on Reactivity
I. Oxime Formation: A Kinetic Comparison
The formation of a benzaldehyde oxime from the corresponding aldehyde and hydroxylamine is a condensation reaction that proceeds via nucleophilic attack of the hydroxylamine on the carbonyl carbon.
Anticipated Kinetic Effects
The 2,3-difluoro substitution pattern is expected to accelerate the rate of oxime formation compared to the non-fluorinated benzaldehyde. This prediction is grounded in the following principles:
-
Increased Electrophilicity of the Carbonyl Carbon: The potent electron-withdrawing inductive effects of the two fluorine atoms decrease the electron density at the carbonyl carbon of 2,3-difluorobenzaldehyde. This heightened electrophilicity makes the carbonyl carbon a more susceptible target for nucleophilic attack by hydroxylamine, thereby increasing the rate of the initial addition step.
-
Hammett and Taft Principles: According to the Hammett and Taft equations, which correlate reaction rates with electronic and steric substituent effects, electron-withdrawing groups on the aromatic ring of benzaldehydes generally lead to an increase in the rate of nucleophilic addition reactions.[1][2][3] A positive rho (ρ) value in a Hammett plot for such a reaction would indicate that electron-withdrawing substituents accelerate the reaction.[4][5]
Experimental Protocol for Kinetic Analysis of Oxime Formation
The kinetics of oxime formation can be conveniently monitored using UV-Vis spectrophotometry by observing the change in absorbance corresponding to the formation of the conjugated oxime product.
Materials:
-
Benzaldehyde
-
2,3-Difluorobenzaldehyde
-
Hydroxylamine hydrochloride
-
Buffer solution (e.g., phosphate or acetate buffer of desired pH)
-
Spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of benzaldehyde and 2,3-difluorobenzaldehyde in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a stock solution of hydroxylamine hydrochloride in the chosen buffer.
-
-
Kinetic Measurement:
-
Equilibrate the spectrophotometer and the cuvette containing the buffer solution to the desired reaction temperature (e.g., 25 °C).
-
To the cuvette, add a known concentration of the aldehyde stock solution.
-
Initiate the reaction by adding a known concentration of the hydroxylamine hydrochloride stock solution. Ensure that the concentration of hydroxylamine is in large excess (at least 10-fold) to ensure pseudo-first-order kinetics with respect to the aldehyde.
-
Immediately begin monitoring the change in absorbance at the λmax of the corresponding oxime over time.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.
-
The second-order rate constant (k2) can be calculated by dividing k_obs by the concentration of hydroxylamine.
-
Visualizing the Workflow
Caption: Experimental workflow for kinetic analysis of oxime formation.
II. Oxime Hydrolysis: A Kinetic Comparison
The hydrolysis of benzaldehyde oximes to regenerate the corresponding aldehyde and hydroxylamine is typically acid-catalyzed.[6][7] The reaction proceeds through the protonation of the oxime nitrogen, followed by nucleophilic attack of water.
Anticipated Kinetic Effects
In contrast to oxime formation, the 2,3-difluoro substitution is predicted to decrease the rate of acid-catalyzed hydrolysis relative to benzaldehyde oxime. This is based on the following reasoning:
-
Decreased Basicity of the Oxime Nitrogen: The strong electron-withdrawing nature of the fluorine atoms reduces the electron density on the oxime nitrogen. This makes the nitrogen less basic and therefore less readily protonated in an acidic medium. Since protonation of the nitrogen is a crucial step in the hydrolysis mechanism, a decrease in its basicity will lead to a slower reaction rate.
-
Stability of the Protonated Intermediate: The electron-withdrawing fluorine substituents would destabilize the positively charged intermediate formed after protonation, further disfavoring the hydrolysis pathway.
Experimental Protocol for Kinetic Analysis of Oxime Hydrolysis
The kinetics of oxime hydrolysis can be monitored by either UV-Vis spectrophotometry (observing the disappearance of the oxime or the appearance of the aldehyde) or by ¹H NMR spectroscopy, which allows for the direct observation of the concentrations of both the reactant and the product over time.[6][8]
Materials:
-
Benzaldehyde oxime
-
2,3-Difluorobenzaldehyde oxime
-
Acidic buffer solution (e.g., HCl/KCl buffer of desired pH)
-
Deuterated solvent for NMR (if applicable)
-
NMR spectrometer or UV-Vis spectrophotometer
Procedure (using ¹H NMR):
-
Sample Preparation:
-
Dissolve a known amount of the oxime in a deuterated solvent compatible with the acidic buffer (e.g., D₂O with a suitable co-solvent if necessary).
-
Prepare the acidic buffer in D₂O.
-
-
Kinetic Measurement:
-
Place the NMR tube containing the oxime solution in the NMR spectrometer and acquire an initial spectrum (t=0).
-
Initiate the hydrolysis by adding a known volume of the acidic D₂O buffer to the NMR tube.
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the signals corresponding to a characteristic proton of the oxime and the aldehyde product in each spectrum.
-
Plot the concentration of the oxime as a function of time.
-
Determine the rate constant by fitting the data to the appropriate rate law (typically first-order or pseudo-first-order).
-
Visualizing the Reaction Mechanism
Caption: Mechanism of acid-catalyzed oxime hydrolysis.
III. Summary of Predicted Kinetic Effects
The following table summarizes the anticipated kinetic effects of the 2,3-difluoro substitution on the reaction rates of benzaldehyde oxime formation and hydrolysis.
| Reaction | Compound | Predicted Relative Rate | Rationale |
| Oxime Formation | 2,3-Difluorobenzaldehyde | Faster | Increased electrophilicity of the carbonyl carbon due to the -I effect of fluorine atoms. |
| Benzaldehyde | Slower | Less electrophilic carbonyl carbon. | |
| Acid-Catalyzed Hydrolysis | 2,3-Difluorobenzaldehyde Oxime | Slower | Decreased basicity of the oxime nitrogen due to the -I effect of fluorine atoms. |
| Benzaldehyde Oxime | Faster | More basic oxime nitrogen. |
IV. Conclusion and Implications for Drug Development
The presence of 2,3-difluoro substitution on the benzaldehyde ring is predicted to have opposing effects on the kinetics of oxime formation and hydrolysis. The accelerated rate of formation can be advantageous in synthesis, potentially allowing for milder reaction conditions and shorter reaction times. Conversely, the anticipated slower rate of hydrolysis suggests that the resulting 2,3-difluorobenzaldehyde oxime and its derivatives would exhibit enhanced stability in acidic environments.
For drug development professionals, this increased hydrolytic stability can be a significant advantage. Oxime-containing drugs often face challenges with in vivo stability due to hydrolysis. The incorporation of electron-withdrawing fluorine atoms, as in the 2,3-difluoro pattern, could be a viable strategy to prolong the half-life of such compounds, leading to improved bioavailability and therapeutic efficacy. The experimental protocols provided in this guide offer a practical framework for researchers to quantitatively validate these predictions and further explore the impact of fluorination on the chemical and biological properties of oxime-based molecules.
V. References
-
Dalal Institute. Taft Equation. [Link]
-
ResearchGate. Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. [Link]
-
Wikipedia. Taft equation. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Organic & biomolecular chemistry, 6(8), 1427-1431. [Link]
-
Calzadilla, M., Malpica, A., & Cordova-Sintjago, T. C. (1999). Effect of structure on reactivity in oxime formation of benzaldehydes. Journal of Physical Organic Chemistry, 12(9), 643-648. [Link]
-
Journal of Emerging Investigators. (2022). Taft linear free-energy relationships in the biocatalytic hydrolysis of sterically hindered nitrophenyl ester substrates. [Link]
-
SciSpace. Hydrolytic Stability of Hydrazones and Oximes. [Link]
-
Semantic Scholar. Hydrolytic stability of hydrazones and oximes. [Link]
-
Pharmacy 180. Hammett Equation - Mechanisms of Organic Reactions. [Link]
-
PubMed. (2016). Development and validation of a FIA/UV-vis method for pK(a) determination of oxime based acetylcholinesterase reactivators. [Link]
-
University of Calgary. Problem Set #3: Substitutent Effects and LFERS. [Link]
-
Iowa State University. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility. [Link]
-
ResearchGate. Comparative pseudo-first-order oxime reaction kinetics analyzed by 1 H... [Link]
-
Scribd. Hammett Plots2. [Link]
Sources
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- 3. Taft equation - Wikipedia [en.wikipedia.org]
- 4. pharmacy180.com [pharmacy180.com]
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- 6. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
"Evaluating the cost-effectiveness of different synthetic pathways for Benzaldehyde, 2,3-difluoro-, oxime"
Executive Summary
This guide evaluates three distinct synthetic pathways for the production of 2,3-difluorobenzaldehyde oxime , a critical intermediate in the synthesis of fluorinated pharmaceuticals (e.g., kinase inhibitors) and agrochemicals.
The presence of fluorine atoms at the 2 and 3 positions significantly alters the electronic profile of the benzene ring, increasing the electrophilicity of the carbonyl carbon compared to non-fluorinated analogues. While this facilitates rapid nucleophilic attack by hydroxylamine, it also necessitates precise pH control to prevent hydrolysis or side reactions.
Verdict at a Glance:
-
For R&D/Small Scale: Method A (Classical Batch) remains the gold standard for reliability and ease of purification.
-
For Industrial Scale: Method B (Sulfate Route) offers the highest cost-efficiency (approx. 30-40% raw material savings) but requires advanced waste management for sulfate salts.
-
For Green/Safety Profiles: Method C (Mechanochemistry) is the superior choice for minimizing solvent waste (E-factor) and managing the thermal instability inherent to oximes.
Chemical Profile & Mechanism
Target Molecule: 2,3-Difluorobenzaldehyde oxime
Molecular Formula:
Mechanistic Insight
The formation of the oxime proceeds via the nucleophilic attack of hydroxylamine (
Critical Control Point: The reaction pH must be maintained between 4.5 and 6.0 .
-
pH < 4: The amine is protonated (
), rendering it non-nucleophilic. -
pH > 7: The carbonyl activity decreases, and side reactions (e.g., Cannizzaro) may compete, although less likely with oximes.
Pathway Visualization
Figure 1: Reaction mechanism highlighting the carbinolamine intermediate and critical pH dependency.
Detailed Pathway Evaluation
Method A: Classical Batch (Hydroxylamine Hydrochloride)
Best For: Laboratory scale (<100g), impurity profiling, standard reference synthesis.
This method utilizes Hydroxylamine Hydrochloride (
-
Pros: High yield (>90%); homogeneous reaction; easy workup.
-
Cons: Higher reagent cost; generation of NaCl waste; use of volatile organic solvents (EtOH/MeOH).
Experimental Protocol (Validated)
-
Preparation: In a 500 mL round-bottom flask, dissolve 2,3-difluorobenzaldehyde (14.2 g, 100 mmol) in Ethanol (50 mL).
-
Reagent Mix: In a separate beaker, dissolve Hydroxylamine Hydrochloride (8.3 g, 120 mmol, 1.2 eq) in Deionized Water (30 mL).
-
Addition: Add the hydroxylamine solution to the aldehyde solution. The mixture will warm slightly (exothermic).
-
Buffering: Dropwise, add a solution of
(6.4 g, 60 mmol) in water (20 mL) over 15 minutes. Note: Evolution of gas will occur. -
Reaction: Stir at room temperature (25°C) for 2 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Workup: Evaporate ethanol under reduced pressure. The oxime typically precipitates as a white solid. Filter, wash with cold water (2 x 20 mL), and dry under vacuum.
-
Purification: Recrystallize from Ethanol/Water (1:4) if necessary.
Method B: Industrial Cost-Leader (Hydroxylamine Sulfate)
Best For: Pilot to Production Scale (>1 kg).
Hydroxylamine Sulfate (
-
Pros: Lowest Raw Material Cost (RMC); scalable; water-based (often no alcohol needed if phase transfer catalyst is used).
-
Cons: Generates Sodium Sulfate (
) which can cause scaling in reactors; requires precise temperature control to avoid runaway.
Cost-Effectiveness Insight
Hydroxylamine sulfate typically trades at 60-70% of the price of the hydrochloride salt on a molar equivalent basis. For a 100kg batch, this shift alone can save approximately $1,500 - $2,000 in raw material costs.
Experimental Protocol (Industrial Adaptation)
-
Reactor Charge: Charge reactor with Water (200 L) and Hydroxylamine Sulfate (16.4 kg, 100 mol). Cool to 10°C.
-
Neutralization: Slowly dose 50% NaOH to adjust pH to 5.0. Maintain Temp < 20°C.
-
Substrate Addition: Add 2,3-difluorobenzaldehyde (28.4 kg, 200 mol).
-
Reaction: Stir vigorously. The aldehyde is sparingly soluble, so the reaction is biphasic. Warm to 40°C and hold for 4 hours.
-
Separation: Cool to 5°C. The solid oxime precipitates out. Centrifuge to collect.
-
Wash: Wash cake with water to remove residual sulfate salts.
Method C: Sustainable Mechanochemistry (Solvent-Free)
Best For: Green Chemistry compliance, high-throughput screening, minimizing E-factor.
This emerging technique uses "Grindstone Chemistry"—grinding solid reagents together without bulk solvent.
-
Pros: Near-zero solvent waste (E-factor < 1); extremely fast (5-10 mins); handles fluorinated substrates well due to high local concentration.
-
Cons: Difficult to cool (heat management on large scale); solid handling challenges.
Experimental Protocol
-
Mix: In a mortar (or ball mill for scale), place 2,3-difluorobenzaldehyde (1.42 g, 10 mmol), Hydroxylamine Hydrochloride (0.83 g, 12 mmol), and Solid NaOH (0.48 g, 12 mmol).
-
Grind: Grind vigorously for 10 minutes. The mixture will turn into a paste as water of reaction is released.
-
Quench: Add 10 mL water to the paste.
-
Filter: Filter the solid product. Yields are typically quantitative (>95%).
Comparative Data Analysis
The following table summarizes the performance metrics for each pathway. Cost Index is normalized to Method A (100 = Baseline).
| Metric | Method A (Batch HCl) | Method B (Ind. Sulfate) | Method C (Mechanochem) |
| Yield | 92% | 88% | 96% |
| Reaction Time | 2-3 Hours | 4-6 Hours | 10-15 Minutes |
| Solvent Usage | High (EtOH/Water) | Medium (Water) | Negligible |
| Atom Economy | Moderate | High | Very High |
| Cost Index | 100 (Baseline) | 65 (Lowest) | 85 |
| Safety Risk | Low | Medium (Thermal) | Low (No solvent fire risk) |
| Scalability | Good | Excellent | Poor (requires specialized mills) |
Decision Logic for Process Selection
Figure 2: Strategic decision tree for selecting the optimal synthetic pathway.
Safety & Stability (Critical Senior Scientist Note)
Thermal Hazard Warning: Benzaldehyde oximes, particularly electron-deficient ones like the 2,3-difluoro derivative, exhibit significant thermal instability. Differential Scanning Calorimetry (DSC) data for similar compounds indicates an onset of decomposition often around 100°C - 120°C, which can be energetic.
-
Distillation Risk: Do NOT attempt to distill this oxime at atmospheric pressure. It may undergo a violent Beckmann rearrangement or dehydration to the nitrile with massive heat release.
-
Drying: Dry the solid product at temperatures below 50°C under vacuum.
References
-
Synthesis of Oximes (General Review)
-
Simple, Efficient and Green Synthesis of Oximes under Ultrasound Irradiation.[2] (2010). South African Journal of Chemistry.
-
-
Mechanochemical Methods
-
Industrial Reagent Data (Hydroxylamine Sulfate)
-
Safety Data (Benzaldehyde Oxime Hazards)
-
Molecule Specifics (2,3-Difluorobenzaldehyde)
-
2,3-Difluorobenzaldehyde Product Data. Sigma-Aldrich.
-
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Safety Operating Guide
Comprehensive Disposal Protocol for Benzaldehyde, 2,3-difluoro-, oxime
This guide provides a detailed, safety-first protocol for the proper disposal of Benzaldehyde, 2,3-difluoro-, oxime (CAS No. 18355-77-6). As a specialized fluorinated aromatic oxime, this compound is a valuable building block in pharmaceutical and agrochemical research.[1] However, its chemical structure necessitates a rigorous and compliant approach to waste management to ensure personnel safety and environmental protection. This document moves beyond simple checklists to explain the critical reasoning behind each procedural step, empowering researchers to manage chemical waste with confidence and expertise.
Hazard Assessment and Characterization
A thorough understanding of a chemical's potential hazards is the foundation of its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for the oxime derivative is not always available, a reliable hazard profile can be established by examining the parent compound, 2,3-Difluorobenzaldehyde, and structurally similar oximes. This approach is a standard and prudent practice in chemical safety assessment.
The primary hazards are derived from the parent aldehyde and related structures, which are consistently classified as irritants.[2][3][4] The presence of the oxime functional group and fluorine atoms introduces additional considerations regarding chemical reactivity and environmental persistence.[5][6]
| Hazard Profile Attribute | Assessment & Rationale | Supporting Sources |
| Waste Classification | Hazardous Chemical Waste . This classification is based on the compound's presumed irritant properties and its identity as a fluorinated organic compound.[7] | EPA, Columbia University |
| Physical State | Solid or Liquid (Varies by synthesis and purity). | N/A |
| Acute Toxicity | Skin, Eye, and Respiratory Irritant . The parent aldehyde, 2,3-Difluorobenzaldehyde, is a known irritant.[3][4] Similar oxime compounds also carry warnings for skin, eye, and respiratory irritation.[2][8] | PubChem, Fisher Scientific |
| Reactivity Hazards | Potential for Hazardous Decomposition . Oximes can be susceptible to hydrolysis under certain pH conditions, which may lead to the formation of hazardous byproducts.[6] The compound must be segregated from strong acids, bases, and oxidizing agents.[9] | NIH, PubMed |
| Environmental Hazards | Potential for Persistence . Carbon-fluorine bonds are exceptionally stable, making many fluorinated organic compounds persistent in the environment.[5] While not classified as a PFAS, this structural feature warrants disposal via methods designed for stable organics, such as high-temperature incineration. | US EPA |
Pre-Disposal: Safety and Handling Protocols
Proper handling during active use is the first step in safe disposal. Contamination and spills create unnecessary exposure and generate larger, more complex waste streams.
Personal Protective Equipment (PPE)
A standard suite of PPE is mandatory when handling Benzaldehyde, 2,3-difluoro-, oxime in any form (neat, in solution, or as waste).
-
Eye Protection : Safety goggles with side-shields or a face shield are required.[10]
-
Hand Protection : Wear chemically resistant protective gloves (e.g., nitrile). Inspect gloves for integrity before each use.[11]
-
Body Protection : A standard laboratory coat is required. For larger quantities, an impervious apron is recommended.[10]
Handling and Spill Response
-
Ventilation : Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood, to avoid inhalation of dust or vapors.[10][12]
-
Spill Containment : In the event of a small spill, cordon off the area. Absorb liquids with an inert, non-combustible material (e.g., vermiculite, sand). For solids, carefully sweep to avoid creating dust.
-
Cleanup : Collect all contaminated materials into a designated, sealable container. Decontaminate the spill surface with an appropriate solvent (e.g., ethanol) and collect the cleaning materials as hazardous waste.[10] All spill cleanup materials must be disposed of as hazardous waste.
Step-by-Step Waste Disposal Procedure
The disposal of Benzaldehyde, 2,3-difluoro-, oxime is governed by the Resource Conservation and Recovery Act (RCRA) and must be managed through your institution's Environmental Health & Safety (EHS) program.[7]
Step 1: Waste Classification
Immediately classify any unwanted Benzaldehyde, 2,3-difluoro-, oxime, including residues, contaminated labware, and spill cleanup materials, as Hazardous Chemical Waste .
Step 2: Container Selection and Labeling
The integrity of the waste stream from the lab to the final disposal facility depends on proper containment and communication.
-
Container Selection : Use a chemically compatible container in good condition, such as the original product bottle or a designated high-density polyethylene (HDPE) or glass waste bottle.[13] Ensure the container can be securely sealed.
-
Labeling : The container must be labeled with a fully completed Hazardous Waste Tag before any waste is added. The label must include:
-
The words "Hazardous Waste" .[13]
-
The full, unabbreviated chemical name : "Benzaldehyde, 2,3-difluoro-, oxime".[7][13] For mixtures, list all components and their approximate percentages.
-
Hazard Pictograms : Based on the hazard assessment, include pictograms for "Irritant" (exclamation mark).
-
Generator Information : Principal Investigator's name, lab location, and contact information.[7]
-
Step 3: Waste Segregation (The Causality of Safety)
Segregation is not merely organizational; it is a critical step to prevent dangerous chemical reactions within the waste container.
-
Core Principle : Store this waste stream separately from incompatible materials.
-
Specific Incompatibilities :
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near its point of generation in a designated SAA while awaiting pickup.
-
Location : The SAA must be under the control of the laboratory personnel generating the waste.[13]
-
Containment : Place liquid waste containers in a secondary containment pan to capture any potential leaks.[14]
-
Container Status : Keep the waste container securely closed at all times, except when actively adding waste.[13] Do not leave funnels in the container opening.
Step 5: Arranging for Final Disposal
Laboratory personnel are prohibited from treating or disposing of hazardous waste.
-
Contact EHS : Once the container is 90% full or within 60 days of the accumulation start date, contact your institution's EHS office to schedule a waste pickup.[13][14]
-
Professional Disposal : The EHS office will coordinate with a licensed hazardous waste disposal company.[11][15] The ultimate and required disposal method for this type of compound is typically high-temperature incineration to ensure complete destruction of the stable fluorinated organic structure.
Prohibited Disposal Methods
To ensure compliance and safety, the following disposal methods are strictly forbidden for this compound:
-
Sink Disposal : Absolutely no disposal down the sanitary sewer.[7][9]
-
Trash Disposal : Do not discard in regular solid waste bins, even in small quantities or when absorbed onto paper towels.[7]
-
In-Lab Treatment : Do not attempt to neutralize or chemically treat the waste in the laboratory.[9] Such actions can be unpredictable and may generate more hazardous substances.[6]
-
Evaporation : Intentional evaporation of chemical waste in a fume hood is a prohibited disposal practice.[9]
Visual Workflow: Disposal Decision Pathway
The following diagram outlines the logical flow for the proper management and disposal of Benzaldehyde, 2,3-difluoro-, oxime.
Caption: Decision pathway for compliant waste management.
References
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NIH Waste Disposal Guide 2022 . National Institutes of Health.
-
NIH Waste Disposal Guide 2022 - Chemical Waste . National Institutes of Health.
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NIH Waste Disposal Guide . National Institutes of Health.
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Benzaldehyde, 3,5-difluoro-, oxime (9CI) - Echemi . Echemi.
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2,3-Difluoro Benzaldehyde Oxime | 18355-77-6 | ChemicalRoot . ChemicalRoot.
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How to Dispose of Chemical Waste | Environmental Health and Safety . Case Western Reserve University.
-
Hazardous Chemical Waste Management Guidelines - Columbia | Research . Columbia University.
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Safety Data Sheet - ChemScene . ChemScene.
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Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . Aclarity.
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NIH Waste Disposal Guide 2022 . National Institutes of Health.
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How to Properly Manage Hazardous Waste Under EPA Regulations - ERG Environmental . ERG Environmental.
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Hazardous Laboratory Chemicals Disposal Guide - Reed College . Reed College.
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Material Safety Data Sheet - Capot Chemical . Capot Chemical.
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SAFETY DATA SHEET - TCI Chemicals . TCI Chemicals.
-
Steps in Complying with Regulations for Hazardous Waste | US EPA . U.S. Environmental Protection Agency.
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SAFETY DATA SHEET - Fisher Scientific . Fisher Scientific.
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Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version . The National Academies Press.
-
Guide to Hazardous Waste and Hazardous Recyclable Material Classification: appendices - Canada.ca . Government of Canada.
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PFAS: The Emerging Contenders in the Hazardous Constituents Arena - An In-Depth Analysis - VLS Environmental Solutions . VLS Environmental Solutions.
-
Benzaldehyde, 2,3-difluoro-4-methyl-, oxime - AOBChem . AOBChem.
-
SAFETY DATA SHEET - Thermo Fisher Scientific . Thermo Fisher Scientific.
-
2,3-Difluorobenzaldehyde | C7H4F2O | CID 137664 - PubChem - NIH . National Institutes of Health.
-
2-Difluoromethoxy-benzaldehyde oxime | CAS 332110-52-8 | SCBT . Santa Cruz Biotechnology.
-
SAFETY DATA SHEET - Sigma-Aldrich . Sigma-Aldrich.
-
Safety Data Sheet: Benzaldehyde - Chemos GmbH&Co.KG . Chemos GmbH & Co. KG.
-
Listing of Specific PFAS as Hazardous Constituents - Federal Register . Federal Register.
-
SAFETY DATA SHEET - Fisher Scientific . Fisher Scientific.
-
2,3-Difluorobenzaldehyde | 2646-91-5 - ChemicalBook . ChemicalBook.
-
SAFETY DATA SHEET - Fisher Scientific . Fisher Scientific.
-
Per- and Polyfluoroalkyl Substances (PFAS): - Incineration to Manage PFAS Waste Streams - EPA . U.S. Environmental Protection Agency.
-
2,3-Difluorobenzaldehyde | 2646-91-5 - ChemScene . ChemScene.
-
2,3-Difluorobenzaldehyde 98 2646-91-5 - Sigma-Aldrich . Sigma-Aldrich.
-
How To Dispose Of Lab Chemicals . MCF Environmental Services.
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Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system of Chulalongkorn University . Chulalongkorn University.
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Navigating the Disposal of Laboratory Reagents: A Step-by-Step Guide - Benchchem . BenchChem.
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Proper disposal of chemicals - Sciencemadness Wiki . Sciencemadness Wiki.
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Studies on the decomposition of the oxime HI 6 in aqueous solution - PubMed . National Library of Medicine.
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Personal protective equipment for handling Benzaldehyde, 2,3-difluoro-, oxime
Comprehensive Safety & Handling Guide: Benzaldehyde, 2,3-difluoro-, oxime
This guide provides essential, field-proven safety protocols for handling Benzaldehyde, 2,3-difluoro-, oxime. As there is limited specific public data for this particular derivative, our approach is grounded in a conservative assessment based on the known hazards of its parent compounds: 2,3-difluorobenzaldehyde and the general class of benzaldehyde oximes. This methodology ensures a high margin of safety for all laboratory personnel.
Immediate Safety Profile & Hazard Assessment
Benzaldehyde, 2,3-difluoro-, oxime should be handled as a substance that is irritating to the skin, eyes, and respiratory system, is combustible, and may be harmful if absorbed through the skin or ingested.
Causality of Hazards:
-
Irritation: The parent molecule, 2,3-difluorobenzaldehyde, is a known skin, eye, and respiratory irritant.[1] Similarly, benzaldehyde oxime is classified as causing serious eye and skin irritation.[2][3] Therefore, the combined structure is presumed to carry these irritant properties.
-
Combustibility: 2,3-difluorobenzaldehyde is a flammable liquid with a flash point of 58°C (136.4°F). Benzaldehyde is also a combustible liquid with a flash point of 63-64°C.[4][5][6] It is critical to assume the oxime derivative is also combustible and to strictly control ignition sources.
-
Dermal Absorption & Toxicity: Benzaldehyde can be absorbed through the skin, increasing overall exposure.[7] Given the lipophilic nature of organic compounds, dermal contact should be minimized to prevent systemic exposure.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory. All operations must be conducted within a certified chemical fume hood.
-
Eye & Face Protection:
-
Mandatory: ANSI Z87.1-compliant chemical splash goggles must be worn at all times.[8]
-
High-Risk Operations: When handling quantities greater than 500 mL or performing operations with a significant splash potential (e.g., pressure reactions, rapid mixing), a full-face shield must be worn over the chemical splash goggles.[8]
-
-
Hand Protection:
-
Gloves: Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact.[9] For prolonged handling or immersion, consider heavier-duty gloves or double-gloving.
-
Integrity Check: Always inspect gloves for tears or punctures before use and replace them immediately if compromised or after significant contamination.[9]
-
-
Body Protection:
-
Lab Coat: A flame-resistant lab coat is required to protect against splashes and potential ignition.
-
Additional Protection: For large-scale work, consider a chemical-resistant apron to provide an additional barrier. Ensure clothing fully covers exposed skin.[10]
-
-
Respiratory Protection:
-
Primary Control: All handling of Benzaldehyde, 2,3-difluoro-, oxime must be performed inside a properly functioning chemical fume hood to minimize inhalation of vapors.[11][12]
-
Secondary Control: In the rare event of engineering control failure or for specific emergency procedures, a NIOSH-approved respirator with organic vapor cartridges (Type ABEK) is necessary.[11] Respirator use must be in accordance with a formal respiratory protection program.
-
Quantitative Safety Data for Parent Compounds
The following data for the precursor compounds informs the necessary handling precautions.
| Property | 2,3-Difluorobenzaldehyde | Benzaldehyde | Rationale for Handling |
| Physical Form | Liquid | Liquid[6] | Handle as a liquid with splash and vapor hazards. |
| Boiling Point | 64-65 °C @ 17 mmHg | 179 °C @ 760 mmHg[6] | Indicates volatility; work must be done in a fume hood. |
| Flash Point | 58 °C (136.4 °F) | 64 °C (147.2 °F)[6] | Combustible Liquid. Keep away from heat, sparks, and open flames.[13] |
| Density | 1.301 g/mL | 1.045 g/mL[5] | Vapors are heavier than air and may accumulate in low areas.[14] |
| Hazards | Skin/Eye/Respiratory Irritant, Flammable | Harmful if Swallowed/Inhaled, Skin/Eye Irritant[6] | Adopt the highest level of precaution from parent compounds. |
Operational Plan: From Receipt to Disposal
This step-by-step workflow ensures safety at every stage of the chemical's lifecycle.
Step 1: Pre-Handling & Preparation
-
Verify Engineering Controls: Confirm the chemical fume hood has a valid certification and is functioning correctly.
-
Assemble PPE: Gather all necessary PPE as outlined in Section 2.
-
Prepare Spill Kit: Ensure a spill kit containing absorbent materials (e.g., vermiculite or sand), a sealed container for waste, and decontamination supplies is readily accessible.[15]
-
Review Procedure: Mentally walk through the entire experimental procedure before handling the chemical.
Step 2: Chemical Handling
-
Don PPE: Put on all required personal protective equipment before entering the designated work area.
-
Transport: Transport the chemical container in a secondary, shatter-proof container.
-
Perform Manipulations: Conduct all weighing, transferring, and experimental use of the compound deep within the sash of the chemical fume hood.
-
Prevent Static Discharge: When transferring significant quantities, ground and bond containers and receiving equipment to prevent ignition from static electricity.[13]
Step 3: Storage
-
Container: Store in a tightly closed, properly labeled container.[16]
-
Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage.[10][16]
-
Incompatibilities: Segregate from strong oxidizing agents and strong bases.[16]
Step 4: Post-Handling & Decontamination
-
Decontaminate: Thoroughly clean the work area within the fume hood.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after work is complete.[7][12]
Visual Workflow: Safe Handling Protocol
Caption: Workflow for handling Benzaldehyde, 2,3-difluoro-, oxime.
Emergency & Disposal Procedures
Emergency First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Remove contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Spill Response:
-
Evacuate: Alert others and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated (fume hood on maximum).
-
Control Ignition: Remove all sources of heat, sparks, and flame.
-
Contain: Wearing full PPE, contain the spill using an inert absorbent material like sand, clay, or vermiculite.[15]
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[17]
Disposal Plan: All waste materials, including contaminated absorbents and empty containers, must be treated as hazardous waste.
-
Contact a licensed professional waste disposal service for removal.[14]
-
Disposal should be in accordance with all local, regional, and national regulations.[15] Do not dispose of down the drain.[11]
References
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- Phosgene Oxime | Medical Management Guidelines | Toxic Substance Portal |
- Benzaldehyde: Human health tier II assessment.
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- Benzaldehyde 101560 - Safety D
- ICSC 0102 - BENZALDEHYDE.
- Safety D
- Safety Data Sheet: Benzaldehyde - Chemos GmbH&Co.KG. (URL: )
- SAFETY D
- Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth College. (URL: )
- SAFETY D
- 2,3-Difluorobenzaldehyde 98% - Sigma-Aldrich. (URL: )
- Material Safety Data Sheet - syn-Benzaldehyde oxime - Cole-Parmer. (URL: )
- SAFETY DATA SHEET - 2,3-Difluorobenzaldehyde - Fisher Scientific. (URL: )
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
